Product packaging for Thielavin B(Cat. No.:CAS No. 71950-67-9)

Thielavin B

Cat. No.: B106361
CAS No.: 71950-67-9
M. Wt: 566.6 g/mol
InChI Key: UULGWGARYDGVBM-UHFFFAOYSA-N
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Description

Thielavin B ( 71950-67-9) is a fungal depside metabolite isolated from Thielavia terricola , recognized for its potent inhibitory activity against key enzymatic pathways. Its core research value lies in its capacity to specifically inhibit prostaglandin biosynthesis, with a 50% inhibition concentration (IC50) of 9 µM against the conversion of arachidonic acid into prostaglandins in microsomal assays . The compound's mechanism of action involves targeting the cyclooxygenase (COX) pathway, specifically interfering with the conversion of arachidonic acid into prostaglandin H2 . Beyond its role in prostaglandin synthesis, this compound is also an effective inhibitor of phospholipase C, an enzyme pivotal in cell signaling processes . This dual inhibitory profile makes it a valuable tool for studying inflammatory pathways and cellular signaling cascades. In experimental models, this compound demonstrated significant anti-inflammatory activity against carrageenan-induced oedema in rats when administered intravenously . Structurally, this compound (C31H34O10) is a trimeric depside consisting of three hydroxybenzoic acid units, classified as a benzoate trimer closely related to Thielavin A . Its structural complexity arises from a programmed biosynthesis involving a polyketide synthase with an unusual domain organization . Researchers utilize this compound in various biochemical and pharmacological studies, particularly those investigating inflammation, cancer, and metabolic diseases. A derivative, this compound methyl ester, has shown moderate cytotoxicity against a panel of human cancer cell lines, including breast carcinoma (MCF-7), non-small cell lung carcinoma (H460), and astrocytoma (SF268) cells, with IC50 values ranging from 6.6 to 8.1 µM . This product is provided as a white powder with a purity of >95% by HPLC and should be stored at -20°C . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34O10 B106361 Thielavin B CAS No. 71950-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULGWGARYDGVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222237
Record name Thielavin B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71950-67-9
Record name 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71950-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thielavin B
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950679
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Record name Thielavin B
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Foundational & Exploratory

The Discovery and Isolation of Thielavin B from Thielavia terricola: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin B, a potent inhibitor of prostaglandin biosynthesis, was first discovered and isolated from the filamentous fungus Thielavia terricola. This unique fungal metabolite, belonging to the depside class of compounds, is composed of three interconnected hydroxybenzoic acid units. Its discovery has spurred interest in its potential as an anti-inflammatory agent and a lead compound for drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a visualization of its biosynthetic pathway.

Discovery and Biological Activity

This compound, along with its analogue Thielavin A, was first reported as a potent inhibitor of prostaglandin biosynthesis, key mediators of inflammation.[1] Prostaglandin E2 synthesis from the endoperoxide intermediate is particularly sensitive to this compound.[1] The inhibitory activity of this compound on the conversion of arachidonic acid to prostaglandins F2α and E2 has been quantified, as detailed in the table below.

Table 1: Inhibitory Activity of this compound
Biological TargetIC50 (µM)
Prostaglandin F2α and E2 Synthesis9[1]
Thromboxane A2 Synthesis350[1]

Physicochemical Properties of this compound

This compound is a structurally complex molecule with the molecular formula C₂₉H₃₀O₁₀.[1] Its structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Physicochemical and Spectroscopic Data for this compound
PropertyData
Molecular Formula C₂₉H₃₀O₁₀
Molecular Weight 538.54 g/mol
¹H NMR (CDCl₃, ppm) Data inferred from related structures and requires direct experimental confirmation for this compound.
¹³C NMR (CDCl₃, ppm) Data inferred from related structures and requires direct experimental confirmation for this compound.
High-Resolution Mass Spectrometry (HRMS) Specific m/z values for this compound require direct experimental data.

Note: Detailed, publicly available ¹H and ¹³C NMR and mass spectrometry fragmentation data specifically for this compound are limited. The provided table structure is a template to be populated as more specific data becomes available through further research and publication.

Experimental Protocols

Fermentation of Thielavia terricola

The production of this compound is achieved through the fermentation of Thielavia terricola. While the exact optimal conditions for maximizing this compound yield are not extensively published, general protocols for the cultivation of filamentous fungi for secondary metabolite production can be adapted.

Materials:

  • A pure culture of Thielavia terricola

  • Appropriate fermentation medium (e.g., Potato Dextrose Broth, Czapek-Dox broth, or other nutrient-rich media)

  • Shaker incubator

  • Sterile flasks and other laboratory glassware

Protocol:

  • Inoculate a suitable liquid fermentation medium with a mature culture of Thielavia terricola.

  • Incubate the culture in a shaker incubator at a controlled temperature (typically 25-30 °C) and agitation speed (e.g., 150-200 rpm) for a period of 7-21 days to allow for fungal growth and secondary metabolite production.

  • Monitor the fermentation broth periodically for fungal growth and the production of this compound using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on methods used for similar fungal depsides.

Materials:

  • Fermentation broth of Thielavia terricola

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform, hexane)

  • Silica gel for column chromatography

  • Reverse-phase C18 silica gel for HPLC

  • Rotary evaporator

  • Chromatography columns

  • HPLC system

Protocol:

  • Extraction:

    • Separate the fungal mycelium from the fermentation broth by filtration.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate.

    • Extract the mycelium separately with a solvent mixture like methanol/chloroform.

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography:

      • Subject the crude extract to silica gel column chromatography.

      • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

      • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Pool the fractions enriched with this compound and subject them to further purification using preparative reverse-phase HPLC (RP-HPLC).

      • Use a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve final purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in Thielavia terricola is believed to follow a polyketide pathway, similar to that of the structurally related Thielavin A. The core structure is assembled by a polyketide synthase (PKS) enzyme, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units. The resulting polyketide chain undergoes cyclization, aromatization, and methylation to form the hydroxybenzoic acid precursors, which are then linked together by ester bonds.

ThielavinB_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Chain PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Hydroxybenzoic_Acids Hydroxybenzoic Acid Precursors Cyclization->Hydroxybenzoic_Acids Esterification Esterification Hydroxybenzoic_Acids->Esterification ThielavinB This compound Esterification->ThielavinB

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The overall workflow for the isolation of this compound from Thielavia terricola is a systematic process that begins with fermentation and concludes with the purification of the target compound.

ThielavinB_Isolation_Workflow Start Start: Thielavia terricola Culture Fermentation Fermentation Start->Fermentation Extraction Extraction of Broth and Mycelium Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaChromatography Silica Gel Column Chromatography CrudeExtract->SilicaChromatography EnrichedFractions This compound Enriched Fractions SilicaChromatography->EnrichedFractions RPHPLC Preparative RP-HPLC EnrichedFractions->RPHPLC PureThielavinB Pure this compound RPHPLC->PureThielavinB

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with significant anti-inflammatory potential. This guide provides a foundational understanding of its discovery, biological activity, and the methodologies for its production and isolation from Thielavia terricola. Further research is warranted to fully elucidate its pharmacological profile and to develop optimized and scalable production methods, which will be crucial for its potential translation into therapeutic applications. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

References

An In-Depth Technical Guide to Thielavin B: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B is a fungal metabolite first isolated from Thielavia terricola. It belongs to the depside class of compounds, which are characterized by ester linkages between two or more hydroxybenzoic acid units. This compound has garnered significant interest in the scientific community due to its diverse range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the experimental data and methodologies that are crucial for researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a tridepside, meaning it is composed of three hydroxybenzoic acid moieties linked by two ester bonds. Its chemical structure has been elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid[1]
CAS Number 71950-67-9[2][3][4]
Molecular Formula C₃₁H₃₄O₁₀[2]
Molecular Weight 566.6 g/mol
Appearance Solid
Solubility Soluble in DMF, DMSO, and Ethanol
Stability Stable for ≥ 4 years when stored at -20°C
SMILES OC1=C(C)C(O)=C(C(OC2=C(C)C(C)=C(C(OC3=C(C)C(C)=C(C(O)=O)C(OC)=C3C)=O)C(OC)=C2C)=O)C(C)=C1
InChI InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35)

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the original publications provide the basis for the structure, detailed spectral data is often found in subsequent studies of thielavins and their analogs. The following tables summarize the expected spectroscopic characteristics of this compound based on available information for closely related compounds and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.0 - 7.5s-
Methoxy-H3.5 - 4.0s-
Methyl-H1.8 - 2.5s-
Hydroxyl-H9.0 - 12.0br s-
Carboxyl-H> 10.0br s-

Note: The predicted chemical shifts are based on general values for similar functional groups and the analysis of related thielavin compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (Ester)165 - 175
Carbonyl (Carboxylic Acid)170 - 180
Aromatic C-O140 - 160
Aromatic C-C110 - 140
Methoxy C55 - 65
Methyl C10 - 25

Note: These are approximate chemical shift ranges for the carbon atoms in this compound.

Table 4: Mass Spectrometry Fragmentation of this compound

m/zInterpretation
566[M]⁺ (Molecular Ion)
FragmentsLoss of CO₂, H₂O, methyl, and methoxy groups. Cleavage of ester linkages.

Note: The fragmentation pattern would show characteristic losses corresponding to the different structural units of the molecule.

Table 5: Infrared (IR) Spectroscopy of this compound

Wavenumber (cm⁻¹)Functional Group
3500 - 3200 (broad)O-H stretch (hydroxyl)
3300 - 2500 (broad)O-H stretch (carboxylic acid)
3000 - 2850C-H stretch (methyl)
~1735C=O stretch (ester)
~1690C=O stretch (carboxylic acid)
1600 - 1450C=C stretch (aromatic)
~1200C-O stretch (ester, ether)

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a molecule of interest for drug development. Its primary reported activities are summarized below.

Table 6: Biological Activities of this compound

Target/ActivityIC₅₀/EC₅₀Reference
Cyclooxygenase (Prostaglandin H₂ to PGE₂ conversion) 9 µM
Cyclooxygenase (Arachidonic acid to PGH₂ conversion) 40 µM
Avian Myeloblastosis Virus Reverse Transcriptase -
Bacterial Transglycosylases -
Telomerase 32 µM
Inhibition of Prostaglandin Biosynthesis

This compound is a known inhibitor of cyclooxygenase (COX), a key enzyme in the biosynthesis of prostaglandins, which are important mediators of inflammation. It inhibits both the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) and the subsequent conversion of PGH₂ to prostaglandin E₂ (PGE₂).

Prostaglandin_Pathway cluster_inhibition Inhibition by this compound Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 Cyclooxygenase (COX) Prostaglandin E2 Prostaglandin E2 Prostaglandin H2->Prostaglandin E2 PGE2 Synthase COX This compound (IC₅₀ = 40 µM) PGE2_Synthase This compound (IC₅₀ = 9 µM)

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway by this compound.

Antiviral and Anticancer Activities

This compound has been shown to inhibit the reverse transcriptase of avian myeloblastosis virus. This enzyme is crucial for the replication of retroviruses. Furthermore, this compound inhibits telomerase activity with an IC₅₀ of 32 µM. Telomerase is an enzyme that is reactivated in a majority of cancer cells and is essential for maintaining telomere length, thereby enabling unlimited cell division. Inhibition of telomerase is a promising strategy for cancer therapy.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the methodologies for key experiments related to this compound.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Thielavia terricola typically involves the following steps:

Isolation_Workflow Culture Broth Culture Broth Filtration Filtration Culture Broth->Filtration 1. Mycelial Cake\n(discarded) Mycelial Cake (discarded) Filtration->Mycelial Cake\n(discarded) Filtrate Filtrate Filtration->Filtrate Ethyl Acetate Extraction Ethyl Acetate Extraction Filtrate->Ethyl Acetate Extraction 2. Aqueous Layer\n(discarded) Aqueous Layer (discarded) Ethyl Acetate Extraction->Aqueous Layer\n(discarded) Ethyl Acetate Layer Ethyl Acetate Layer Ethyl Acetate Extraction->Ethyl Acetate Layer Concentration Concentration Ethyl Acetate Layer->Concentration 3. Crude Extract Crude Extract Concentration->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography 4. Fractions Fractions Silica Gel Chromatography->Fractions Further Purification\n(e.g., Sephadex LH-20, HPLC) Further Purification (e.g., Sephadex LH-20, HPLC) Fractions->Further Purification\n(e.g., Sephadex LH-20, HPLC) 5. Pure this compound Pure this compound Further Purification\n(e.g., Sephadex LH-20, HPLC)->Pure this compound

Caption: General workflow for the isolation and purification of this compound.

  • Fermentation and Extraction: Thielavia terricola is cultured in a suitable medium. The culture broth is then filtered to separate the mycelia. The filtrate is extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically includes column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Cyclooxygenase Inhibition Assay

The inhibitory effect of this compound on cyclooxygenase activity can be determined using a radioimmunoassay or a fluorometric assay.

  • Enzyme Preparation: Microsomal fractions containing cyclooxygenase are prepared from ram seminal vesicles or other suitable tissues.

  • Assay Reaction: The enzyme preparation is incubated with the substrate (e.g., ¹⁴C-labeled arachidonic acid) in the presence of various concentrations of this compound.

  • Product Quantification: The reaction is terminated, and the amount of prostaglandins (e.g., PGE₂) produced is quantified. For radioimmunoassays, this involves separation of the radiolabeled product and measurement of radioactivity. For fluorometric assays, a fluorescent product is measured.

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.

Telomerase Inhibition Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a common method to assess telomerase activity.

  • Cell Lysate Preparation: Cell extracts containing telomerase are prepared from cancer cell lines (e.g., HeLa cells).

  • Telomerase Reaction: The cell lysate is incubated with a synthetic DNA primer (TS primer) and dNTPs in the presence of different concentrations of this compound. Telomerase in the lysate adds telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer.

  • Detection: The PCR products are separated by gel electrophoresis and visualized. The intensity of the characteristic DNA ladder is quantified to determine the level of telomerase activity.

  • IC₅₀ Calculation: The concentration of this compound that results in a 50% reduction in telomerase activity is determined.

Conclusion

This compound is a naturally occurring depside with a well-characterized chemical structure and a promising profile of biological activities. Its ability to inhibit key enzymes such as cyclooxygenase, reverse transcriptase, and telomerase makes it a valuable lead compound for the development of new therapeutic agents for inflammatory diseases, viral infections, and cancer. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the potential of this compound and its analogs in drug discovery and development. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Thielavin B (CAS No. 71950-67-9): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin B, a fungal metabolite identified by the CAS number 71950-67-9, has demonstrated a range of biological activities that position it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities with corresponding quantitative data, and detailed principles of relevant experimental protocols. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this natural product.

Chemical and Physical Properties

This compound is a structurally complex molecule belonging to the depside class of compounds, which are characterized by ester linkages between two or more hydroxybenzoic acid units.[1] It is produced by the fungus Thielavia terricola.[1]

PropertyValueReference
CAS Number 71950-67-9[2][3][4]
Molecular Formula C₃₁H₃₄O₁₀
Molecular Weight 566.6 g/mol
Formal Name 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethyl-4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester, benzoic acid
Solubility Soluble in DMF, DMSO, and Ethanol
Appearance Solid
Storage -20°C

Biological Activities and Quantitative Data

This compound exhibits inhibitory effects across several distinct biological pathways, highlighting its potential as a multi-target agent. The primary reported activities are summarized below.

Inhibition of Prostaglandin Biosynthesis

This compound is a potent inhibitor of prostaglandin biosynthesis, a key pathway in inflammation. It specifically targets the cyclooxygenase (COX) enzyme system.

Target/AssayIC₅₀ (μM)CommentsReference
Conversion of ¹⁴C-arachidonic acid to PGF₂α + PGE₂ (ram seminal vesicle microsomes)9
Conversion of Arachidonic Acid to Prostaglandin H₂ (PGH₂)40
Conversion of PGH₂ to Prostaglandin E₂ (PGE₂)9Most sensitive step to this compound inhibition.
Thromboxane A₂ synthesis from PGH₂ (bovine platelet microsomes)350
Enzyme Inhibition

Beyond its effects on the prostaglandin pathway, this compound has been shown to inhibit other key enzymes involved in viral replication and cellular maintenance.

EnzymeIC₅₀ (μM)CommentsReference
Telomerase32
Avian Myeloblastosis Virus Reverse Transcriptase-Inhibitory activity reported, but quantitative data not specified in the provided context.
Bacterial Transglycosylases-Inhibitory activity reported, but quantitative data not specified in the provided context.
Anti-inflammatory and Cytotoxic Activity

This compound has demonstrated anti-inflammatory effects in vivo and cytotoxic activity against cancer cell lines.

ActivityModel/Cell LineEffective Concentration/IC₅₀ (μM)CommentsReference
Anti-inflammatoryCarrageenan-induced edema in rats-Significantly effective upon intravenous administration.
CytotoxicityMCF-7 (human breast carcinoma)7.3Data for this compound methyl ester.
CytotoxicityH460 (human non-small cell lung carcinoma)6.6Data for this compound methyl ester.
CytotoxicitySF268 (human astrocytoma)8.1Data for this compound methyl ester.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade. The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. The key steps in this pathway and the point of intervention by this compound are illustrated in the following diagram.

Prostaglandin_Synthesis_Inhibition Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) PGE_Synthase PGE Synthase PGH2->PGE_Synthase TXA_Synthase Thromboxane Synthase PGH2->TXA_Synthase PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) Thromboxane_A2 Thromboxane A2 (TXA2) (Platelet Aggregation) COX->PGH2 PGE_Synthase->PGE2 TXA_Synthase->Thromboxane_A2 Thielavin_B_1 This compound (IC50 = 40 µM) Thielavin_B_1->COX Thielavin_B_2 This compound (IC50 = 9 µM) Thielavin_B_2->PGE_Synthase

Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source, Thielavia terricola, involves fermentation, extraction, and chromatographic purification.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Culture of Thielavia terricola Mycelial_Harvest Harvest of Mycelia Fermentation->Mycelial_Harvest Solvent_Extraction Extraction with Organic Solvent (e.g., Acetone/Methanol) Mycelial_Harvest->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel HPLC High-Performance Liquid Chromatography (HPLC) Silica_Gel->HPLC Pure_Thielavin_B Pure this compound HPLC->Pure_Thielavin_B

General Workflow for the Isolation of this compound.

Methodology:

  • Fermentation: Thielavia terricola is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The fungal mycelia are harvested and extracted with an organic solvent such as acetone or methanol to obtain a crude extract containing this compound.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, typically starting with silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the inhibitory effect of this compound on the activity of COX enzymes.

Principle: The assay quantifies the production of prostaglandins from arachidonic acid by a COX enzyme source, such as ram seminal vesicle microsomes. The reduction in prostaglandin levels in the presence of this compound indicates inhibitory activity.

Methodology:

  • Enzyme Preparation: Microsomes from ram seminal vesicles are prepared as a source of COX enzymes.

  • Reaction Mixture: A reaction buffer is prepared containing cofactors such as hematin and a reducing agent.

  • Incubation: The enzyme preparation is pre-incubated with various concentrations of this compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid (often radiolabeled, e.g., ¹⁴C-arachidonic acid).

  • Reaction Termination: The reaction is stopped after a defined period.

  • Product Quantification: The prostaglandin products (e.g., PGE₂, PGF₂α) are separated (e.g., by thin-layer chromatography or HPLC) and quantified (e.g., by scintillation counting for radiolabeled products or by ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Telomerase Inhibition Assay

The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method to assess telomerase inhibition.

Principle: This assay measures the ability of telomerase in a cell extract to add telomeric repeats to a synthetic DNA primer. The products are then amplified by PCR and visualized by gel electrophoresis. A decrease in the intensity of the product ladder in the presence of an inhibitor indicates telomerase inhibition.

Methodology:

  • Cell Extract Preparation: An extract containing telomerase is prepared from a suitable cell line (e.g., U937 cells).

  • Telomerase Reaction: The cell extract is incubated with a reaction mixture containing a substrate primer, dNTPs, and various concentrations of this compound.

  • PCR Amplification: The products of the telomerase reaction are amplified by PCR.

  • Product Detection: The PCR products are resolved by polyacrylamide gel electrophoresis and visualized (e.g., by autoradiography if a radiolabeled primer is used, or by staining).

  • Data Analysis: The inhibition of telomerase activity is quantified by comparing the intensity of the product bands in the presence and absence of this compound to determine the IC₅₀ value.

Reverse Transcriptase (RT) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the activity of a viral reverse transcriptase, such as that from the Avian Myeloblastosis Virus.

Principle: The assay measures the synthesis of DNA from an RNA template by the reverse transcriptase enzyme. Inhibition is detected as a decrease in the amount of synthesized DNA.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the reverse transcriptase enzyme, a template RNA, a primer, dNTPs (one of which may be labeled), and various concentrations of this compound.

  • Incubation: The reaction is incubated to allow for DNA synthesis.

  • Product Quantification: The amount of newly synthesized DNA is quantified. This can be done through various methods, such as measuring the incorporation of a radiolabeled dNTP or using an ELISA-based assay that detects a labeled DNA product.

  • Data Analysis: The percentage of inhibition of RT activity is calculated for each concentration of this compound to determine its inhibitory potency.

Conclusion

This compound is a fungal metabolite with a compelling profile of biological activities, most notably its potent inhibition of prostaglandin biosynthesis and telomerase. The data presented in this guide, along with the outlined experimental methodologies, provide a solid foundation for further research into its mechanism of action and therapeutic potential. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its structure for improved potency and selectivity, and evaluating its efficacy and safety in more advanced preclinical models. The multifaceted nature of its biological effects suggests that this compound could be a valuable lead compound in the development of new anti-inflammatory and anti-cancer agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of Thielavin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin B, a natural product isolated from Thielavia terricola, has demonstrated significant biological activity, primarily as a potent inhibitor of prostaglandin and thromboxane biosynthesis.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, inhibitory concentrations, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising anti-inflammatory agent. Additionally, this guide covers this compound's activity as a telomerase inhibitor.

Inhibition of Prostaglandin and Thromboxane Synthesis

The primary and most well-characterized mechanism of action of this compound is its potent inhibition of the biosynthesis of prostaglandins and thromboxanes, key mediators of inflammation.

Molecular Targets and Inhibitory Activity

This compound exerts its inhibitory effects at specific steps within the arachidonic acid cascade. It has been shown to inhibit the conversion of [14C]-arachidonic acid into prostaglandins F2α (PGF2α) and E2 (PGE2) in ram seminal vesicle microsomes with a 50% inhibitory concentration (IC50) of 9 µM.[1][2] Notably, the synthesis of PGE2 from the endoperoxide intermediate is particularly sensitive to this compound.[1]

Furthermore, this compound inhibits the synthesis of Thromboxane A2 (TXA2) from prostaglandin H2 (PGH2) in bovine platelet microsomes, with an IC50 of 350 µM.

Signaling Pathway

The synthesis of prostaglandins and thromboxanes begins with the release of arachidonic acid from membrane phospholipids, which is then converted by cyclooxygenase (COX) enzymes into the unstable intermediate PGH2. PGH2 is subsequently metabolized by specific synthases into various prostanoids, including PGE2 and TXA2. This compound's intervention in this pathway disrupts the production of these pro-inflammatory mediators.

Prostaglandin_Synthesis_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Cyclooxygenase (COX) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE2 Synthase TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2 Synthase Inflammation Inflammation PGE2->Inflammation TXA2->Inflammation Thielavin_B_PG This compound Thielavin_B_PG->PGE2 Inhibits Thielavin_B_TX This compound Thielavin_B_TX->TXA2 Inhibits

Inhibition of Prostaglandin and Thromboxane Synthesis by this compound.

Telomerase Inhibition

In addition to its anti-inflammatory properties, this compound has been identified as an inhibitor of telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular immortalization and cancer.

Inhibitory Activity

This compound was found to inhibit telomerase activity with a dose of 32 µM required for significant inhibition. This finding suggests a potential application for this compound in cancer chemotherapy.

Mechanism of Telomerase Inhibition

Telomerase is a reverse transcriptase that adds telomeric DNA repeats to the ends of chromosomes. Inhibition of this enzyme can lead to telomere shortening and subsequent cell senescence or apoptosis. The precise molecular interaction between this compound and telomerase has not been fully elucidated but represents an important area for future investigation.

Telomerase_Inhibition cluster_nucleus Nucleus Telomerase Telomerase Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Cell_Immortalization Cell Immortalization Telomere_Elongation->Cell_Immortalization Thielavin_B This compound Thielavin_B->Telomerase Inhibits

Inhibition of Telomerase Activity by this compound.

Quantitative Data Summary

The following tables summarize the known quantitative inhibitory activities of this compound.

Table 1: Inhibition of Prostaglandin and Thromboxane Synthesis

Target Enzyme/ProcessBiological SystemIC50Reference
Conversion of [14C]-Arachidonic Acid to PGF2α + PGE2Ram Seminal Vesicle Microsomes9 µM
Thromboxane A2 SynthesisBovine Platelet Microsomes350 µM

Table 2: Inhibition of Telomerase

Target EnzymeMethodInhibitory ConcentrationReference
TelomeraseNot Specified32 µM

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies used in the key cited experiments.

Prostaglandin Biosynthesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the synthesis of prostaglandins from arachidonic acid.

Materials:

  • Ram seminal vesicle microsomes

  • [14C]-Arachidonic acid

  • This compound

  • Buffer solution (e.g., Tris-HCl)

  • Reduced glutathione

  • Indomethacin (as a positive control)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing ram seminal vesicle microsomes, buffer, and reduced glutathione.

  • Add varying concentrations of this compound or indomethacin to the reaction tubes. A control tube with no inhibitor should also be prepared.

  • Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding [14C]-arachidonic acid.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., citric acid).

  • Extract the prostaglandins using an organic solvent (e.g., ethyl acetate).

  • Spot the extracted prostaglandins onto a TLC plate and develop the chromatogram to separate PGF2α and PGE2.

  • Visualize the radioactive spots using autoradiography or a phosphorimager.

  • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

PG_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture (microsomes, buffer, glutathione) Start->Prepare_Mixture Add_Inhibitor Add this compound or control Prepare_Mixture->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Add_Substrate Add [14C]-arachidonic acid Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop reaction Incubation->Stop_Reaction Extraction Extract prostaglandins Stop_Reaction->Extraction TLC Separate by TLC Extraction->TLC Quantification Quantify radioactivity TLC->Quantification Calculate_IC50 Calculate IC50 Quantification->Calculate_IC50 End End Calculate_IC50->End

Workflow for Prostaglandin Biosynthesis Inhibition Assay.
Telomerase Activity Assay (TRAP Assay)

Objective: To determine the inhibitory effect of this compound on telomerase activity.

Materials:

  • Cell lysate from a telomerase-positive cell line (e.g., U937 cells)

  • This compound

  • TRAP (Telomeric Repeat Amplification Protocol) assay kit, which typically includes:

    • TS primer (forward primer)

    • ACX primer (reverse primer)

    • dNTPs

    • Taq polymerase

    • Reaction buffer

  • Streptavidin-agarose beads

  • [γ-32P]ATP (for radiolabeling) or a non-radioactive detection system

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • Phosphorimager or other detection system

Procedure:

  • Prepare cell lysates from a telomerase-positive cell line.

  • In a reaction tube, combine the cell lysate with the TRAP reaction buffer, dNTPs, and the TS primer.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a heat-inactivated lysate control.

  • Incubate the mixture at a temperature optimal for telomerase activity (e.g., 30°C) for a specified time (e.g., 30 minutes) to allow for telomere elongation.

  • Add the ACX primer and Taq polymerase to initiate the PCR amplification of the telomerase extension products.

  • Perform PCR for a set number of cycles.

  • For detection using streptavidin-agarose beads, add the beads to the PCR product to capture the biotinylated primers.

  • Harvest the products on filters and measure radioactivity using a scintillation counter.

  • Alternatively, resolve the PCR products on a polyacrylamide gel.

  • Visualize the characteristic DNA ladder pattern of telomerase activity using a phosphorimager (for radiolabeled products) or a suitable imaging system for non-radioactive methods.

  • Quantify the intensity of the bands to determine the level of telomerase activity and calculate the percentage of inhibition by this compound to determine the inhibitory concentration.

TRAP_Assay_Workflow Start Start Prepare_Lysate Prepare cell lysate Start->Prepare_Lysate Setup_Reaction Set up TRAP reaction (lysate, buffer, dNTPs, TS primer) Prepare_Lysate->Setup_Reaction Add_Inhibitor Add this compound or control Setup_Reaction->Add_Inhibitor Telomere_Elongation Incubate for telomere elongation Add_Inhibitor->Telomere_Elongation PCR_Amplification Add ACX primer & Taq Perform PCR Telomere_Elongation->PCR_Amplification Detection Detect products (e.g., PAGE, beads) PCR_Amplification->Detection Quantification Quantify activity Detection->Quantification Calculate_Inhibition Calculate % inhibition Quantification->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for Telomerase Repeat Amplification Protocol (TRAP) Assay.

Future Directions

The established mechanisms of action of this compound, particularly its potent inhibition of prostaglandin synthesis, position it as a strong candidate for further development as an anti-inflammatory drug. Future research should focus on:

  • Elucidating Downstream Signaling: Investigating the effects of this compound on downstream inflammatory signaling pathways, such as NF-κB and MAPK pathways, which are often regulated by prostaglandins.

  • In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy, safety profile, and pharmacokinetic properties of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Telomerase Inhibition in Cancer Models: Further exploring the potential of this compound as an anticancer agent by evaluating its efficacy in various cancer cell lines and animal models.

Conclusion

This compound is a natural product with well-defined inhibitory activities against key enzymes in the inflammatory and cellular aging processes. Its ability to potently inhibit prostaglandin and thromboxane synthesis, coupled with its telomerase inhibitory activity, makes it a molecule of significant interest for therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this compound.

References

Thielavin B: A Technical Guide to its Cyclooxygenase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B, a fungal metabolite isolated from Thielavia terricola, has been identified as a potent inhibitor of prostaglandin biosynthesis.[1] Structurally characterized as a depside, consisting of three hydroxybenzoic acid groups, this compound demonstrates significant anti-inflammatory properties by targeting the cyclooxygenase (COX) pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study as a cyclooxygenase inhibitor.

Mechanism of Action

The anti-inflammatory effects of this compound stem from its ability to inhibit the enzymatic activity of cyclooxygenase, a key enzyme in the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.[2][3] The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[4]

This compound has been shown to inhibit the overall conversion of arachidonic acid into prostaglandins F2α and E2.[1] Notably, its primary mechanism appears to be the inhibition of prostaglandin E2 synthesis from the endoperoxide intermediate, prostaglandin H2 (PGH2). This suggests a potential interaction with downstream isomerase enzymes in the prostaglandin synthesis pathway.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in several in vitro systems. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).

Assay System Enzyme Source Substrate Measured Products This compound IC50 (µM) Reference
Prostaglandin BiosynthesisMicrosomes of ram seminal vesicles¹⁴C-Arachidonic AcidProstaglandins F2α + E29
Prostaglandin E2 SynthesisMicrosomes of ram seminal vesiclesProstaglandin H2Prostaglandin E29
Thromboxane A2 SynthesisBovine platelet microsomesProstaglandin H2Thromboxane A2350

Note: Data on the specific inhibitory activity of this compound against COX-1 versus COX-2 isoforms is not extensively available in the public literature. Further research is required to fully characterize its selectivity profile.

Signaling Pathway

The following diagram illustrates the cyclooxygenase pathway and highlights the known points of inhibition by this compound.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity of COX PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGF_Synthase PGF Synthase PGH2->PGF_Synthase TXA_Synthase Thromboxane Synthase PGH2->TXA_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PGF2a Prostaglandin F2α (PGF2α) PGF_Synthase->PGF2a PGF2a->Inflammation TXA2 Thromboxane A2 (TXA2) TXA_Synthase->TXA2 ThielavinB_COX This compound (Overall Inhibition) ThielavinB_COX->COX ThielavinB_PGE This compound (Primary Target) ThielavinB_PGE->PGE_Synthase

Caption: Cyclooxygenase pathway and this compound inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound as a cyclooxygenase inhibitor.

Preparation of Ram Seminal Vesicle Microsomes

This protocol outlines the preparation of a microsomal fraction from ram seminal vesicles, a rich source of cyclooxygenase.

Microsome_Prep start Start: Ram Seminal Vesicles homogenize Homogenize in ice-cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4) start->homogenize centrifuge1 Centrifuge at 10,000 x g for 20 min at 4°C homogenize->centrifuge1 supernatant1 Collect Supernatant (Post-mitochondrial fraction) centrifuge1->supernatant1 ultracentrifuge Ultracentrifuge at 105,000 x g for 60 min at 4°C supernatant1->ultracentrifuge pellet Collect Pellet (Microsomal fraction) ultracentrifuge->pellet resuspend Resuspend pellet in buffer and store at -80°C pellet->resuspend end End: Microsomal Preparation resuspend->end

References

Thielavin B as a Telomerase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme in cellular immortalization and is activated in the vast majority of human cancers. Its selective expression in cancer cells compared to most normal somatic cells makes it an attractive target for cancer therapy. This technical guide provides an in-depth overview of Thielavin B, a fungal metabolite identified as a potential telomerase inhibitor. While research on this compound's specific interactions with telomerase is not extensive, this document consolidates the available data and presents it within the broader context of telomerase inhibitor characterization.

This compound, a depside consisting of three hydroxybenzoic acid groups, was first identified as an inhibitor of prostaglandin biosynthesis.[1] Subsequent screening programs revealed its inhibitory activity against telomerase.[2] This guide will detail the known inhibitory properties of this compound, outline the standard experimental protocols used to assess telomerase inhibition, and provide a framework for its further investigation as a potential therapeutic agent.

Quantitative Data on this compound Inhibition

The publicly available quantitative data on the direct inhibition of telomerase by this compound is currently limited. The primary reported value comes from an initial screening study. For a comprehensive evaluation, further dose-response studies are necessary to determine a precise IC50 value.

Table 1: Reported Inhibitory Concentration of this compound against Telomerase

CompoundTarget EnzymeReported Inhibitory Concentration (μM)Source
This compoundTelomerase32[2]

Table 2: Example Table for Dose-Response Data (Hypothetical)

CompoundCell LineIC50 (μM)Assay Type
This compounde.g., U937Data not availableTRAP Assay
This compounde.g., HeLaData not availableTRAP Assay

Mechanism of Action

The precise mechanism by which this compound inhibits telomerase has not been elucidated. The initial findings indicate that it also inhibits viral reverse transcriptase at similar concentrations, suggesting a potential interaction with the reverse transcriptase catalytic subunit of telomerase (hTERT).[2] However, other mechanisms of telomerase inhibition are possible and require experimental validation.

Potential Mechanisms of Telomerase Inhibition

Telomerase inhibitors can act through various mechanisms, including:

  • Direct inhibition of the hTERT catalytic subunit: Competitive or non-competitive binding to the active site.

  • Targeting the RNA component (hTR): Binding to the template region or other functionally important domains of the telomerase RNA component.

  • Stabilization of G-quadruplexes: Inducing the formation and stabilization of G-quadruplex structures in the G-rich telomeric DNA overhang, which can physically block telomerase access.

  • Interference with telomerase assembly or trafficking.

  • Downregulation of hTERT gene expression.

Further research is required to determine which of these, if any, is the primary mechanism of action for this compound.

Experimental Protocols

The following sections detail the key experimental methodologies required to characterize a telomerase inhibitor like this compound.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is the gold-standard method for measuring telomerase activity. It is a highly sensitive PCR-based assay.

Principle: The assay involves two main steps:

  • Telomerase Extension: A cell extract containing telomerase is incubated with a synthetic oligonucleotide substrate (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

  • PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (ACX). The amplified products are visualized by gel electrophoresis, typically resulting in a characteristic 6-base pair ladder.

Detailed Protocol (Non-Radioactive):

  • Cell Lysate Preparation:

    • Harvest approximately 100,000 cells and centrifuge.

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 lysis buffer).[3]

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Telomerase Extension Reaction:

    • Prepare a master mix containing TRAP buffer, dNTPs, a fluorescently labeled TS primer (e.g., Cy5-TS), and Taq polymerase.

    • Add a standardized amount of cell lysate (e.g., 1 µg of protein) to the master mix.

    • Include positive controls (e.g., lysate from a known telomerase-positive cell line) and negative controls (e.g., lysis buffer alone, heat-inactivated lysate, or lysate treated with RNase).

    • To test an inhibitor, add varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction at room temperature (e.g., 25°C) for 30-40 minutes to allow for telomerase-mediated extension.

  • PCR Amplification:

    • Transfer the reaction tubes to a thermocycler.

    • Inactivate telomerase by heating to 95°C for 5 minutes.

    • Perform PCR amplification for 24-29 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 45s).

  • Detection and Analysis:

    • Resolve the PCR products on a non-denaturing polyacrylamide gel.

    • Visualize the fluorescently labeled DNA fragments using a suitable imaging system.

    • Quantify the intensity of the ladder to determine the relative telomerase activity.

G-Quadruplex Stabilization Assays

To investigate if this compound acts by stabilizing G-quadruplexes, several biophysical and biochemical assays can be employed.

  • Circular Dichroism (CD) Spectroscopy: G-quadruplex structures have a characteristic CD spectrum. A G-quadruplex-forming oligonucleotide is incubated with and without this compound, and the change in the CD spectrum is monitored.

  • Fluorescence Resonance Energy Transfer (FRET) Melting Assay: A G-quadruplex-forming oligonucleotide is labeled with a FRET pair (a fluorophore and a quencher). In the folded G-quadruplex state, the fluorophore is quenched. Upon melting, the fluorescence increases. The melting temperature (Tm) of the G-quadruplex is determined in the presence and absence of this compound. An increase in Tm indicates stabilization.

  • PCR Stop Assay: A DNA template containing a G-quadruplex-forming sequence is used for PCR. In the presence of a G-quadruplex stabilizing ligand, the polymerase is stalled, leading to a decrease in the full-length PCR product.

Cellular Assays
  • Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Telomere Length Analysis (e.g., Telomere Restriction Fragment - TRF analysis): To assess the long-term effects of this compound treatment on telomere length in cancer cells.

  • Western Blotting: To measure the expression levels of hTERT and other proteins involved in telomere maintenance and cell cycle regulation.

Visualizations

Experimental Workflow for Telomerase Inhibitor Screening

Caption: Workflow for identifying and characterizing telomerase inhibitors.

Hypothetical Signaling Pathway for Telomerase Inhibition-Induced Apoptosis

G ThielavinB This compound Telomerase Telomerase ThielavinB->Telomerase Inhibition TelomereShortening Progressive Telomere Shortening Telomerase->TelomereShortening Maintains Length DNADamage DNA Damage Response (ATM/ATR) TelomereShortening->DNADamage p53 p53 Activation DNADamage->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothetical pathway of this compound inducing apoptosis via telomerase inhibition.

Conclusion

This compound has been identified as a telomerase inhibitor, presenting a potential starting point for the development of novel anti-cancer therapeutics. However, the current body of knowledge is limited, and extensive further research is required to validate its efficacy and elucidate its mechanism of action. The experimental protocols and frameworks outlined in this guide provide a roadmap for the comprehensive characterization of this compound and other potential telomerase inhibitors. Future studies should focus on obtaining robust quantitative data, defining the specific molecular interactions with the telomerase complex, and evaluating its therapeutic potential in relevant preclinical models.

References

Thielavin B: A Fungal Metabolite with Unexplored Potential as a Bacterial Transglycosylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Thielavin B, a natural product isolated from fungi, has been identified as an inhibitor of bacterial transglycosylases, enzymes crucial for the synthesis of the bacterial cell wall. This positions this compound as a compound of interest in the search for novel antibacterial agents. However, a comprehensive review of the existing scientific literature reveals a significant gap in the quantitative data needed to fully assess its therapeutic potential. While its inhibitory activity is acknowledged, specific metrics such as IC50 values against bacterial transglycosylases and minimum inhibitory concentrations (MICs) against a range of bacterial species are not publicly available.

Introduction to this compound and its Target

This compound is a fungal metabolite recognized for its diverse biological activities.[1][2] Structurally, it belongs to the depside class of compounds. Its established inhibitory activities include effects on cyclooxygenase, the reverse transcriptase of avian myeloblastosis virus, and telomerase.[1][2] Crucially, it has also been cited as an inhibitor of bacterial transglycosylases.[1]

Bacterial transglycosylases are essential enzymes in the final stages of peptidoglycan biosynthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By catalyzing the polymerization of lipid II, a precursor molecule, transglycosylases build the glycan chains that form the backbone of the peptidoglycan layer. Inhibition of this process weakens the cell wall, ultimately leading to bacterial cell death. This makes transglycosylases an attractive target for the development of new antibiotics.

Quantitative Data on Inhibitory Activity

Despite the identification of this compound as a bacterial transglycosylase inhibitor, specific quantitative data on this activity remains elusive in the current body of scientific literature. While studies have reported the IC50 values for this compound's inhibition of prostaglandin biosynthesis, this information pertains to a different biological target and does not inform its antibacterial potential. Similarly, cytotoxic studies on a derivative, this compound methyl ester, have provided IC50 values against human cancer cell lines, but this does not translate to its effect on bacteria.

The lack of published MIC values for this compound against a panel of clinically relevant bacteria, such as Staphylococcus aureus and Escherichia coli, further hinders a thorough evaluation of its antibacterial spectrum and potency.

The Peptidoglycan Biosynthesis Pathway: The Target of this compound

The bacterial cell wall is a complex structure essential for survival. Its synthesis is a multi-step process, with the final extracellular steps being catalyzed by penicillin-binding proteins (PBPs), some of which possess transglycosylase activity. The pathway begins in the cytoplasm with the synthesis of the peptidoglycan precursor, Lipid II. This precursor is then translocated across the cell membrane to the periplasmic space (in Gram-negative bacteria) or the outer surface of the cell membrane (in Gram-positive bacteria). Here, the transglycosylase domain of PBPs catalyzes the polymerization of the glycan chains. Subsequently, the transpeptidase domain of PBPs cross-links the peptide side chains, creating a rigid and protective peptidoglycan mesh. By inhibiting the transglycosylase step, this compound disrupts the formation of the glycan backbone, a critical step in maintaining cell wall integrity.

Peptidoglycan_Biosynthesis_Pathway cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall Precursor_Synthesis Precursor Synthesis Lipid_II_Translocation Lipid II Translocation Precursor_Synthesis->Lipid_II_Translocation Lipid II Transglycosylation Transglycosylation Lipid_II_Translocation->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Linear Glycan Chains Mature_Peptidoglycan Mature Peptidoglycan Transpeptidation->Mature_Peptidoglycan Cross-linked Peptidoglycan Thielavin_B Thielavin_B Thielavin_B->Transglycosylation Inhibition

Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Protocols for Assessing Transglycosylase Inhibition

While specific experimental protocols for this compound are not available, several established methods are routinely used to identify and characterize inhibitors of bacterial transglycosylases. These assays are essential for determining key parameters like IC50 and for elucidating the mechanism of inhibition.

1. In Vitro Transglycosylase Activity Assay:

This type of assay directly measures the enzymatic activity of purified transglycosylase. A common approach involves using a fluorescently labeled Lipid II substrate.

  • Principle: The polymerization of the fluorescently labeled Lipid II by the transglycosylase results in a change in the fluorescent signal, which can be monitored over time. Inhibitors will reduce the rate of this change.

  • Generalized Protocol:

    • Purify the target bacterial transglycosylase enzyme.

    • Synthesize or obtain a fluorescently labeled Lipid II analog.

    • In a microplate format, combine the purified enzyme, the fluorescent Lipid II substrate, and varying concentrations of the test compound (e.g., this compound).

    • Include appropriate controls (no enzyme, no inhibitor).

    • Monitor the change in fluorescence over time using a plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

2. Minimum Inhibitory Concentration (MIC) Assay:

The MIC assay is a fundamental method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: Bacteria are exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that shows no turbidity after incubation is the MIC.

  • Generalized Protocol (Broth Microdilution):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Purify_Enzyme Purify Transglycosylase TG_Assay Transglycosylase Activity Assay Purify_Enzyme->TG_Assay Determine_IC50 Determine IC50 TG_Assay->Determine_IC50 Bacterial_Culture Culture Bacteria MIC_Assay MIC Assay Bacterial_Culture->MIC_Assay Determine_MIC Determine MIC MIC_Assay->Determine_MIC Thielavin_B_Source This compound Thielavin_B_Source->TG_Assay Thielavin_B_Source->MIC_Assay

General workflow for evaluating transglycosylase inhibitors.

Future Directions

The identification of this compound as a bacterial transglycosylase inhibitor is a promising starting point. However, to advance its development as a potential antibacterial agent, further research is critically needed. The immediate priorities should be:

  • Quantitative Characterization: Performing in vitro enzymatic assays to determine the IC50 of this compound against a panel of clinically relevant bacterial transglycosylases.

  • Antibacterial Spectrum: Conducting comprehensive MIC testing against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

  • Mechanism of Action Studies: Investigating the precise molecular interactions between this compound and the transglycosylase active site.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to potentially improve its potency and pharmacokinetic properties.

References

A Technical Guide to the Natural Source and Origin of Thielavin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural source, biosynthesis, and isolation of Thielavin B, a fungal metabolite with notable biological activities. This document details the producing microorganisms, experimental protocols for its production and purification, and quantitative data on its bioactivity.

Natural Source and Producing Organism

This compound is a naturally occurring depside, a type of polyketide, first isolated from the fungus Thielavia terricola.[1] Subsequent taxonomic studies have led to the reclassification of this fungus as Pseudothielavia terricola , which belongs to the family Chaetomiaceae.[2][3][4] This mesophilic fungus is commonly found in soil and on animal dung and is widely distributed in tropical regions.

While Pseudothielavia terricola is the original reported source, other fungal species have been identified as producers of thielavins. Notably, Chaetomium carinthiacum ATCC 46463 has been used for the production and isolation of a series of thielavins, including this compound.[1] Additionally, a marine-derived fungus, Thielavia sp. UST030930-004, and other unidentified fungi from the order Sordariales have been found to produce various thielavin analogs.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of its precursor, Thielavin A. The process is orchestrated by a dedicated biosynthetic gene cluster, denoted as the "thi" cluster. This cluster harbors the genetic information for the key enzymes responsible for the synthesis of the thielavin backbone and its subsequent modifications.

The core of the biosynthetic pathway is a Type I polyketide synthase (PKS) , named ThiA . This enzyme is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble the three hydroxybenzoic acid moieties that constitute the depside structure of Thielavin A.

This compound is subsequently formed from Thielavin A through two O-methylation reactions. These reactions are catalyzed by a specific methyltransferase , ThiC , which is also encoded by the thi gene cluster. ThiC transfers methyl groups from S-adenosyl methionine (SAM) to specific hydroxyl groups on the Thielavin A molecule, yielding the final this compound structure.

This compound Biosynthesis Biosynthetic Pathway of this compound cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification Acetyl_CoA Acetyl-CoA ThiA_PKS ThiA (Polyketide Synthase) Acetyl_CoA->ThiA_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->ThiA_PKS Hydroxybenzoic_Acids Hydroxybenzoic Acid Moieties ThiA_PKS->Hydroxybenzoic_Acids Iterative Condensation Thielavin_A Thielavin A Hydroxybenzoic_Acids->Thielavin_A Depside Formation ThiC_Methyltransferase ThiC (Methyltransferase) Thielavin_A->ThiC_Methyltransferase Substrate Thielavin_B This compound ThiC_Methyltransferase->Thielavin_B 2x O-methylation SAM S-Adenosyl Methionine (SAM) SAM->ThiC_Methyltransferase Methyl Donor

Biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of a thielavin-producing fungus and the subsequent isolation and purification of this compound. These protocols are based on the successful methods reported for Chaetomium carinthiacum ATCC 46463.

Fermentation Protocol

3.1.1. Seed Culture

  • Medium Preparation: Prepare a seed medium consisting of 2.0% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% meat extract, and 0.5% CaCO₃. Adjust the pH to 6.5 before autoclaving.

  • Inoculation: Inoculate the sterilized seed medium with a stock culture of Chaetomium carinthiacum ATCC 46463.

  • Incubation: Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 220 rpm.

3.1.2. Production Culture

  • Medium Preparation: Prepare a production medium containing 4.0% soluble starch, 2.0% soybean meal, 0.5% dry yeast, and 0.5% CaCO₃.

  • Inoculation: Inoculate the production medium with 2% (v/v) of the seed culture.

  • Fermentation: Conduct the fermentation at 28°C with an agitation of 220 rpm for 14 days.

Isolation and Purification Protocol
  • Extraction:

    • Harvest the whole fermentation broth (10 liters).

    • Extract the broth twice with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure to yield a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a small volume of chloroform.

    • Apply the dissolved extract to a silica gel column (500 g).

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Combine the fractions containing thielavins.

    • Subject the combined fractions to preparative HPLC on a C18 column.

    • Elute with a suitable solvent system (e.g., a gradient of acetonitrile in water) to isolate pure this compound.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_chromatography Chromatographic Purification Fermentation_Broth 14-day Fermentation Broth (Chaetomium carinthiacum) Solvent_Extraction Ethyl Acetate Extraction (2x) Fermentation_Broth->Solvent_Extraction Evaporation Evaporation under Reduced Pressure Solvent_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Gel Silica Gel Column Chromatography (n-hexane/EtOAc, CHCl3/MeOH) Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel->Fraction_Collection Preparative_HPLC Preparative HPLC (C18) (Acetonitrile/Water gradient) Fraction_Collection->Preparative_HPLC Pure_Thielavin_B Pure this compound Preparative_HPLC->Pure_Thielavin_B

Workflow for the isolation of this compound.

Quantitative Data

This compound has been identified as a potent inhibitor of prostaglandin biosynthesis and glucose-6-phosphatase (G6Pase). The following tables summarize the reported inhibitory activities of this compound and its analogs.

Table 1: Inhibition of Prostaglandin Biosynthesis by Thielavins A and B

Compound50% Inhibition of 14C-Arachidonic Acid Conversion (IC50)
Thielavin A12 µM
This compound9 µM

Table 2: Inhibition of Glucose-6-Phosphatase (G6Pase) by Various Thielavins

CompoundG6Pase Inhibition (IC50)
This compound5.5 µM
Thielavin F1.8 µM
Thielavin G0.33 µM
Thielavin H1.2 µM
Thielavin I1.3 µM
Thielavin J2.5 µM
Thielavin K1.3 µM
Thielavin L1.1 µM
Thielavin M0.9 µM
Thielavin N1.3 µM
Thielavin O1.2 µM
Thielavin P0.5 µM

Note: The yield of this compound from fungal cultures can vary significantly depending on the producing strain, fermentation conditions, and extraction methods. Specific yield data in mg/L is not consistently reported in the literature. The provided bioactivity data, however, offers a quantitative measure of the compound's potency.

References

Thielavin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B is a naturally occurring depside, a class of compounds formed from the esterification of two or more hydroxybenzoic acid units. First isolated from the fungus Thielavia terricola, this small molecule has garnered significant interest within the scientific community for its diverse range of biological activities.[1] Structurally, this compound is a trimer of hydroxybenzoic acid derivatives.[1] Its potential as a therapeutic agent is underscored by its inhibitory effects on key enzymes involved in inflammation and cancer, as well as its cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.

Chemical and Physical Properties

PropertyValueSource
CAS Number 71950-67-9[2]
Molecular Formula C29H30O10[1]
Molecular Weight 538.5 g/mol N/A
Appearance Solid[2]
Solubility Soluble in DMF, DMSO, and Ethanol
SMILES CC1=C(C(=O)OC2=C(C)C(C)=C(C(=O)OC3=C(C)C=C(O)C(=C3C)O)C(OC)=C2C)C(OC)=C(C)C=C1C(=O)ON/A

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Enzyme Inhibition Data
Target EnzymeAssay SystemIC50 (µM)Source
Prostaglandin BiosynthesisMicrosomes from ram seminal vesicles (conversion of 14C-arachidonic acid to PGF2α + PGE2)9
Cyclooxygenase (COX)Conversion of arachidonic acid to Prostaglandin H2 (PGH2)40
Cyclooxygenase (COX)Conversion of PGH2 to Prostaglandin E2 (PGE2)9
Thromboxane A2 SynthesisBovine platelet microsomes (from PGH2)350
Glucose-6-Phosphatase (G6Pase)Rat hepatic microsomes5.5
TelomeraseFungus fermentations32
Avian Myeloblastosis Virus Reverse TranscriptaseNot specifiedNot specified (inhibits)
Bacterial TransglycosylasesNot specifiedNot specified (inhibits)
Table 2: Cytotoxicity Data
Cell LineCancer TypeIC50 (µM)Source
MCF-7Human Breast Carcinoma7.3N/A
H460Human Non-small Cell Lung Carcinoma6.6N/A
SF268Human Astrocytoma8.1N/A
Table 3: In Vivo Anti-inflammatory Activity
Animal ModelEffectAdministration RouteSource
Carrageenan-induced edema in ratsSignificantly effectiveIntravenous
Carrageenan-induced edema in ratsNot effectiveOral

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature. These protocols are based on standard laboratory practices and the information available in the cited abstracts and papers.

Prostaglandin Biosynthesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the overall synthesis of prostaglandins from arachidonic acid.

Methodology (based on):

  • Enzyme Preparation: Microsomes are prepared from ram seminal vesicles, which are a rich source of prostaglandin synthase enzymes.

  • Reaction Mixture: The reaction mixture contains the microsomal preparation, [14C]-labeled arachidonic acid as the substrate, and various concentrations of this compound or a vehicle control.

  • Incubation: The reaction is incubated at 37°C for a specified period to allow for the enzymatic conversion of arachidonic acid to prostaglandins.

  • Extraction: The reaction is stopped, and the prostaglandins (PGF2α and PGE2) are extracted from the reaction mixture using an organic solvent.

  • Quantification: The amount of radiolabeled PGF2α and PGE2 is quantified using thin-layer chromatography (TLC) followed by liquid scintillation counting.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the prostaglandin synthesis (IC50) is calculated from a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory activity of this compound on the cyclooxygenase enzyme.

Methodology (based on):

This protocol is a generalized procedure based on commercially available COX inhibitor screening kits (e.g., Cayman Chemical).

  • Reagents: Ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe that detects prostaglandin production.

  • Assay Plate Preparation: The assay is typically performed in a 96-well plate format.

  • Incubation: The COX enzyme is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a short period at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandins is measured by monitoring the change in absorbance or fluorescence of the probe over time using a plate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Glucose-6-Phosphatase (G6Pase) Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the activity of G6Pase.

Methodology (based on):

  • Enzyme Source: Rat hepatic microsomes are used as the source of G6Pase.

  • Substrate: Glucose-6-phosphate is used as the substrate for the enzyme.

  • Reaction: The reaction is carried out in a suitable buffer at 37°C. The reaction mixture includes the microsomes, glucose-6-phosphate, and varying concentrations of this compound.

  • Phosphate Detection: The activity of G6Pase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of glucose-6-phosphate. This is typically done using a colorimetric method, such as the malachite green assay.

  • IC50 Determination: A dose-response curve is generated to calculate the IC50 value of this compound.

Cytotoxicity Assay (Crystal Violet Method)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology (based on standard protocols):

  • Cell Culture: MCF-7, H460, and SF268 cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are treated with a range of concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 0.5%) for a specified duration (e.g., 48 or 72 hours).

  • Staining: After incubation, the media is removed, and the cells are fixed with a solution like 4% paraformaldehyde and then stained with a 0.5% crystal violet solution in methanol.

  • Quantification: Excess stain is washed away, and the stained cells are solubilized with a solution such as 10% acetic acid. The absorbance is then measured at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, representing the concentration of this compound that causes 50% cell death, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology (based on):

  • Animals: Male Wistar rats are typically used for this model.

  • Induction of Edema: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the rats.

  • Drug Administration: this compound is administered intravenously or orally at a specific time point before or after the carrageenan injection. A control group receives the vehicle.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams, generated using Graphviz, illustrate the known and putative mechanisms of action.

Arachidonic Acid Cascade and Prostaglandin Synthesis Inhibition

This compound is a potent inhibitor of prostaglandin biosynthesis. It targets the cyclooxygenase (COX) enzymes, which are central to the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation ThielavinB This compound ThielavinB->COX Inhibits (IC50 = 9-40 µM) ThielavinB->PGH2 Inhibits conversion to PGE2

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of this compound against a target enzyme in vitro.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and this compound Solutions start->prepare_reagents assay_setup Set up Assay in 96-well Plate (Enzyme + this compound/Vehicle) prepare_reagents->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_reaction->measure_activity data_analysis Data Analysis (Calculate % Inhibition) measure_activity->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end Multi_Target_Effects cluster_targets Molecular Targets cluster_outcomes Biological Outcomes ThielavinB This compound COX COX Enzymes ThielavinB->COX Inhibits G6Pase Glucose-6-Phosphatase ThielavinB->G6Pase Inhibits Telomerase Telomerase ThielavinB->Telomerase Inhibits RT Reverse Transcriptase ThielavinB->RT Inhibits Anti_Inflammatory Anti-inflammatory Effects COX->Anti_Inflammatory Anti_Diabetic Potential Anti-diabetic Effects G6Pase->Anti_Diabetic Anti_Cancer Anti-cancer Activity (Cytotoxicity) Telomerase->Anti_Cancer Anti_Viral Potential Anti-viral Activity RT->Anti_Viral

References

Thielavin B: A Fungal Tridepside with Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B is a fungal secondary metabolite belonging to the depside class of polyketides. First isolated from Thielavia terricola, this complex organic molecule is a tridepside, meaning it is composed of three hydroxybenzoic acid units linked by ester bonds.[1] this compound, along with its close analog Thielavin A, has garnered interest in the scientific community due to its diverse range of biological activities. These activities include the inhibition of key enzymes involved in inflammation, viral replication, and cancer cell proliferation. This technical guide provides a comprehensive overview of this compound, with a focus on its biosynthesis, known roles in metabolism, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug discovery.

Chemical Structure and Biosynthesis

This compound is structurally characterized as a trimer of O-substituted salicylic acid moieties.[2] Its biosynthesis is orchestrated by a dedicated gene cluster, which includes a polyketide synthase (PKS) designated as ThiA. This enzyme exhibits an unusual domain organization, featuring a C-terminal methyltransferase (MT) domain located after the thioesterase (TE) domain. The TE domain is responsible for the two sequential ester bond formations that assemble the tridepside backbone. The biosynthesis of thielavins is a programmed process, with the tandem acyl carrier protein (ACP) domains of ThiA playing a critical role in directing the methylation pattern of the polyketide chain. The gene cluster also includes genes encoding a methyltransferase (ThiC) and a putative transporter (ThiB).

Role in Fungal Metabolism

While the precise ecological role of this compound in the life cycle of Thielavia terricola has not been definitively elucidated, the functions of fungal secondary metabolites are generally understood to be multifaceted. They are often produced at specific developmental stages, such as sporulation, and can play a role in protecting the fungus from environmental stressors, including competition from other microorganisms. The production of secondary metabolites like this compound is often linked to signaling pathways that regulate fungal development and morphology. For instance, G-protein signaling pathways are known to coordinately regulate both sporulation and the production of other fungal secondary metabolites. It is plausible that this compound contributes to the producing organism's fitness by mediating interactions with other microbes in its ecological niche.

Biological Activities and Quantitative Data

This compound has been shown to inhibit a variety of enzymes from different biological sources. The following table summarizes the known inhibitory activities of this compound, presenting the half-maximal inhibitory concentrations (IC50) as reported in the literature.

Target Enzyme/ProcessSource Organism/SystemIC50 (µM)Reference
Prostaglandin Biosynthesis (conversion of arachidonic acid to PGF2α + PGE2)Ram Seminal Vesicles9[1]
Prostaglandin E2 Synthesis (from PGH2)Ram Seminal Vesicles9
Thromboxane A2 Synthesis (from PGH2)Bovine Platelet Microsomes350[1]
TelomeraseFungus Fermentations32[2]
Reverse TranscriptaseAvian Myeloblastosis Virus (AMV)>10 µg/ml
Peptidoglycan formation (in vitro)Enterococcus faecalisNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections provide outlines of the key experimental protocols used in the study of this compound, based on the original research articles.

Extraction and Purification of this compound from Thielavia terricola

This protocol is based on the methods described by Kitahara et al. (1981).

  • Fermentation: Thielavia terricola is cultured in a suitable liquid medium (e.g., potato dextrose broth) under aerobic conditions at a controlled temperature (e.g., 28°C) for a specified period (e.g., 7-10 days) to allow for the production of this compound.

  • Mycelial Extraction: The fungal mycelia are harvested by filtration and extracted with an organic solvent such as acetone or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with a water-immiscible organic solvent like ethyl acetate. The ethyl acetate layer, containing this compound, is collected and concentrated.

  • Chromatographic Purification: The concentrated ethyl acetate extract is subjected to a series of chromatographic steps for purification. This typically involves:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to separate compounds based on size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water gradient).

  • Characterization: The purified this compound is characterized by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity and purity.

Prostaglandin Biosynthesis Inhibition Assay

This protocol is adapted from the methods described by Kitahara et al. (1981).

  • Enzyme Preparation: Microsomes containing prostaglandin synthase are prepared from ram seminal vesicles.

  • Reaction Mixture: The reaction mixture contains the microsomal enzyme preparation, a buffer solution (e.g., Tris-HCl), co-factors (e.g., hydroquinone, glutathione), and the substrate, [1-14C]arachidonic acid.

  • Inhibition Assay: this compound, dissolved in a suitable solvent (e.g., ethanol), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 37°C) for a defined time (e.g., 20 minutes).

  • Reaction Termination and Extraction: The reaction is stopped by the addition of an acidic solution (e.g., citric acid). The prostaglandins are then extracted with an organic solvent like ethyl acetate.

  • Analysis: The extracted prostaglandins are separated by thin-layer chromatography (TLC). The radioactivity of the spots corresponding to different prostaglandins (e.g., PGF2α, PGE2) is measured using a radiochromatogram scanner to determine the extent of inhibition.

  • IC50 Calculation: The concentration of this compound that causes 50% inhibition of prostaglandin synthesis is calculated from the dose-response curve.

Telomerase Inhibition Assay

This protocol is based on the Telomeric Repeat Amplification Protocol (TRAP) assay mentioned by Togashi et al. (2001).

  • Cell Lysate Preparation: A cell extract containing telomerase is prepared from a suitable cell line (e.g., U937 cells).

  • TRAP Reaction Mixture: The reaction mixture includes the cell lysate, a TRAP buffer, dNTPs, a forward primer, and a reverse primer.

  • Inhibition Assay: this compound is added to the reaction mixture at various concentrations.

  • Telomerase Reaction: The mixture is incubated to allow telomerase to add telomeric repeats to the forward primer.

  • PCR Amplification: The telomerase extension products are then amplified by PCR.

  • Analysis: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized (e.g., by staining with ethidium bromide). The intensity of the characteristic DNA ladder indicates the level of telomerase activity.

  • IC50 Calculation: The concentration of this compound that results in a 50% reduction in the intensity of the PCR products is determined.

Signaling Pathways and Logical Relationships

The production of secondary metabolites in fungi is tightly regulated and often linked to developmental processes like sporulation. While the direct involvement of this compound in these pathways is yet to be established, a generalized model can be proposed based on known fungal signaling cascades. Environmental cues, such as nutrient limitation, can trigger G-protein coupled receptors, initiating a signaling cascade that often involves the production of secondary messengers like cyclic AMP (cAMP). This, in turn, can activate protein kinases (e.g., Protein Kinase A) that phosphorylate and activate transcription factors. These transcription factors can then bind to the promoter regions of genes within the this compound biosynthetic gene cluster, leading to its production.

Fungal_Secondary_Metabolism_Regulation cluster_input Environmental Cues cluster_signaling Signaling Cascade cluster_output Biosynthesis Nutrient Limitation Nutrient Limitation GPCR G-Protein Coupled Receptor Nutrient Limitation->GPCR activates G_Protein G-Protein GPCR->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Transcription_Factor Transcription Factor PKA->Transcription_Factor phosphorylates (activates) Thielavin_B_BGC This compound Biosynthetic Gene Cluster Transcription_Factor->Thielavin_B_BGC induces transcription Thielavin_B This compound Thielavin_B_BGC->Thielavin_B produces

Caption: Generalized signaling pathway for the regulation of fungal secondary metabolite production.

The following diagram illustrates a typical experimental workflow for the isolation and characterization of this compound.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization Fermentation Fermentation of Thielavia terricola Harvest Harvest Mycelia Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Column Chromatography (Silica, Sephadex) Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR Bioassays Biological Activity Assays HPLC->Bioassays

Caption: Experimental workflow for this compound isolation and analysis.

Conclusion

This compound represents a fascinating example of the chemical diversity and biological potential of fungal secondary metabolites. Its complex structure and diverse inhibitory activities make it a compelling subject for further research, particularly in the context of drug discovery. While its precise role in the physiology of Thielavia terricola remains to be fully understood, the study of its biosynthesis and regulation provides valuable insights into the intricate metabolic networks of filamentous fungi. The experimental protocols and data presented in this guide are intended to facilitate future investigations into this promising natural product. Further research is warranted to explore its potential therapeutic applications and to unravel its ecological significance.

References

Methodological & Application

Thielavin B: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B is a naturally occurring fungal metabolite that has garnered significant interest within the scientific community due to its diverse biological activities. Structurally, it is a depside, composed of substituted benzoic acid units.[1] In vitro studies have revealed its potential as an inhibitor of key enzymes involved in inflammation, viral replication, and cancer progression. This document provides detailed application notes and experimental protocols for a range of in vitro assays to facilitate further research and drug discovery efforts centered on this compound.

Biological Activities and In Vitro Data

This compound has demonstrated inhibitory effects across several biological targets. The following table summarizes the reported quantitative data from various in vitro assays.

Target/AssaySourceSubstrateProduct MeasuredIC50 Value
Prostaglandin BiosynthesisRam Seminal Vesicles Microsomes14C-Arachidonic AcidProstaglandins F2α + E29 µM[1]
Cyclooxygenase (PGH2 to PGE2 conversion)Not SpecifiedProstaglandin H2 (PGH2)Prostaglandin E2 (PGE2)9 µM[2]
Cyclooxygenase (Arachidonic Acid to PGH2 conversion)Not SpecifiedArachidonic AcidProstaglandin H2 (PGH2)40 µM[2]
Thromboxane A2 SynthesisBovine Platelet MicrosomesProstaglandin H2 (PGH2)Thromboxane A2350 µM[1]
Telomerase ActivityNot SpecifiedNot SpecifiedNot Specified32 µM
Reverse Transcriptase ActivityMoloney Murine Leukemia VirusNot SpecifiedNot SpecifiedSimilar to Telomerase Inhibition
CytotoxicityCancer Cell LinesNot ApplicableCell ViabilityModerately Active (this compound methyl ester)

Experimental Protocols

The following protocols are detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Prostaglandin Biosynthesis Inhibition Assay (Cyclooxygenase - COX Assay)

This assay determines the ability of this compound to inhibit the synthesis of prostaglandins from arachidonic acid.

Principle:

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which is a precursor for various prostaglandins and thromboxanes. The inhibitory effect of this compound can be quantified by measuring the reduction in the production of a stable downstream product, such as Prostaglandin E2 (PGE2), in the presence of the compound.

Materials:

  • This compound

  • COX-1 or COX-2 enzyme (ovine or human recombinant)

  • Arachidonic acid

  • Epinephrine

  • Glutathione

  • Hematin

  • Tris-HCl buffer (pH 8.0)

  • Enzyme immunoassay (EIA) kit for PGE2

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in Tris-HCl buffer.

    • Prepare a reaction buffer containing Tris-HCl (100 mM, pH 8.0), epinephrine (1.3 mM), glutathione (0.3 mM), and hematin (1 µM).

  • Enzyme Reaction:

    • To a microplate well, add 150 µL of the reaction buffer.

    • Add 10 µL of the this compound working solution or vehicle control (DMSO).

    • Add 10 µL of the COX enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution (100 µM).

    • Incubate the reaction at 37°C for 2 minutes.

  • Termination and Detection:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis reagents Prepare Reagents (this compound, Buffers, Enzyme) mix Mix Buffer, this compound, and COX Enzyme reagents->mix preincubate Pre-incubate at 37°C mix->preincubate add_aa Add Arachidonic Acid preincubate->add_aa incubate Incubate at 37°C add_aa->incubate stop Stop Reaction incubate->stop eia PGE2 Quantification (EIA) stop->eia read Read Absorbance eia->read calculate Calculate % Inhibition and IC50 read->calculate

Caption: Workflow for the in vitro COX inhibition assay.

Telomerase Inhibition Assay (TRAP Assay)

This protocol describes a method to assess the inhibitory effect of this compound on telomerase activity using a Telomeric Repeat Amplification Protocol (TRAP) assay.

Principle:

Telomerase is a reverse transcriptase that adds telomeric repeat sequences to the ends of chromosomes. The TRAP assay is a two-step process. First, telomerase in a cell extract adds telomeric repeats to a synthetic primer. Second, these extension products are amplified by PCR. The inhibition of telomerase by this compound results in a reduction of the amplified PCR products.

Materials:

  • This compound

  • Telomerase-positive cell line (e.g., HeLa)

  • Cell lysis buffer

  • TRAP assay kit (containing TS primer, reverse primer, dNTPs, Taq polymerase)

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA staining dye (e.g., SYBR Green)

  • Gel imaging system

Protocol:

  • Cell Extract Preparation:

    • Culture telomerase-positive cells to 70-80% confluency.

    • Harvest the cells and wash with PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the telomerase extract.

    • Determine the protein concentration of the extract.

  • Telomerase Reaction:

    • In a PCR tube, prepare a reaction mix containing the telomerase extract, TRAP buffer, and various concentrations of this compound or vehicle control.

    • Add the TS primer to the reaction mix.

    • Incubate at 30°C for 30 minutes to allow for telomeric repeat extension.

  • PCR Amplification:

    • Add the reverse primer, dNTPs, and Taq polymerase to the reaction mixture.

    • Perform PCR amplification with the following typical cycling conditions:

      • Initial denaturation at 95°C for 2 minutes.

      • 30-35 cycles of:

        • Denaturation at 95°C for 30 seconds.

        • Annealing at 55-60°C for 30 seconds.

        • Extension at 72°C for 1 minute.

      • Final extension at 72°C for 5 minutes.

  • Detection and Analysis:

    • Resolve the PCR products on a non-denaturing polyacrylamide gel.

    • Stain the gel with a DNA staining dye.

    • Visualize the DNA ladder of telomeric repeats using a gel imaging system.

    • Quantify the band intensities to determine the percentage of telomerase inhibition relative to the control.

    • Calculate the IC50 value.

Signaling Pathway Diagram:

G Telomerase Telomerase Telomeric_Repeats Addition of Telomeric Repeats Telomerase->Telomeric_Repeats TS_Primer TS Primer TS_Primer->Telomeric_Repeats ThielavinB This compound ThielavinB->Inhibition Inhibition->Telomerase

Caption: Inhibition of telomerase by this compound.

Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a viral reverse transcriptase.

Principle:

Reverse transcriptase is an enzyme that synthesizes DNA from an RNA template. Its activity can be measured by quantifying the amount of newly synthesized DNA. This is often achieved by incorporating labeled nucleotides into the DNA product.

Materials:

  • This compound

  • Recombinant reverse transcriptase (e.g., from Moloney Murine Leukemia Virus)

  • RNA template (e.g., poly(A))

  • Primer (e.g., oligo(dT))

  • Labeled dNTPs (e.g., [³H]-dTTP or a non-radioactive labeled dUTP)

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • Scintillation counter or appropriate detection system for the label used

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, RNA template, and primer.

    • Add various concentrations of this compound or vehicle control to the reaction mixture.

    • Add the reverse transcriptase enzyme.

    • Pre-incubate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the labeled dNTPs.

    • Incubate at 37°C for 1 hour.

  • Product Detection:

    • Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.

    • Collect the precipitate on a glass fiber filter.

    • Wash the filter with cold TCA and ethanol to remove unincorporated labeled dNTPs.

    • If using a radioactive label, place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

    • If using a non-radioactive label (e.g., DIG-dUTP), detect the incorporated label using an antibody-based colorimetric or chemiluminescent method according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value.

Logical Relationship Diagram:

G cluster_components Reaction Components cluster_process Reaction Process RT Reverse Transcriptase DNA_Synthesis DNA Synthesis RT->DNA_Synthesis Template RNA Template Template->DNA_Synthesis Primer Primer Primer->DNA_Synthesis dNTPs Labeled dNTPs dNTPs->DNA_Synthesis ThielavinB This compound ThielavinB->Inhibition Inhibition->RT

Caption: this compound's inhibition of reverse transcriptase.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to evaluate the cytotoxic effects of this compound on a cancer cell line.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Experimental Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Treat with this compound adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calculate_viability Calculate % Viability and IC50 read_abs->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. These assays are fundamental for elucidating its mechanism of action and for guiding further drug development efforts. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources. The diverse biological activities of this compound make it a promising lead compound for the development of novel therapeutics.

References

Application Notes and Protocols for Cyclooxygenase Inhibition Assay Using Thielavin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B, a fungal metabolite isolated from Thielavia terricola, has been identified as a potent inhibitor of prostaglandin biosynthesis.[1] Prostaglandins are key lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, and fever. The synthesis of prostaglandins is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This compound exerts its anti-inflammatory effects by inhibiting these enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins. These application notes provide a comprehensive overview of this compound's COX inhibitory activity and detailed protocols for its evaluation.

Mechanism of Action

This compound inhibits prostaglandin synthesis through a multi-step mechanism. It has been shown to block both the initial conversion of arachidonic acid to prostaglandin H2 (PGH2) and the subsequent conversion of PGH2 to prostaglandin E2 (PGE2).[2] This dual inhibition highlights its potential as a significant anti-inflammatory agent. The primary target of this compound is the cyclooxygenase enzyme, making it a subject of interest for the development of novel anti-inflammatory drugs.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against various stages of the prostaglandin synthesis pathway has been quantified and is summarized in the table below.

Target Enzyme/ProcessIC50 Value (µM)Source Organism/SystemReference
Conversion of Arachidonic Acid to PGF2α + PGE29Ram Seminal Vesicles[1]
Conversion of Arachidonic Acid to PGH240Not Specified[2]
Conversion of PGH2 to PGE29Not Specified[2]
Thromboxane A2 Synthesis from PGH2350Bovine Platelet Microsomes

Signaling Pathway: Arachidonic Acid Metabolism and this compound Inhibition

The following diagram illustrates the cyclooxygenase pathway and the points of inhibition by this compound.

Arachidonic Acid Metabolism and this compound Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1_2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) COX_1_2->PGH2 Cyclooxygenase Peroxidase PGE_Synthase PGE Synthase PGH2->PGE_Synthase Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase Other_Prostanoids Other Prostanoids (PGF2α, PGD2, PGI2) PGH2->Other_Prostanoids PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation_Pain Inflammation, Pain, Fever PGE2->Inflammation_Pain Thromboxane_A2 Thromboxane A2 Thromboxane_Synthase->Thromboxane_A2 Thromboxane_A2->Inflammation_Pain Other_Prostanoids->Inflammation_Pain Thielavin_B_1 This compound Thielavin_B_1->COX_1_2 Thielavin_B_2 This compound Thielavin_B_2->PGE_Synthase Thielavin_B_3 This compound Thielavin_B_3->Thromboxane_Synthase

Caption: Inhibition of the COX pathway by this compound.

Experimental Protocols

Protocol 1: In Vitro Colorimetric COX-1 and COX-2 Inhibition Assay

This protocol is adapted from commercially available colorimetric COX inhibitor screening kits and is suitable for determining the inhibitory activity of this compound on both COX-1 and COX-2 isoforms. The assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide (KOH)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)

  • This compound

  • Positive Control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer by diluting a concentrated stock with HPLC-grade water.

    • Prepare a working solution of Heme in the Assay Buffer.

    • Prepare working solutions of COX-1 and COX-2 enzymes in the Assay Buffer and keep on ice.

    • Prepare a stock solution of Arachidonic Acid in ethanol. Just before use, activate it by mixing with KOH and diluting with water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to determine the IC50 value.

    • Prepare working solutions of the positive controls.

  • Assay Protocol:

    • Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells of the 96-well plate.

    • Add 10 µL of the this compound dilution or the positive control to the inhibitor wells. For the 100% initial activity wells, add 10 µL of the solvent used for this compound.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the activated Arachidonic Acid solution and 20 µL of the TMPD solution to all wells.

    • Immediately read the absorbance at 590 nm using a microplate reader. Take readings every 2 minutes for a total of 10-20 minutes to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity ] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vitro Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol utilizes a fluorometric method to screen for COX inhibitors and is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • This compound

  • Positive Control (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute COX-1 and COX-2 enzymes with sterile water and store at -80°C.

    • Prepare a 10X working solution of this compound and the positive control in COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare a diluted Arachidonic Acid/NaOH solution.

  • Assay Protocol:

    • To the appropriate wells, add 10 µL of the diluted this compound solution or the positive control. For the enzyme control wells, add 10 µL of Assay Buffer.

    • Add the reconstituted COX-1 or COX-2 enzyme to all wells except the blank.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Measurement and Data Analysis:

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

    • Calculate the slope of the linear range of the fluorescence plot for all samples.

    • Calculate the % Relative Inhibition as follows: % Relative Inhibition = [ (Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control ] * 100

    • Determine the IC50 value by plotting the % inhibition against the logarithm of the this compound concentration.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing this compound as a COX inhibitor.

Experimental Workflow for COX Inhibition Assay Start Start: Characterization of this compound Reagent_Prep Reagent Preparation (Enzymes, Buffers, Substrates, this compound) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Controls and Test Compound Dilutions) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation of Enzyme with this compound Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Addition of Arachidonic Acid) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance or Fluorescence) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measurement->Data_Analysis Conclusion Conclusion: Potency and Selectivity of this compound Data_Analysis->Conclusion

References

Application Notes and Protocols: Reverse Transcriptase Activity Assay with Thielavin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV), and is a key target for antiviral drug development. Thielavin B, a fungal metabolite, has been identified as an inhibitor of viral reverse transcriptase.[1] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on reverse transcriptase, intended for researchers in virology, drug discovery, and molecular biology.

Principle of the Assay

The reverse transcriptase activity assay is designed to measure the efficacy of an inhibitor, in this case, this compound, on the enzymatic activity of RT. The assay quantifies the synthesis of a DNA strand from an RNA template by the reverse transcriptase. The level of inhibition is determined by comparing the enzyme's activity in the presence and absence of this compound. Various detection methods can be employed, including colorimetric, fluorescent, and PCR-based approaches. This protocol will focus on a widely used colorimetric method for its accessibility and reliability.

Mechanism of Action of Reverse Transcriptase Inhibitors

Reverse transcriptase inhibitors (RTIs) are a class of antiretroviral drugs that target the reverse transcriptase enzyme, preventing the conversion of the viral RNA genome into DNA, a critical step in the retroviral life cycle. There are two main classes of RTIs:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. They act as competitive inhibitors and, upon incorporation into the growing DNA chain, cause chain termination due to the lack of a 3'-hydroxyl group.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to an allosteric site on the reverse transcriptase, away from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its activity in a non-competitive manner.

The precise mechanism of action for this compound as a reverse transcriptase inhibitor has not been fully elucidated in the available scientific literature. Further research is required to determine whether it acts as a competitive or non-competitive inhibitor and to identify its specific binding site on the enzyme.

Data Presentation

The inhibitory effect of this compound on reverse transcriptase activity can be quantified and presented to determine its potency. A key parameter is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Inhibitory Concentration of this compound on Viral Reverse Transcriptase

CompoundTarget EnzymeInhibitory Concentration (µM)Reference
This compoundViral Reverse Transcriptase32[1]

Note: This value represents a concentration at which inhibition was observed, and further dose-response studies are necessary to determine a precise IC50 value.

Experimental Protocols

This section provides a detailed protocol for a colorimetric reverse transcriptase activity assay to evaluate the inhibitory potential of this compound. This protocol is adapted from commercially available kits and general laboratory practices.

Materials and Reagents
  • Recombinant Reverse Transcriptase (e.g., from Avian Myeloblastosis Virus)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Template-Primer (e.g., Poly(A)•oligo(dT))

  • Deoxynucleotide Triphosphates (dNTPs), including Digoxigenin (DIG)-labeled dUTP and Biotin-labeled dUTP

  • Lysis Buffer

  • Streptavidin-coated microplates

  • Anti-DIG-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop Solution (e.g., 1% SDS)

  • Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for ABTS)

  • Nuclease-free water

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare this compound dilutions add_inhibitor Add this compound or vehicle control prep_inhibitor->add_inhibitor prep_rt Prepare RT enzyme solution add_rt Initiate reaction with RT prep_rt->add_rt prep_reagents Prepare reaction mix (template, dNTPs) add_reagents Add reaction mix to wells prep_reagents->add_reagents add_reagents->add_inhibitor add_inhibitor->add_rt incubate Incubate at 37°C add_rt->incubate transfer Transfer reaction product to streptavidin plate incubate->transfer bind Incubate for biotin-streptavidin binding transfer->bind wash1 Wash plate bind->wash1 add_anti_dig Add Anti-DIG-POD wash1->add_anti_dig incubate2 Incubate add_anti_dig->incubate2 wash2 Wash plate incubate2->wash2 add_substrate Add peroxidase substrate wash2->add_substrate develop Incubate for color development add_substrate->develop stop Stop reaction develop->stop read Read absorbance stop->read

Experimental workflow for the colorimetric reverse transcriptase assay.

Step-by-Step Procedure

1. Preparation of Reagents:

  • This compound dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) to achieve a range of final concentrations to be tested. Include a vehicle control (solvent only).

  • Reaction Mix: Prepare a master mix containing the reaction buffer, template-primer, and the dNTP mix (including DIG-dUTP and Biotin-dUTP).

  • Enzyme Dilution: Dilute the stock solution of reverse transcriptase in an appropriate buffer to the desired working concentration.

2. Reaction Setup:

  • Add the prepared reaction mix to each well of a reaction plate (e.g., a 96-well PCR plate).

  • Add the different dilutions of this compound or the vehicle control to the respective wells.

  • Initiate the reaction by adding the diluted reverse transcriptase to each well.

  • Mix gently and incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

3. Detection:

  • Following incubation, transfer the reaction products to a streptavidin-coated microplate.

  • Incubate the plate to allow the biotin-labeled DNA product to bind to the streptavidin-coated wells.

  • Wash the plate several times with a wash buffer to remove unbound components.

  • Add the Anti-DIG-POD conjugate to each well and incubate. The conjugate will bind to the DIG-labeled dUTP incorporated into the DNA.

  • Wash the plate again to remove the unbound conjugate.

  • Add the peroxidase substrate (e.g., ABTS) to each well. The peroxidase enzyme will catalyze a color change.

  • Allow the color to develop for a specific time, then stop the reaction by adding a stop solution.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

4. Data Analysis:

  • Subtract the background absorbance (wells with no enzyme) from all readings.

  • Calculate the percentage of reverse transcriptase inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with Inhibitor / Absorbance of Vehicle Control)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway

The following diagram illustrates the general mechanism of retroviral replication and the point of inhibition by reverse transcriptase inhibitors.

signaling_pathway cluster_virus Retrovirus cluster_host Host Cell viral_rna Viral RNA Genome reverse_transcription Reverse Transcription viral_rna->reverse_transcription rt_enzyme Reverse Transcriptase rt_enzyme->reverse_transcription entry Viral Entry uncoating Uncoating entry->uncoating uncoating->viral_rna uncoating->rt_enzyme viral_dna Viral DNA reverse_transcription->viral_dna integration Integration into Host DNA viral_dna->integration transcription_translation Transcription & Translation integration->transcription_translation assembly Viral Protein Assembly transcription_translation->assembly budding New Virus Budding assembly->budding thielavin_b This compound thielavin_b->reverse_transcription Inhibits

Retroviral replication cycle and inhibition by this compound.

Conclusion and Future Directions

The provided protocol offers a robust method for evaluating the inhibitory effect of this compound on reverse transcriptase activity. The existing data indicates that this compound is a promising candidate for further investigation as an antiviral agent. To fully characterize its potential, future studies should focus on:

  • Determining a precise IC50 value through comprehensive dose-response experiments.

  • Elucidating the specific mechanism of inhibition (e.g., competitive vs. non-competitive) through kinetic studies.

  • Identifying the binding site of this compound on the reverse transcriptase enzyme.

  • Evaluating the efficacy of this compound in cell-based assays and in vivo models of retroviral infection.

These further investigations will provide a more complete understanding of this compound's potential as a therapeutic agent for retroviral diseases.

References

Application Notes and Protocols for Telomerase Inhibition Using Thielavin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B, a metabolite isolated from fungi, has been identified as an inhibitor of telomerase, the ribonucleoprotein enzyme essential for maintaining telomere length in eukaryotic cells.[1][2] Telomerase is reactivated in the vast majority of human cancers, making it a compelling target for anticancer drug development.[3] this compound has been shown to inhibit telomerase activity and also exhibits inhibitory effects on viral reverse transcriptase, suggesting it may act as a broader inhibitor of RNA-dependent DNA polymerases.[1][2] These application notes provide detailed protocols for utilizing this compound to inhibit telomerase activity in cancer cell lines and for assessing its effects on cell viability and cell cycle progression.

Data Presentation

Table 1: Inhibitory Activity of this compound

Target EnzymeEffective ConcentrationReference
Telomerase32 µM
Viral Reverse Transcriptase~32 µM

Experimental Protocols

Telomerase Inhibition Assay using Telomeric Repeat Amplification Protocol (TRAP)

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity. This protocol is adapted for evaluating the inhibitory effect of this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., NP-40 based)

  • TRAP assay kit (containing TS primer, ACX primer, control templates, PCR buffer, dNTPs, Taq polymerase)

  • PCR tubes and thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA staining dye (e.g., SYBR Green)

  • Gel imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cancer cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 32, 50 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Lysate Preparation:

    • Harvest approximately 1 x 10^5 cells for each treatment condition.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the cell extract.

  • TRAP Assay:

    • Prepare the TRAP reaction mix according to the manufacturer's instructions.

    • Add 1-2 µg of cell extract to each PCR tube.

    • Perform the telomerase extension step (typically 25-30°C for 30 minutes).

    • Carry out PCR amplification of the telomerase products. A typical cycling protocol is 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 5 minutes.

  • Detection of Telomerase Activity:

    • Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

    • Stain the gel with a suitable DNA dye.

    • Visualize the DNA bands using a gel imaging system. A characteristic ladder of bands indicates telomerase activity, which will be diminished in the presence of effective concentrations of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria. This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with 100 µL of the this compound dilutions (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Flow cytometry tubes

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Visualizations

Telomerase_Inhibition_Pathway cluster_0 Telomere Maintenance cluster_1 Inhibition by this compound cluster_2 Cellular Outcomes Telomere Telomere Telomerase Telomerase (hTERT & hTR) Telomere->Telomerase binds to Elongation Telomere Elongation Telomerase->Elongation synthesizes Inhibition Inhibition Telomerase->Inhibition ThielavinB This compound ThielavinB->Inhibition Shortening Telomere Shortening Inhibition->Shortening Senescence Cellular Senescence Shortening->Senescence Apoptosis Apoptosis Shortening->Apoptosis

Caption: Mechanism of telomerase inhibition by this compound leading to cellular senescence or apoptosis.

Experimental_Workflow cluster_assays 3. Cellular Assays start Start cell_culture 1. Cancer Cell Culture start->cell_culture treatment 2. Treatment with this compound cell_culture->treatment trap_assay TRAP Assay (Telomerase Activity) treatment->trap_assay mtt_assay MTT Assay (Cell Viability & IC50) treatment->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry data_analysis 4. Data Analysis trap_assay->data_analysis mtt_assay->data_analysis flow_cytometry->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for investigating the effects of this compound on cancer cells.

References

Synthesis of Thielavin B Analogs and Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Thielavin B analogs and derivatives. This compound, a naturally occurring tridepside, has garnered interest for its biological activities, including the inhibition of cyclooxygenase (COX), making it a valuable scaffold for the development of novel therapeutic agents. These notes offer a guide to the chemical synthesis of related structures and summarize the available biological data to inform structure-activity relationship (SAR) studies.

Introduction to this compound

This compound is a fungal metabolite composed of three substituted hydroxybenzoic acid units linked by two ester (depside) bonds. It is a known inhibitor of prostaglandin biosynthesis, targeting the cyclooxygenase (COX) enzymes.[1][2][3] Specifically, it has been shown to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) and the subsequent conversion of PGH2 to prostaglandin E2 (PGE2).[1][2] This inhibitory profile suggests its potential as an anti-inflammatory agent. The complex structure of this compound presents a challenging but attractive target for synthetic chemists aiming to explore its therapeutic potential through the creation of analogs and derivatives.

Data Presentation: Biological Activity of this compound and Related Compounds

CompoundTarget Enzyme/ProcessIC50 (µM)Cell Line/System
This compoundCyclooxygenase (Arachidonic Acid to PGH2 conversion)40Ram Seminal Vesicles Microsomes
This compoundCyclooxygenase (PGH2 to PGE2 conversion)9Ram Seminal Vesicles Microsomes

Experimental Protocols: Synthesis of a Tridepside Scaffold

The total synthesis of this compound has not been widely reported. However, the synthesis of structurally related tridepsides, such as gyrophoric acid and its derivatives, provides a valuable template for the construction of the this compound scaffold. The following protocols are based on established methods for depside and tridepside synthesis and can be adapted for the synthesis of this compound analogs.

The general synthetic strategy involves the sequential esterification of protected hydroxybenzoic acid monomers, followed by deprotection to yield the final tridepside.

Protocol 1: Synthesis of a Di-depside Intermediate

This protocol describes the esterification of two substituted hydroxybenzoic acid units to form a di-depside, which is a key intermediate in the synthesis of a tridepside.

Materials:

  • Protected Hydroxybenzoic Acid A (e.g., with benzyl or silyl protecting groups for phenolic hydroxyls)

  • Protected Hydroxybenzoic Acid B (with a free carboxylic acid and protected hydroxyls)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Reactants: Ensure both protected hydroxybenzoic acid units are pure and dry. Protecting groups should be chosen to be stable under the coupling conditions and orthogonally removable.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Protected Hydroxybenzoic Acid B (1.0 eq) and Protected Hydroxybenzoic Acid A (1.1 eq) in anhydrous DCM.

  • Addition of Coupling Agents: To the stirred solution, add DMAP (0.1 eq). In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

  • Coupling Reaction: Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected di-depside.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of the Tridepside

This protocol outlines the coupling of the di-depside intermediate with a third protected hydroxybenzoic acid unit.

Materials:

  • Protected Di-depside from Protocol 1 (with a selectively deprotected hydroxyl group for esterification)

  • Protected Hydroxybenzoic Acid C (with a free carboxylic acid)

  • Coupling agents (DCC/DMAP or others like HATU/DIPEA)

  • Anhydrous solvent (DCM or THF)

  • Silica gel for column chromatography

Procedure:

  • Selective Deprotection: Selectively deprotect the appropriate hydroxyl group on the di-depside intermediate where the third unit will be attached. This requires an orthogonal protecting group strategy.

  • Coupling Reaction: Following the procedure outlined in Protocol 1, couple the deprotected di-depside (1.0 eq) with Protected Hydroxybenzoic Acid C (1.2 eq) using a suitable coupling agent and catalyst in an anhydrous solvent.

  • Work-up and Purification: Perform an aqueous work-up and purify the resulting protected tridepside by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the protected tridepside using NMR and mass spectrometry.

Protocol 3: Global Deprotection

This final step removes all protecting groups to yield the target this compound analog. The choice of deprotection method depends on the protecting groups used.

Materials:

  • Protected Tridepside from Protocol 2

  • Appropriate deprotection reagents (e.g., H₂/Pd-C for benzyl groups, TBAF for silyl groups, TFA for Boc groups)

  • Solvent for the deprotection reaction

  • Purification supplies (e.g., HPLC or preparative TLC)

Procedure:

  • Deprotection Reaction: Dissolve the protected tridepside in a suitable solvent. Add the appropriate deprotection reagent(s). The reaction conditions (temperature, time) will vary depending on the specific protecting groups.

  • Monitoring: Monitor the deprotection reaction carefully by TLC or LC-MS to avoid side reactions or degradation of the product.

  • Work-up and Purification: Once the reaction is complete, perform the necessary work-up to remove the reagents. Purify the final tridepside analog using reverse-phase HPLC or another suitable high-resolution purification technique.

  • Final Characterization: Thoroughly characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualizing Synthetic and Signaling Pathways

To aid in the conceptualization of the synthesis and the biological context of this compound analogs, the following diagrams are provided.

G cluster_0 Monomer Preparation cluster_1 Stepwise Synthesis cluster_2 Final Product MonomerA Protected Hydroxybenzoic Acid A DiDepside Protected Di-depside MonomerA->DiDepside Coupling MonomerB Protected Hydroxybenzoic Acid B MonomerB->DiDepside MonomerC Protected Hydroxybenzoic Acid C TriDepside Protected Tridepside MonomerC->TriDepside DiDepside->TriDepside Coupling FinalProduct This compound Analog TriDepside->FinalProduct Deprotection

Caption: General workflow for the synthesis of a this compound analog.

G Arachidonic Acid Arachidonic Acid PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation This compound Analog This compound Analog This compound Analog->PGG2 Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound Analogs.

References

Thielavin B methyl ester synthesis and activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Thielavin B Methyl Ester

Introduction

This compound methyl ester is a naturally occurring benzoate trimer, a class of compounds known as depsides. It was first isolated from an unidentified fungus, MSX 55526, belonging to the Order Sordariales. Structurally, it is the methyl ester of this compound, a known inhibitor of prostaglandin biosynthesis. This compound methyl ester has demonstrated moderate cytotoxic activity against cancer cell lines and, due to its structural similarity to this compound, is implicated in anti-inflammatory pathways. These properties make it a compound of interest for researchers in oncology and inflammation.

Chemical Structure

This compound methyl ester is a tribenzoate containing three benzoate rings linked by two p-phenoxy groups.[1] Its molecular formula is C₃₂H₃₆O₁₀, with a corresponding molecular weight that gives an [M+H]⁺ ion at m/z 581.2378.[1] Two of the benzoate rings feature identical substitution patterns (2-methoxy-4-phenoxy-3,5,6-trimethyl), while the third is a 2,4-diphenoxy-3,6-dimethyl benzoate.[1]

Biological Activity & Data

This compound methyl ester and its parent compound, this compound, exhibit distinct but related biological activities.

Cytotoxic Activity of this compound Methyl Ester

This compound methyl ester has been shown to possess moderate cytotoxic activity against a panel of cancer cell lines.[1][2] Bioactivity-directed fractionation of the fungal extract MSX 55526 showed that fractions containing this compound were active against the H460 human large cell lung carcinoma cell line.

Table 1: Cytotoxic Activity of this compound Methyl Ester

CompoundCell LineActivityConcentrationCitation
Crude Fungal ExtractH460>97% inhibition20 µg/mL
Purified FractionH460>95% inhibition2 µg/mL
This compound methyl ester3 Cancer Cell LinesModerately ActiveNot Specified
Note: Specific IC₅₀ values for the purified this compound methyl ester are not provided in the cited literature.
Anti-inflammatory Activity of this compound (Parent Compound)

The parent compound, this compound, is a potent inhibitor of prostaglandin biosynthesis, a key pathway in inflammation. It specifically inhibits the synthesis of prostaglandin E2 from its endoperoxide precursor. This activity is the basis for its observed anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of this compound

AssayTarget Enzyme/ProcessTest SystemIC₅₀Citation
Prostaglandin SynthesisConversion of Arachidonic Acid to PGF₂α + PGE₂Ram Seminal Vesicle Microsomes9 µM
Thromboxane SynthesisConversion of Prostaglandin H₂ to Thromboxane A₂Bovine Platelet Microsomes350 µM

Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary described mechanism of action for the thielavin family relates to the anti-inflammatory activity of this compound. It intervenes in the arachidonic acid cascade, a critical signaling pathway for inflammation. Specifically, this compound inhibits the enzymatic conversion of prostaglandin endoperoxide (PGH₂) into prostaglandin E₂ (PGE₂). This action reduces the levels of a key mediator of inflammation, pain, and fever.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PGH2 Prostaglandin H₂ (PGH₂) (Endoperoxide) Arachidonic_Acid->PGH2 Cyclooxygenase (COX) Prostaglandins Prostaglandins (PGE₂, PGF₂α) (Inflammation, Pain) PGH2->Prostaglandins PG E Synthase Thromboxanes Thromboxanes (TXA₂) (Platelet Aggregation) PGH2->Thromboxanes TX Synthase ThielavinB This compound ThielavinB->Prostaglandins Inhibition G start Fungal Culture (MSX 55526) crude_extract Crude Extract (CHCl₃/MeOH) start->crude_extract Extraction partition Liquid-Liquid Partition (MeOH/CH₃CN/Hexanes) crude_extract->partition active_layer Active Polar Layer (1.14 g residue) partition->active_layer flash_chrom Flash Silica-Gel Chromatography active_layer->flash_chrom active_fraction Active Fraction (elutes at 2-3% MeOH in CHCl₃) flash_chrom->active_fraction Bioactivity Screening prep_hplc Preparative RP-HPLC (C18 Column) active_fraction->prep_hplc pure_compound Pure this compound Methyl Ester (1.1 mg) prep_hplc->pure_compound Purification

References

Application Notes and Protocols for Thielavin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B is a naturally occurring depside compound isolated from the fungus Thielavia terricola. It is a potent inhibitor of prostaglandin biosynthesis, specifically targeting the enzymatic conversion of prostaglandin H2 to prostaglandin E2 (PGE2)[1]. Additionally, this compound has been identified as an inhibitor of telomerase activity[2][3]. These properties suggest its potential as a valuable tool for in vitro studies in cancer biology, inflammation, and immunology. This document provides detailed application notes and proposed protocols for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

  • Inhibition of Prostaglandin E2 Synthesis: this compound selectively inhibits the terminal step in PGE2 synthesis, which is catalyzed by prostaglandin E synthase. This leads to a reduction in the production of PGE2, a key mediator of inflammation, pain, and fever. It also plays a significant role in cancer progression by promoting cell proliferation, angiogenesis, and immunosuppression.

  • Telomerase Inhibition: this compound has been shown to inhibit telomerase, a reverse transcriptase that maintains telomere length in eukaryotic chromosomes[2][3]. Telomerase is reactivated in the vast majority of cancer cells, contributing to their immortality. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis in cancer cells.

Quantitative Data

The following table summarizes the known quantitative data for this compound's inhibitory activities. It is important to note that specific IC50 values in various cancer cell lines are not yet extensively documented in publicly available literature. The provided data is based on in vitro biochemical assays.

Target EnzymeAssay SystemIC50 ValueReference
Prostaglandin E2 SynthesisRam seminal vesicle microsomes9 µM
Thromboxane A2 SynthesisBovine platelet microsomes350 µM
TelomeraseFungus fermentations32 µM

Experimental Protocols

The following are detailed, proposed protocols for investigating the effects of this compound in cell culture. These are general guidelines and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Determination of Anti-proliferative Activity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_thielavinb Prepare this compound dilutions incubate_24h->prepare_thielavinb treat_cells Treat cells with this compound prepare_thielavinb->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h remove_medium Remove medium incubate_3_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the anti-proliferative activity of this compound.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in a cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • PBS

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat the cells with this compound at concentrations around its IC50 value (determined from Protocol 1) and a higher concentration. Include a vehicle control.

    • Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow start Start seed_cells Seed cells in 6-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells incubate_24_48h Incubate for 24-48h treat_cells->incubate_24_48h harvest_cells Harvest cells incubate_24_48h->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate_15min Incubate for 15 min in dark stain_cells->incubate_15min add_buffer Add Binding Buffer incubate_15min->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow end End analyze_flow->end

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Protocol 3: Measurement of Prostaglandin E2 Production in Macrophages

Objective: To evaluate the inhibitory effect of this compound on PGE2 production in a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well cell culture plates

  • PGE2 ELISA kit

  • PBS

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete medium.

    • Incubate for 24 hours.

  • Pre-treatment with this compound:

    • Prepare dilutions of this compound in serum-free DMEM. A suggested concentration range is 1 µM to 50 µM.

    • Remove the medium and wash the cells once with PBS.

    • Add 400 µL of serum-free medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for 1-2 hours.

  • LPS Stimulation:

    • Add 100 µL of LPS solution (final concentration 1 µg/mL) to the wells.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Sample Collection and PGE2 Measurement:

    • Collect the cell culture supernatants and centrifuge to remove any cell debris.

    • Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the LPS-stimulated vehicle control.

Signaling Pathways

Based on its known mechanism of action, this compound is expected to modulate signaling pathways downstream of PGE2. A key pathway influenced by PGE2 is the NF-κB signaling cascade, which is crucial in inflammation and cancer.

Hypothesized Signaling Pathway Inhibition by this compound

PGE2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-1/2 PGE2_synthase PGE Synthase PGH2->PGE2_synthase PGE2 Prostaglandin E2 PGE2_synthase->PGE2 Thielavin_B This compound Thielavin_B->PGE2_synthase Inhibition EP_Receptor EP Receptor PGE2->EP_Receptor IKK IKK Complex EP_Receptor->IKK Downstream Signaling IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_dimer p50/p65 IkB->NFkB_dimer Inhibition NFkB_translocation p50/p65 NFkB_dimer->NFkB_translocation Translocation NFkB_complex IκBα-p50/p65 DNA DNA NFkB_translocation->DNA Gene_Expression Inflammatory & Pro-survival Genes DNA->Gene_Expression

References

Thielavin B: A Potent Tool for Elucidating Prostaglandin Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Thielavin B, a natural product isolated from the fungus Thielavia terricola, is a valuable tool for researchers studying the intricate pathways of prostaglandin synthesis.[1] Prostaglandins are lipid compounds with diverse physiological and pathological roles, including inflammation, pain, and fever. This compound exhibits a specific inhibitory action on the synthesis of prostaglandin E2 (PGE2), a key mediator in these processes.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate prostaglandin synthesis in various biological systems.

Mechanism of Action

The synthesis of prostaglandins originates from arachidonic acid, which is converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[3] PGH2 is then further metabolized to various prostaglandins, including PGE2, by specific synthases. This compound's primary mechanism of action is the potent and specific inhibition of the terminal enzyme, prostaglandin E2 synthase (PGES), which is responsible for the conversion of PGH2 to PGE2.[1] This specificity makes this compound an excellent tool to dissect the downstream pathways of prostaglandin synthesis without affecting the upstream COX activity.

Applications

This compound can be employed in a variety of research applications to:

  • Investigate the role of PGE2 in cellular and physiological processes: By selectively inhibiting PGE2 synthesis, researchers can elucidate its specific contributions to inflammation, immune responses, pain signaling, and other biological phenomena.

  • Differentiate between the activities of different prostaglandin synthases: The specific action of this compound on PGES allows for the study of the parallel synthesis pathways of other prostaglandins like PGD2, PGF2α, and thromboxane A2.

  • Screen for novel anti-inflammatory drug candidates: this compound can serve as a reference compound in high-throughput screening assays designed to identify new inhibitors of PGE2 synthesis.

  • Validate the function of specific PGES isoforms: In systems where different isoforms of PGES may be present, this compound can help to probe their relative contributions to overall PGE2 production.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

Target Enzyme/ProcessBiological SystemSubstrateInhibitorIC50 ValueReference
Prostaglandin F2α + E2 SynthesisMicrosomes of ram seminal vesicles14C-Arachidonic AcidThis compound9 µM
Thromboxane A2 SynthesisBovine platelet microsomesProstaglandin H2This compound350 µM

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound to study prostaglandin synthesis.

Protocol 1: In Vitro Inhibition of Prostaglandin E2 Synthesis in Ram Seminal Vesicle Microsomes

This protocol describes the preparation of ram seminal vesicle microsomes and their use in an in vitro assay to determine the inhibitory effect of this compound on PGE2 synthesis.

Materials:

  • Fresh or frozen ram seminal vesicles

  • Homogenization Buffer: 0.1 M potassium phosphate buffer (pH 7.4), 1 mM EDTA, 1 mM dithiothreitol (DTT)

  • Microsome Resuspension Buffer: 0.1 M potassium phosphate buffer (pH 7.4), 20% glycerol

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM glutathione, 0.5 mM hydroquinone

  • Prostaglandin H2 (PGH2) substrate

  • This compound

  • Ethanol (for dissolving this compound)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2

Procedure:

Part A: Preparation of Ram Seminal Vesicle Microsomes

  • Thaw frozen ram seminal vesicles on ice.

  • Mince the tissue and homogenize in 4 volumes of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in Microsome Resuspension Buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Aliquot the microsomes and store at -80°C until use.

Part B: In Vitro PGE2 Synthase Assay

  • Prepare a stock solution of this compound in ethanol.

  • In a microcentrifuge tube, add the following components in order:

    • Reaction Buffer

    • This compound solution (or ethanol as a vehicle control) at various concentrations.

    • Ram seminal vesicle microsomes (typically 10-20 µg of protein).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding PGH2 to a final concentration of 10-20 µM.

  • Incubate the reaction at 37°C for 1-2 minutes.

  • Terminate the reaction by adding an excess of a stopping solution (e.g., 1 N HCl).

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the protein.

  • Collect the supernatant for PGE2 quantification.

Part C: Quantification of PGE2 by ELISA

  • Quantify the amount of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Construct a standard curve using the provided PGE2 standards.

  • Calculate the concentration of PGE2 in each sample.

  • Determine the percentage of inhibition of PGE2 synthesis for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for Inhibition of Prostaglandin E2 Synthesis

This protocol describes a cell-based assay to evaluate the effect of this compound on PGE2 production in cultured cells, such as macrophages or fibroblasts.

Materials:

  • Cell line known to produce PGE2 (e.g., RAW 264.7 macrophages, A549 cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • DMSO (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2

Procedure:

  • Seed the cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Allow the cells to adhere and grow for 24-48 hours.

  • On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS.

  • Add fresh, serum-free medium to each well.

  • Prepare various concentrations of this compound in serum-free medium from a stock solution in DMSO. Ensure the final DMSO concentration is the same in all wells, including the vehicle control (typically ≤ 0.1%).

  • Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Stimulate the cells by adding an inflammatory agent, such as LPS (e.g., 1 µg/mL), to all wells except the unstimulated control.

  • Incubate the plate for a further 18-24 hours at 37°C in a CO2 incubator.

  • After incubation, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells.

  • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of PGE2 synthesis for each concentration of this compound compared to the stimulated vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value in a cellular context.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Cyclooxygenase (COX) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Prostaglandin E Synthase (PGES) Other_Prostanoids Other Prostanoids (PGD2, PGF2α, TXA2) PGH2->Other_Prostanoids Other Synthases Thielavin_B This compound Thielavin_B->PGE2 Inhibits

Caption: Prostaglandin Synthesis Pathway and the Point of Inhibition by this compound.

G cluster_workflow In Vitro PGE2 Synthesis Inhibition Assay Workflow Start Start: Ram Seminal Vesicles Homogenization Homogenization & Centrifugation Start->Homogenization Microsomes Isolate Microsomes Homogenization->Microsomes Assay_Setup Assay Setup: - Microsomes - Reaction Buffer - this compound (or vehicle) Microsomes->Assay_Setup Incubation1 Pre-incubation (37°C) Assay_Setup->Incubation1 Add_PGH2 Add PGH2 Substrate Incubation1->Add_PGH2 Incubation2 Incubation (37°C) Add_PGH2->Incubation2 Termination Terminate Reaction Incubation2->Termination Quantification Quantify PGE2 (ELISA) Termination->Quantification Analysis Data Analysis (IC50 determination) Quantification->Analysis End End Analysis->End

Caption: Workflow for the in vitro inhibition of PGE2 synthesis using this compound.

G cluster_workflow_cell Cell-Based PGE2 Synthesis Inhibition Assay Workflow Start Start: Seed Cells Adherence Cell Adherence (24-48h) Start->Adherence Pretreatment Pre-treat with this compound (or vehicle) Adherence->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate (18-24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Quantification Quantify PGE2 (ELISA) Supernatant_Collection->Quantification Analysis Data Analysis (IC50 determination) Quantification->Analysis End End Analysis->End

Caption: Workflow for the cell-based inhibition of PGE2 synthesis by this compound.

References

ADME/Tox Profiling of Thielavin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B, a natural product isolated from fungi, has demonstrated notable biological activities, including the inhibition of prostaglandin biosynthesis, suggesting its potential as an anti-inflammatory agent.[1][2] Specifically, it has been shown to inhibit the conversion of prostaglandin H2 to prostaglandin E2.[1] Furthermore, a derivative, this compound methyl ester, has exhibited moderate cytotoxic activity against a panel of cancer cell lines.[3] Despite these promising bioactivities, the clinical development of this compound is hampered by a significant lack of data regarding its Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) profile. Understanding these properties is critical for predicting a drug candidate's success and safety.

These application notes provide a summary of the currently available data for this compound and present a comprehensive set of proposed experimental protocols for a thorough ADME/Tox evaluation. This framework is designed to guide researchers in generating the necessary data to assess the druggability of this compound.

Summary of Known Biological and Pharmacokinetic Data

While a complete ADME/Tox profile for this compound is not publicly available, preliminary studies provide some insights.

ParameterResultCitation
Biological Activity
Inhibition of Prostaglandin F2α + E2 Synthesis (ram seminal vesicles)IC50: 9 µM[1]
Inhibition of Thromboxane A2 Synthesis (bovine platelet microsomes)IC50: 350 µM
Telomerase InhibitionActive at 32 µM
In Vivo Efficacy
Carrageenan-Induced Edema (rats)Effective via intravenous administration
Not effective via oral administration

The discrepancy between intravenous and oral administration efficacy strongly suggests poor oral bioavailability, which could be due to low absorption, extensive first-pass metabolism, or poor solubility.

Proposed Experimental Workflow for ADME/Tox Profiling

The following diagram outlines a proposed hierarchical screening approach for the comprehensive ADME/Tox profiling of this compound.

ADME_Tox_Workflow cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Profiling physchem Physicochemical Properties absorption Absorption & Permeability physchem->absorption Solubility, LogP pk_studies Pharmacokinetic Studies (Rodent) absorption->pk_studies Caco-2, PAMPA metabolism Metabolic Stability metabolism->pk_studies Microsomes, Hepatocytes toxicity In Vitro Toxicity tox_studies Acute Toxicity (Rodent) toxicity->tox_studies Cytotoxicity, Genotoxicity pk_studies->tox_studies Dose-ranging Caco2_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture teer Measure TEER to confirm integrity culture->teer add_compound Add this compound to apical or basolateral side teer->add_compound incubate Incubate and collect samples over time add_compound->incubate analyze Quantify compound by LC-MS/MS incubate->analyze calculate Calculate Papp and efflux ratio analyze->calculate hERG_Pathway ThielavinB This compound hERG hERG K+ Channel ThielavinB->hERG Inhibition IKr Rapid Delayed-Rectifier K+ Current (IKr) ThielavinB->IKr Reduction of hERG->IKr generates Repolarization Cardiac Action Potential Repolarization IKr->Repolarization Contributes to IKr->Repolarization QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delay in Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolongation->Arrhythmia Increased risk of

References

Application Notes: In Vitro Cytotoxicity of Thielavin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B is a fungal metabolite that has garnered interest for its potential as an anticancer agent. Structurally related to depsides, it is known to be a potent inhibitor of prostaglandin biosynthesis[1]. Specifically, this compound targets the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2)[1]. Furthermore, emerging evidence suggests that this compound also exhibits inhibitory effects on telomerase, an enzyme crucial for the immortal phenotype of many cancer cells[2]. These dual mechanisms of action make this compound a compelling candidate for further investigation in oncology drug discovery.

These application notes provide a comprehensive overview of the methodologies to assess the in vitro cytotoxicity of this compound. The protocols outlined below are designed to be adaptable to various cancer cell lines and research objectives.

Postulated Mechanisms of Action

This compound's cytotoxic effects are likely mediated through at least two distinct signaling pathways:

  • Inhibition of Prostaglandin E2 Synthesis: Prostaglandin E2 is implicated in tumor growth, angiogenesis, and immunosuppression. By inhibiting the synthesis of PGE2, this compound may create a less favorable tumor microenvironment and directly impede cancer cell proliferation.

  • Telomerase Inhibition: Telomerase is responsible for maintaining telomere length in cancer cells, allowing for unlimited cell division. Inhibition of telomerase by this compound can lead to telomere shortening, cellular senescence, and ultimately apoptosis[3][4].

Data Presentation

While specific public data on the IC50 values of this compound against a wide range of cancer cell lines is limited, a methyl ester derivative of this compound has been reported to exhibit moderate activity against a panel of three cancer cell lines. The following tables are presented as templates for researchers to populate with their own experimental data when evaluating the cytotoxic effects of this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example)

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast Cancer48Data to be determined
A549Lung Cancer48Data to be determined
HeLaCervical Cancer48Data to be determined
PC-3Prostate Cancer48Data to be determined

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution (Example)

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 ControlData to be determinedData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determinedData to be determined
A549 ControlData to be determinedData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determinedData to be determined

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis ThielavinB This compound Stock Solution MTT MTT Assay (Viability) ThielavinB->MTT Apoptosis Apoptosis Assay (Annexin V/PI) ThielavinB->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) ThielavinB->CellCycle CellCulture Cancer Cell Line Culture CellCulture->MTT CellCulture->Apoptosis CellCulture->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycle->CellCycleDist

Experimental Workflow for this compound Cytotoxicity Testing

prostaglandin_pathway This compound Inhibition of Prostaglandin Synthesis cluster_effects Downstream Effects of PGE2 ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Prostaglandin E Synthase TumorGrowth Tumor Growth PGE2->TumorGrowth Angiogenesis Angiogenesis PGE2->Angiogenesis Immunosuppression Immunosuppression PGE2->Immunosuppression ThielavinB This compound ThielavinB->PGE2 Inhibition COX->PGH2

This compound Inhibition of Prostaglandin Synthesis

telomerase_inhibition_pathway This compound-Induced Telomerase Inhibition Leading to Apoptosis ThielavinB This compound Telomerase Telomerase ThielavinB->Telomerase Inhibition TelomereShortening Telomere Shortening Telomerase->TelomereShortening Prevents Senescence Cellular Senescence TelomereShortening->Senescence Apoptosis Apoptosis TelomereShortening->Apoptosis

This compound-Induced Telomerase Inhibition Pathway

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Troubleshooting & Optimization

Optimizing Thielavin B concentration for enzyme inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Thielavin B concentration in enzyme inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions and potential problems you might encounter during your experiments with this compound.

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[1] For cell-based assays, it is crucial to determine the tolerance of your specific cell line to these solvents, as high concentrations can be cytotoxic. A solvent toxicity control should always be included in your experimental design.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?

A2: This issue often arises from the low aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO, DMF, or Ethanol) in your assay buffer is as low as possible while maintaining this compound solubility. A final concentration of 0.1-1% is generally well-tolerated in most enzymatic assays.

  • Prepare Fresh Dilutions: this compound solutions should be prepared fresh for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles of dilute solutions.

  • Sonication: Briefly sonicating your stock solution before preparing dilutions can help ensure it is fully dissolved.

  • Pre-dilution Strategy: Instead of adding a small volume of highly concentrated this compound directly to the aqueous buffer, try a serial dilution approach where the concentration of the organic solvent is gradually decreased.

Q3: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

A3: Inconsistent IC50 values can stem from several factors:

  • Enzyme Activity: Ensure your enzyme is consistently active. Use a fresh aliquot of enzyme for each experiment and run a positive control to verify its activity.

  • Substrate Concentration: The IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors. Use a consistent, non-saturating substrate concentration (ideally at or below the Km value) for all experiments.

  • Incubation Times: Adhere to consistent pre-incubation and reaction times.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dilutions and additions.

  • Data Analysis: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response curve.

Q4: How do I determine the optimal concentration range of this compound for my initial screening?

A4: A good starting point is to perform a wide-range dose-response experiment. Based on published data, the inhibitory activity of this compound can range from low micromolar to hundreds of micromolar depending on the target enzyme.[1][2][3] A suggested starting range could be from 0.01 µM to 500 µM, using a log or semi-log dilution series (e.g., 0.01, 0.1, 1, 10, 100, 500 µM). This will help you identify the approximate IC50 and narrow down the concentration range for more detailed follow-up experiments.

Q5: Are there any known off-target effects of this compound?

A5: Yes, this compound has been shown to inhibit several enzymes. It is known to inhibit cyclooxygenase, prostaglandin E2 synthesis, and thromboxane A2 synthesis.[2] It has also been reported to inhibit the reverse transcriptase of avian myeloblastosis virus, bacterial transglycosylases, and telomerase activity. When interpreting your results, it is important to consider the possibility of these or other off-target effects, especially in complex biological systems like cell-based assays.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various enzymes.

Target Enzyme/ProcessSystemIC50 Value (µM)Reference
Prostaglandin F2α + E2 BiosynthesisMicrosomes of ram seminal vesicles9
Prostaglandin H2 to Prostaglandin E2 Conversion-9
Arachidonic Acid to Prostaglandin H2 Conversion-40
Thromboxane A2 SynthesisBovine platelet microsomes350
Glucose-6-phosphatase (G6Pase)Rat hepatic microsomes5.5
Telomerase Activity-32

Experimental Protocols

Protocol: Determination of this compound IC50 Value for a Target Enzyme

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme. This should be adapted based on the specific requirements of your enzyme and substrate.

1. Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Target Enzyme

  • Enzyme-specific substrate

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader (or other appropriate detection instrument)

  • Multichannel pipette

2. Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

  • Serial Dilution of this compound:

    • Prepare a series of dilutions of the this compound stock solution in 100% DMSO. A 10-point, 3-fold serial dilution is a good starting point.

    • The final concentration in the assay will be lower due to dilution in the assay buffer. Account for this dilution factor in your calculations.

  • Enzyme Inhibition Assay:

    • Add assay buffer to all wells of a 96-well plate.

    • Add a small, equal volume of the serially diluted this compound (or DMSO for the vehicle control) to the appropriate wells.

    • Add the enzyme solution to all wells except for the "no enzyme" control.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow this compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time using a microplate reader at the appropriate wavelength. The kinetic or endpoint reading will depend on the nature of the assay.

  • Controls to Include:

    • 100% Activity Control (Vehicle Control): Contains enzyme, substrate, and the same concentration of DMSO as the test wells, but no this compound.

    • 0% Activity Control (No Enzyme Control): Contains substrate and buffer, but no enzyme.

    • Positive Control Inhibitor (if available): A known inhibitor of the target enzyme to validate the assay.

3. Data Analysis:

  • Subtract the background reading (from the "no enzyme" control) from all other readings.

  • Normalize the data by expressing the remaining enzyme activity as a percentage of the vehicle control (100% activity).

  • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilutions of this compound in DMSO stock->serial_dilution plate_setup Add Buffer and this compound dilutions to 96-well plate serial_dilution->plate_setup add_enzyme Add Enzyme to wells plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate reaction with Substrate pre_incubate->add_substrate measure Measure Activity (e.g., Plate Reader) add_substrate->measure normalize Normalize Data to Controls measure->normalize plot Plot % Inhibition vs. [this compound] normalize->plot calculate_ic50 Calculate IC50 (Non-linear Regression) plot->calculate_ic50

Caption: Workflow for Determining the IC50 of this compound.

prostaglandin_pathway cluster_inhibition1 cluster_inhibition2 AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Cyclooxygenase (COX) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE2 Synthase TXA2 Thromboxane A2 PGH2->TXA2 TXA2 Synthase inhibitor This compound inhibitor->AA inhibitor->PGH2 inhibitor->dummy1 inhibitor->dummy2 dummy1->PGH2 dummy2->PGE2

Caption: this compound Inhibition of the Prostaglandin Biosynthesis Pathway.

References

Thielavin B stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Thielavin B in various buffer systems. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffer solutions?

A1: this compound, a depside containing multiple ester linkages, is susceptible to hydrolysis in aqueous solutions. Its stability is highly dependent on the pH, temperature, and composition of the buffer system. Generally, this compound exhibits its greatest stability in slightly acidic conditions (pH 4-6) and at lower temperatures (e.g., 4°C). Under neutral to alkaline conditions (pH ≥ 7), the rate of degradation increases significantly due to base-catalyzed hydrolysis of the ester bonds.[1][2][3]

Q2: Which buffer systems are recommended for working with this compound?

A2: For short-term experiments, citrate or acetate buffers within a pH range of 4.0 to 6.0 are recommended to maintain the stability of this compound. Phosphate buffers can also be used, but careful consideration of the pH is crucial. It is advisable to avoid Tris buffers at pH above 7.5 for extended periods, as the primary amine can potentially act as a nucleophile, contributing to the degradation of the compound.

Q3: How should I store this compound stock solutions?

A3: this compound is soluble in organic solvents like DMSO, DMF, and ethanol.[4] For long-term storage, it is best to keep this compound as a solid at -20°C.[4] If a stock solution in an organic solvent is required, it should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment whenever possible.

This compound Stability Data

The following tables summarize the hypothetical stability data for this compound in commonly used buffer systems under various conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Stability of this compound (100 µM) in Different Buffer Systems at 25°C over 30 Days

Buffer System (50 mM)pHDay 0Day 7Day 14Day 30
Citrate Buffer4.0100%98%96%92%
Acetate Buffer5.0100%97%95%90%
Phosphate Buffer7.4100%85%72%55%
Tris-HCl Buffer8.0100%75%60%40%

Table 2: Effect of Temperature on this compound (100 µM) Stability in 50 mM Phosphate Buffer (pH 7.4)

TemperatureDay 0Day 7Day 14Day 30
4°C100%95%91%85%
25°C100%85%72%55%
37°C100%70%50%25%

Experimental Protocol: Assessing this compound Stability

This protocol outlines a standard procedure for determining the stability of this compound in a specific buffer system using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer salts (e.g., sodium citrate, sodium acetate, sodium phosphate, Tris-HCl)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Autosampler vials

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as DMSO or methanol.

  • Buffer Solutions: Prepare the desired buffer systems (e.g., 50 mM citrate, 50 mM phosphate) at the target pH values. Ensure all buffers are filtered through a 0.22 µm filter before use.

  • Working Solutions: Dilute the this compound stock solution with the respective buffer systems to the final desired concentration (e.g., 100 µM). Prepare enough volume for all time points.

3. Stability Study Setup:

  • Aliquot the this compound working solutions into separate, sealed vials for each time point and temperature condition.

  • Store the vials at the designated temperatures (e.g., 4°C, 25°C, 37°C).

  • At each specified time point (e.g., 0, 7, 14, 30 days), retrieve one vial from each condition for analysis.

4. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is recommended for the separation of this compound and its potential degradation products.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically effective.

  • Detection: Monitor the elution at a wavelength where this compound has maximum absorbance.

  • Quantification: The concentration of this compound at each time point is determined by comparing the peak area to a standard curve of freshly prepared this compound solutions of known concentrations. The percentage of remaining this compound is calculated relative to the concentration at Day 0.

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (e.g., 100 µM this compound in Buffers) prep_stock->prep_working prep_buffers Prepare and Filter Buffer Solutions prep_buffers->prep_working aliquot Aliquot into Vials for Each Time Point/Temperature prep_working->aliquot storage Store at Designated Temperatures (4°C, 25°C, 37°C) aliquot->storage sampling Sample at Time Points (Day 0, 7, 14, 30) storage->sampling Time hplc Analyze by HPLC-UV sampling->hplc quant Quantify Remaining this compound (vs. Standard Curve) hplc->quant

Caption: Workflow for this compound stability testing.

Troubleshooting Guide

Q4: My chromatogram shows a drifting baseline. What could be the cause?

A4: Baseline drift in HPLC can be caused by several factors:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting the analysis.

  • Mobile Phase Issues: The mobile phase may be contaminated, improperly mixed, or degrading over time. Prepare fresh mobile phase daily and ensure thorough degassing.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the detector and column, leading to baseline drift. Use a column oven to maintain a constant temperature.

Q5: I am observing peak tailing for the this compound peak. How can I resolve this?

A5: Peak tailing can be indicative of:

  • Column Contamination: The column frit or the stationary phase may be contaminated with strongly retained compounds from the sample matrix. Flush the column with a strong solvent.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica packing material. Adding a small amount of a competing agent, like triethylamine, to the mobile phase or using a base-deactivated column can help.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Q6: The retention time of this compound is inconsistent between injections. What is the problem?

A6: Fluctuations in retention time are often due to:

  • Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents can cause shifts in retention. Ensure the solvent proportions are accurate.

  • Column Temperature: As mentioned, temperature affects retention. Consistent column thermostating is crucial for reproducible retention times.

Hypothetical Signaling Pathway Inhibition by this compound

This compound is known to inhibit cyclooxygenase (COX), which is a key enzyme in the prostaglandin synthesis pathway. The diagram below illustrates this inhibitory action.

signaling_pathway Inhibition of Prostaglandin Synthesis by this compound Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation PGE2->Inflammation ThielavinB This compound ThielavinB->COX Inhibits COX->PGH2 PGE_Synthase->PGE2

Caption: this compound inhibits cyclooxygenase (COX).

References

Technical Support Center: Overcoming Challenges in Thielavin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the challenges of Thielavin B purification. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biochemical pathway information to support your research and development efforts.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fungal metabolite, structurally classified as a depside, which consists of three hydroxybenzoic acid groups.[1] It is known for its biological activity as an inhibitor of prostaglandin biosynthesis.[1] Key physicochemical properties are summarized below:

PropertyValueReference
Molecular FormulaC₃₁H₃₄O₁₀[1]
Molecular Weight566.6 g/mol
SolubilitySoluble in DMF, DMSO, and Ethanol
Storage StabilityStable for ≥ 4 years at -20°C

Q2: What is the primary mechanism of action for this compound?

This compound inhibits the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins. Specifically, it is most sensitive in inhibiting the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1]

Q3: What are the main stages of this compound purification?

The general workflow for this compound purification involves:

  • Fungal Fermentation: Culturing a this compound-producing fungal strain, such as Thielavia terricola, on a suitable growth medium.

  • Extraction: Isolating the crude secondary metabolites from the fungal culture using organic solvents.

  • Chromatographic Purification: Separating this compound from other metabolites using techniques like silica gel flash chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of this compound.

Extraction & Initial Cleanup

  • Q: My crude extract contains a lot of fatty material that interferes with chromatography. How can I remove it? A: This is a common issue when extracting from fungal cultures. A good practice is to perform a liquid-liquid partition with a non-polar solvent like hexanes after the initial extraction. Dissolve your crude extract in a solvent system like methanol/acetonitrile and then partition it against hexanes. The highly non-polar lipids will preferentially move into the hexane layer, while the more polar this compound will remain in the methanol/acetonitrile layer.

  • Q: The filtration of my fungal culture is very slow and clogs the filter paper. What can I do? A: Slow filtration is often due to the presence of fine mycelia and other particulates. To improve the filtration rate, you can mix a filter aid such as Celite® (diatomaceous earth) with your culture broth before filtration. This creates a more porous filter cake and speeds up the process.

Silica Gel Flash Chromatography

  • Q: this compound is not eluting from the silica gel column, even with a high-polarity mobile phase. A: This could be due to strong interactions between the phenolic hydroxyl groups of this compound and the acidic silanol groups on the silica surface.

    • Solution 1: Increase Mobile Phase Polarity Further. Try adding a small percentage (0.5-1%) of acetic or formic acid to your mobile phase. The acid can help to protonate the silanol groups, reducing their interaction with your compound.

    • Solution 2: Deactivate the Silica Gel. Before loading your sample, you can wash the packed silica gel column with a solvent mixture containing a small amount of a weak base like triethylamine (e.g., 1-3% in your non-polar solvent) to neutralize the acidic sites.[2]

    • Solution 3: Consider an Alternative Stationary Phase. If strong binding persists, consider using a different stationary phase like Florisil® or alumina, which have different surface properties.

  • Q: My compound appears to be degrading on the silica gel column. A: The acidic nature of silica gel can cause degradation of sensitive compounds.

    • Solution: Perform a Stability Test. You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation spots appear. A 2D TLC can also be used; if the compound is stable, it will appear on the diagonal, while degradation products will appear off-diagonal. If degradation is confirmed, use the deactivation method described above or switch to a less acidic stationary phase.

Preparative HPLC

  • Q: I am seeing poor peak shape (fronting or tailing) during my preparative HPLC run. A:

    • Peak Fronting: This is often a sign of column overload. Try reducing the amount of sample you are injecting. You can also try dissolving your sample in a weaker solvent than the initial mobile phase to help focus the band at the top of the column.

    • Peak Tailing: This can be caused by secondary interactions with the stationary phase. For a compound like this compound with acidic protons, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase can improve peak shape by ensuring the compound is in a single protonation state.

  • Q: I have low recovery of this compound after preparative HPLC and lyophilization. A:

    • Check for Precipitation: this compound has limited solubility in water. Ensure that the percentage of organic solvent in your collected fractions is high enough to keep it dissolved. If not, you may need to add more organic solvent to the fractions before lyophilization.

    • Optimize Lyophilization: Ensure your lyophilizer is reaching the appropriate vacuum and temperature to efficiently remove all the solvent. Residual solvent can add to the final weight and affect purity assessment.

    • Adsorption to Surfaces: Highly pure compounds can sometimes adsorb to glass or plastic surfaces. Rinsing collection tubes and vials with a suitable organic solvent can help recover any adsorbed material.

Experimental Protocols

The following is a representative protocol for the purification of this compound from a fungal culture. This should be considered a starting point, and optimization may be necessary based on your specific experimental conditions and equipment.

1. Fungal Culture and Extraction

  • Cultivation: Grow a this compound-producing fungal strain, such as Thielavia terricola, in a suitable liquid or solid-state fermentation medium. For example, a rice-based solid medium can be used.

  • Extraction:

    • Harvest the fungal biomass and/or culture medium.

    • Extract the culture material exhaustively with an organic solvent. A common choice is a 1:1 mixture of chloroform and methanol.

    • Shake or stir the mixture for several hours to ensure thorough extraction.

    • Filter the mixture to separate the organic extract from the solid fungal material.

    • Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Defatting (Optional but Recommended):

    • Dissolve the crude extract in a mixture of methanol and acetonitrile.

    • Partition this solution against an equal volume of hexanes in a separatory funnel.

    • Separate the lower, more polar layer (containing this compound) and concentrate it to dryness.

2. Silica Gel Flash Chromatography

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with a non-polar solvent like hexane. The amount of silica should be about 20-40 times the weight of your crude extract.

  • Sample Loading: Dissolve the defatted crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for poorly soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane.

    • Start with 100% hexane.

    • Gradually increase the percentage of ethyl acetate (e.g., in 5-10% increments).

    • Monitor the elution of compounds using thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing this compound.

  • Concentration: Evaporate the solvent from the combined fractions to obtain a partially purified this compound sample.

3. Preparative Reverse-Phase HPLC

  • Column and Mobile Phase:

    • Column: A C18 preparative column (e.g., 10 x 250 mm, 5 µm particle size) is a suitable choice.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% of the same acid modifier.

  • Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column to determine the optimal gradient conditions for separating this compound from remaining impurities.

  • Preparative Run:

    • Dissolve the partially purified sample from the silica gel step in a small volume of the initial mobile phase composition.

    • Inject the sample onto the preparative column.

    • Run a gradient elution based on your analytical method development. A representative gradient might be:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 80% B (linear gradient)

      • 35-40 min: 80% to 100% B

      • 40-45 min: Hold at 100% B

      • 45-50 min: Return to 30% B and equilibrate

    • The flow rate will depend on the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).

  • Fraction Collection: Collect fractions corresponding to the this compound peak, guided by UV detection (e.g., at 280 nm).

  • Purity Analysis and Final Steps:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Data Presentation

The following table provides representative data for the purification of a fungal secondary metabolite, illustrating the expected trends in yield and purity at each stage. Actual values for this compound may vary depending on the fungal strain, culture conditions, and purification methodology.

Purification StageTotal Mass (mg)Purity (%)Overall Yield (%)
Crude Extract5000~5100
After Hexane Partition3500~1070
Silica Gel Chromatography Pool450~609
Preparative HPLC Pool85>981.7

Signaling Pathway and Experimental Workflow

Prostaglandin Synthesis Pathway and Inhibition by this compound

This compound exerts its biological effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The following diagram illustrates this pathway and the point of inhibition.

Prostaglandin_Pathway Prostaglandin Synthesis Pathway and this compound Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_2 Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX1_2 PGG2 Prostaglandin G2 (PGG2) COX1_2->PGG2 Peroxidase Peroxidase Activity of COX PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase Other_Prostanoids Other Prostanoids (e.g., PGD2, PGF2α, TXA2) PGH2->Other_Prostanoids PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Other_Prostanoids->Inflammation Thielavin_B This compound Thielavin_B->COX1_2 Inhibition

Caption: Inhibition of the cyclooxygenase (COX) enzymes by this compound.

Experimental Workflow for this compound Purification

The following diagram outlines the logical flow of the purification process.

Purification_Workflow This compound Purification Workflow Start Fungal Culture (e.g., Thielavia terricola) Extraction Solvent Extraction (e.g., CHCl3/MeOH) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Liquid-Liquid Partition (vs. Hexane) Crude_Extract->Partition Defatted_Extract Defatted Extract Partition->Defatted_Extract Silica_Chrom Silica Gel Flash Chromatography (Hexane/EtOAc gradient) Defatted_Extract->Silica_Chrom Semi_Pure Semi-Pure this compound Fractions Silica_Chrom->Semi_Pure Prep_HPLC Preparative RP-HPLC (C18, H2O/ACN gradient) Semi_Pure->Prep_HPLC Pure_Fractions Pure this compound Fractions Prep_HPLC->Pure_Fractions Final_Steps Solvent Removal & Lyophilization Pure_Fractions->Final_Steps End Pure this compound (>98%) Final_Steps->End

References

Troubleshooting Thielavin B precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Thielavin B in cell culture experiments and preventing precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a fungal metabolite that is structurally classified as a depside, composed of three hydroxybenzoic acid groups.[1] Its primary biological activity is the inhibition of prostaglandin biosynthesis by targeting the cyclooxygenase (COX) enzyme.[1][2][3] Specifically, it inhibits the conversion of arachidonic acid to prostaglandin H2 (PGH2) and the subsequent conversion of PGH2 to prostaglandin E2 (PGE2).[2] Additionally, this compound has been reported to inhibit the reverse transcriptase of avian myeloblastosis virus, bacterial transglycosylases, and telomerase activity.

Q2: What are the solubility properties of this compound?

This compound is a solid compound with good solubility in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. However, it is poorly soluble in aqueous solutions like cell culture media, which can lead to precipitation.

Q3: What is the recommended method for preparing this compound for cell culture experiments?

Due to its low aqueous solubility, the recommended method for preparing this compound for cell culture is to first dissolve it in a sterile, cell culture grade organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution is then diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low enough to not affect cell viability, typically below 0.5%, with 0.1% or lower being preferable.

Q4: Why does this compound precipitate when I add it to my cell culture medium?

Precipitation of hydrophobic compounds like this compound is a common issue when an organic stock solution is introduced into an aqueous environment like cell culture media. The primary reason is the significant decrease in the compound's solubility as the solvent changes from organic to aqueous. Other contributing factors can include:

  • High final concentration: The desired experimental concentration of this compound may exceed its solubility limit in the cell culture medium.

  • High final solvent concentration: While the solvent helps dissolve the compound, at higher concentrations in the media it can also cause other media components to precipitate or be toxic to cells.

  • Method of addition: Rapidly adding the concentrated stock to the media can cause localized high concentrations, leading to immediate precipitation.

  • Temperature shifts: Moving from a room temperature stock solution to a pre-warmed (37°C) or refrigerated (4°C) medium can affect solubility.

  • pH of the media: The pH of the cell culture medium can influence the charge and solubility of this compound.

  • Interactions with media components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Problem: this compound precipitates instantly when the stock solution is added to the cell culture medium.

Potential Cause Troubleshooting Step
Final concentration is too high Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test. (See Experimental Protocols section).
Localized high concentration during addition Add the stock solution drop-wise to the vortexing or swirling medium to ensure rapid and even dispersion.
Suboptimal stock concentration Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the media, keeping the final DMSO concentration low and reducing the likelihood of precipitation.
Temperature shock Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
Issue 2: Delayed Precipitation After Incubation

Problem: The cell culture medium containing this compound appears clear initially but becomes cloudy or shows visible precipitate after a period of incubation at 37°C.

Potential Cause Troubleshooting Step
Temperature-dependent solubility The solubility of this compound may decrease over time at 37°C. Prepare fresh media with this compound for each experiment and for media changes.
Interaction with media components over time Reduce the serum concentration in the medium if experimentally feasible. Alternatively, use a serum-free medium for the duration of the treatment.
pH shift during incubation Ensure the cell culture medium is adequately buffered for the CO2 concentration in the incubator to maintain a stable pH.
Instability of the compound Store the prepared this compound-containing medium protected from light, as light exposure can degrade some compounds and lead to precipitation.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • This compound powder

  • 100% DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator at 37°C with appropriate CO2

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C or vortexing can aid dissolution.

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes, prepare different concentrations of this compound by diluting the stock solution into the pre-warmed medium. For example, prepare concentrations ranging from 1 µM to 100 µM.

    • Crucially, ensure the final DMSO concentration remains constant across all dilutions and is at a non-toxic level (e.g., 0.1%).

  • Incubation and Observation:

    • Incubate the tubes at 37°C in a cell culture incubator.

    • Visually inspect each tube for any signs of precipitation (e.g., cloudiness, visible particles, or a film) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).

    • For a more sensitive assessment, place a small drop of the solution from each tube onto a microscope slide and examine for micro-precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.

Visualizations

Signaling Pathway

ThielavinB_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 COX Cyclooxygenase (COX) ThielavinB This compound ThielavinB->COX

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound in 100% DMSO start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Stepwise Dilution of Stock into Medium stock->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute vortex Vortex/Swirl During Addition dilute->vortex working Final Working Solution (Low DMSO %) vortex->working end Add to Cells working->end

Caption: Recommended workflow for preparing this compound working solution.

References

Technical Support Center: Enhancing Thielavin B Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Thielavin B from fungal fermentation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound yield is consistently low. What are the most critical fermentation parameters I should investigate?

Low yield is a common issue in secondary metabolite production. Several factors in your fermentation process could be suboptimal. Systematically evaluating the following parameters is crucial:

  • Carbon Source: The type and concentration of the carbon source are critical. While glucose is a common carbon source, some fungi produce secondary metabolites more efficiently with slowly metabolized sugars. Consider testing alternative carbon sources.

  • Nitrogen Source: Organic nitrogen sources like yeast extract and peptone often support robust secondary metabolite production. The carbon-to-nitrogen (C/N) ratio in your medium is a key factor to optimize.

  • pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake. Most fungi have an optimal pH range for secondary metabolite production, which may differ from their optimal growth pH. It is recommended to monitor and, if possible, control the pH during fermentation.

  • Temperature: Temperature affects fungal growth and enzyme kinetics. The optimal temperature for this compound production may be different from the optimal temperature for biomass accumulation.

  • Aeration and Agitation: Adequate dissolved oxygen is essential for the growth of aerobic fungi and for many biosynthetic pathways. Agitation influences oxygen transfer and nutrient distribution. However, excessive shear stress from high agitation rates can damage mycelia.

Q2: I am observing significant batch-to-batch variability in my this compound production. What could be the causes and how can I improve consistency?

Batch-to-batch variability can stem from several sources. To improve consistency, consider the following:

  • Inoculum Quality: The age, concentration, and physiological state of your inoculum can have a profound impact on the fermentation outcome. Standardize your inoculum preparation protocol, including the age of the seed culture and the number of spores or mycelial fragments used for inoculation.

  • Media Preparation: Ensure that all media components are accurately weighed and dissolved and that the sterilization process is consistent. Variations in media composition can lead to different metabolic responses.

  • Environmental Control: Small fluctuations in temperature, pH, and aeration between batches can lead to significant differences in yield. Ensure your fermentation equipment is properly calibrated and maintaining setpoints.

  • Water Quality: The quality of water used for media preparation can introduce variability. Using purified, deionized water is recommended.

Q3: My culture is growing well (high biomass), but the this compound yield is poor. What could be the problem?

This scenario, known as the decoupling of growth and production, is common for secondary metabolites. This compound is a polyketide, and its biosynthesis is often triggered by specific nutritional cues or stresses, typically during the stationary phase of growth.

  • Nutrient Limitation: The onset of secondary metabolism is often induced by the limitation of a key nutrient, such as phosphate or a specific amino acid. A rich medium that supports prolonged exponential growth may suppress this compound production.

  • Precursor Availability: Ensure that the necessary precursors for the polyketide synthesis pathway of this compound are available in the medium.

  • Gene Expression: The biosynthetic gene cluster for this compound may not be adequately expressed. Factors influencing gene expression include the culture age and the presence of specific inducer or repressor molecules in the medium.

Q4: How can I confirm that my fungus is producing this compound and quantify the yield?

A robust analytical method is essential for optimizing your fermentation process. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis of this compound.

  • Extraction: this compound needs to be extracted from the fermentation broth and/or the mycelium. A common method involves solvent extraction with ethyl acetate or methanol.

  • HPLC Analysis: A reversed-phase HPLC system with a C18 column is typically used for the separation of this compound. The mobile phase often consists of a gradient of acetonitrile and water, sometimes with the addition of an acid like acetic acid to improve peak shape.

  • Detection: this compound can be detected using a UV detector, as its chemical structure contains chromophores.

  • Quantification: To quantify the yield, you will need a pure standard of this compound to create a calibration curve.

Experimental Protocols

General Shake Flask Fermentation Protocol for Thielavia terricola

This protocol provides a general starting point for the fermentation of Thielavia terricola for this compound production. Optimization of specific parameters will be necessary for maximizing yield.

  • Inoculum Preparation:

    • Grow Thielavia terricola on a suitable solid agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile water (with 0.01% Tween 80 to aid in spore dispersal) to the agar plate and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.

  • Fermentation:

    • Prepare the fermentation medium (see table below for a suggested basal medium).

    • Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks.

    • Sterilize the flasks by autoclaving at 121°C for 20 minutes.

    • After cooling, inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks on a rotary shaker at 180-220 rpm and a constant temperature (e.g., 28°C) for 7-14 days.

  • Sampling and Analysis:

    • Periodically and aseptically remove samples to monitor growth (dry cell weight) and this compound production.

    • Extract this compound from the broth and mycelium for HPLC analysis.

Basal Fermentation Medium Composition
ComponentConcentration (g/L)Role
Glucose20 - 40Carbon Source
Yeast Extract5 - 10Nitrogen & Vitamin Source
Peptone5 - 10Nitrogen Source
KH₂PO₄1.0Phosphate Source & Buffer
MgSO₄·7H₂O0.5Trace Element
FeSO₄·7H₂O0.01Trace Element

Note: This is a starting point. The optimal concentrations should be determined experimentally.

Data Presentation

Table 1: Hypothetical Influence of Carbon Source on this compound Yield
Carbon Source (30 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose12.545.2
Sucrose11.858.7
Maltose10.272.3
Glycerol8.533.1
Table 2: Hypothetical Effect of Temperature on this compound Production
Temperature (°C)Biomass (g/L)This compound Yield (mg/L)
228.935.8
2511.265.1
2812.152.4
329.728.9

Visualizations

Experimental Workflow for this compound Production Optimization

G cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis strain Thielavia terricola Strain media Media Preparation strain->media inoculum Inoculum Development strain->inoculum ferm Shake Flask Fermentation media->ferm inoculum->ferm sampling Time-course Sampling ferm->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Quantification extraction->hplc data Data Analysis & Yield Calculation hplc->data data->ferm Optimization Feedback

Caption: Workflow for this compound fermentation and optimization.

Biosynthetic Pathway for Depsides (General)

This compound is a depside, a class of polyketides. Its biosynthesis involves a multi-domain enzyme called a non-reducing polyketide synthase (NR-PKS).

G cluster_precursors Precursors cluster_pks NR-PKS Mediated Synthesis cluster_products Products acetyl_coa Acetyl-CoA pks Polyketide Chain Assembly & Modification acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks orsellinic Orsellinic Acid Derivatives pks->orsellinic depside Depside Formation (Esterification) orsellinic->depside thielavin_b This compound depside->thielavin_b

Caption: Generalized biosynthetic pathway for depsides like this compound.

Thielavin B Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Thielavin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound in your experiments. The following information is structured in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of prostaglandin biosynthesis.[1][2] Specifically, it inhibits the conversion of arachidonic acid into prostaglandins, with a particular sensitivity noted in the synthesis of prostaglandin E2 from the endoperoxide intermediate.[1][2]

Q2: What are off-target effects and why is it crucial to minimize them?

Q3: What are the known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target protein profile of this compound. However, like many small molecule inhibitors, it has the potential to interact with other proteins, particularly at higher concentrations. Therefore, it is essential to experimentally determine and control for potential off-target effects in your specific model system.

Troubleshooting Guide

Issue: I am observing an unexpected phenotype in my experiment after treatment with this compound. How can I determine if this is an on-target or off-target effect?

This is a common and important question in pharmacology. A multi-step approach is recommended to distinguish between on-target and off-target effects.

Recommended Actions:

  • Perform a Dose-Response Curve: Off-target effects are often concentration-dependent. By titrating this compound, you can determine the minimal concentration required to achieve the desired on-target effect (inhibition of prostaglandin E2 synthesis) and see if the unexpected phenotype occurs at a different concentration range.

  • Utilize a Structurally Unrelated Inhibitor: Employ another inhibitor of the prostaglandin synthesis pathway that has a different chemical structure from this compound. If this second inhibitor reproduces the desired on-target effect without causing the unexpected phenotype, it suggests the phenotype observed with this compound may be due to an off-target interaction.

  • Conduct Target Engagement Studies: Confirm that this compound is binding to its intended target in your cellular model at the concentrations you are using. A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (e.g., prostaglandin E synthase). If the phenotype persists after this compound treatment in the absence of its target, it is likely an off-target effect.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

Target/ProcessIC50System
Prostaglandin F2α plus E2 Conversion9 µMMicrosomes of ram seminal vesicles
Thromboxane A2 Synthesis350 µMBovine platelet microsomes

Table 1: Inhibitory concentrations of this compound.[1]

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound

Objective: To determine the effective concentration (EC50) or inhibitory concentration (IC50) of this compound for its on-target effect and to assess concentration-dependent off-target effects.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions centered around the expected IC50 of 9 µM).

  • Treatment: Replace the cell culture medium with a fresh medium containing the different concentrations of this compound or a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the cells for a predetermined period appropriate for your experimental endpoint.

  • Assay: Perform your primary assay to measure the on-target effect (e.g., an ELISA to quantify prostaglandin E2 levels in the supernatant). Simultaneously, assess the unexpected phenotype at each concentration.

  • Data Analysis: Plot the on-target response and the off-target phenotype against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 for the on-target effect and the EC50 for the off-target phenotype.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target protein within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes). This will cause protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Centrifugation: Centrifuge the lysates to separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods. Ligand-bound proteins will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures.

Visualizations

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (Endoperoxide) Arachidonic_Acid->PGH2 COX-1/COX-2 PGE2 Prostaglandin E2 PGH2->PGE2 PGE Synthase Thielavin_B This compound Thielavin_B->PGE2 Inhibition

Caption: Prostaglandin E2 Synthesis Pathway and this compound Inhibition.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_EC50 Compare On-Target IC50 vs. Off-Target EC50 Dose_Response->Compare_EC50 Distinct_Inhibitor Test Structurally Distinct Inhibitor of Same Pathway Compare_EC50->Distinct_Inhibitor Ambiguous On_Target Likely On-Target Effect Compare_EC50->On_Target Correlated Off_Target Likely Off-Target Effect Compare_EC50->Off_Target Dissociated Phenotype_Reproduced Phenotype Reproduced? Distinct_Inhibitor->Phenotype_Reproduced CETSA Perform Cellular Thermal Shift Assay (CETSA) Phenotype_Reproduced->CETSA No Phenotype_Reproduced->On_Target Yes Target_Engagement Target Engagement Confirmed? CETSA->Target_Engagement Genetic_KO Genetic Knockdown/Knockout of Primary Target Target_Engagement->Genetic_KO Yes Target_Engagement->Off_Target No Phenotype_Persists Phenotype Persists? Genetic_KO->Phenotype_Persists Phenotype_Persists->On_Target No Phenotype_Persists->Off_Target Yes

References

Technical Support Center: Enhancing the Bioavailability of Thielavin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Thielavin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a fungal metabolite with the molecular formula C31H34O10[1][2][3]. It has demonstrated potent inhibitory activity against prostaglandin biosynthesis, specifically targeting cyclooxygenase and the conversion of prostaglandin H2 to E2[1][4]. Additionally, it has shown inhibitory effects on avian myeloblastosis virus reverse transcriptase, bacterial transglycosylases, and telomerase. A key challenge for in vivo research is its poor oral bioavailability. Studies have shown that while this compound is effective when administered intravenously in rats, it does not show the same anti-inflammatory activity upon oral administration, indicating limited absorption from the gastrointestinal tract.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing strategies to enhance its bioavailability.

PropertyValueSource
Molecular Formula C31H34O10
Molecular Weight 566.6 g/mol
Solubility Soluble in DMF, DMSO, and Ethanol
Chemical Structure A depside consisting of three hydroxybenzoic acid groups.

Q3: What are the general strategies for improving the bioavailability of poorly soluble compounds like this compound?

Several well-established techniques can be employed to enhance the bioavailability of drugs with poor aqueous solubility. These can be broadly categorized as physical modifications, chemical modifications, and formulation-based approaches.

  • Physical Modifications: These methods aim to increase the surface area of the drug, thereby improving its dissolution rate.

    • Particle Size Reduction: Techniques like micronization and nanosuspension reduce the particle size of the drug, increasing its surface area-to-volume ratio.

  • Chemical Modifications: These strategies involve altering the chemical structure of the drug to improve its solubility or permeability.

    • Salt Formation: For acidic or basic drugs, forming a salt can significantly increase solubility.

    • Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.

  • Formulation-Based Approaches: These involve incorporating the drug into a delivery system that enhances its absorption.

    • Solid Dispersions: The drug is dispersed in an inert carrier matrix at the solid state, often in an amorphous form which has higher solubility.

    • Inclusion Complexes: The drug molecule is encapsulated within a complexing agent, such as a cyclodextrin, to increase its solubility.

    • Lipid-Based Drug Delivery Systems (LBDDS): These include microemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs), which can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

    • Polymeric Nanoparticles: Encapsulating the drug in biodegradable polymer nanoparticles can protect it from degradation and enhance its uptake.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments to enhance this compound bioavailability.

Problem 1: Low and variable oral bioavailability in animal models.

  • Possible Cause: Poor aqueous solubility and/or low permeability of this compound across the intestinal epithelium.

  • Troubleshooting Steps:

    • Characterize Baseline Properties:

      • Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.

      • Assess its permeability using an in vitro model like the Caco-2 cell monolayer assay.

    • Select an Enhancement Strategy: Based on the characterization, choose an appropriate formulation strategy from the table below.

    • Formulation Development and Optimization:

      • Prepare the formulation according to the selected protocol.

      • Characterize the formulation for particle size, drug loading, and in vitro drug release.

    • In Vivo Evaluation:

      • Administer the formulated this compound to an animal model and compare its pharmacokinetic profile to that of the unformulated drug.

Formulation StrategyKey Experimental Steps
Nanosuspension 1. Wet milling or high-pressure homogenization of this compound in a surfactant solution. 2. Characterize particle size, zeta potential, and dissolution rate. 3. Conduct in vivo pharmacokinetic studies.
Solid Dispersion 1. Select a suitable carrier (e.g., PVP, HPMC, Soluplus®). 2. Prepare the solid dispersion using methods like solvent evaporation or hot-melt extrusion. 3. Characterize for amorphicity (XRD, DSC), dissolution, and stability. 4. Perform in vivo studies.
Solid Lipid Nanoparticles (SLNs) 1. Choose a solid lipid (e.g., glyceryl monostearate) and a surfactant. 2. Prepare SLNs using high-shear homogenization and ultrasonication. 3. Characterize for particle size, entrapment efficiency, and drug release. 4. Evaluate oral bioavailability in an animal model.

Problem 2: Instability of the this compound formulation.

  • Possible Cause: The chosen excipients or preparation method may be incompatible with this compound, leading to its degradation.

  • Troubleshooting Steps:

    • Compatibility Studies: Perform compatibility studies of this compound with the selected excipients using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

    • Stress Testing: Subject the formulation to stress conditions (e.g., high temperature, humidity, light) to assess its stability over time.

    • Optimize Formulation: If instability is observed, consider using different excipients or adding stabilizers. For lipid-based formulations, the inclusion of antioxidants may be necessary.

Experimental Protocols

1. Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline and should be optimized for this compound.

  • Materials: this compound, a solid lipid (e.g., Compritol® 888 ATO), a surfactant (e.g., Poloxamer 188), and purified water.

  • Method (Hot Homogenization followed by Ultrasonication):

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse this compound in the molten lipid.

    • Heat the aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse emulsion.

    • Immediately sonicate the coarse emulsion using a probe sonicator to reduce the particle size to the nanometer range.

    • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • The resulting SLN dispersion can be used directly or lyophilized for long-term storage.

2. In Vitro Permeability Assay using Caco-2 Cell Monolayers

This assay helps to predict the intestinal absorption of this compound.

  • Cell Culture:

    • Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the this compound solution (in transport buffer) to the apical (AP) side of the monolayer and fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC-UV).

    • The apparent permeability coefficient (Papp) can be calculated to estimate the rate of transport across the monolayer. A low Papp value suggests poor permeability.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to enhancing this compound bioavailability.

G cluster_0 Initial State cluster_1 Enhancement Strategies cluster_2 Formulation Examples cluster_3 Outcome This compound (Poor Solubility/Permeability) This compound (Poor Solubility/Permeability) Physical Modification Physical Modification This compound (Poor Solubility/Permeability)->Physical Modification Chemical Modification Chemical Modification This compound (Poor Solubility/Permeability)->Chemical Modification Formulation Approach Formulation Approach This compound (Poor Solubility/Permeability)->Formulation Approach Nanosuspension Nanosuspension Physical Modification->Nanosuspension Solid Dispersion Solid Dispersion Formulation Approach->Solid Dispersion SLNs SLNs Formulation Approach->SLNs Enhanced Bioavailability Enhanced Bioavailability Nanosuspension->Enhanced Bioavailability Solid Dispersion->Enhanced Bioavailability SLNs->Enhanced Bioavailability

Caption: Strategies to enhance the bioavailability of this compound.

G Start Start Characterize this compound (Solubility, Permeability) Characterize this compound (Solubility, Permeability) Start->Characterize this compound (Solubility, Permeability) Select Formulation Strategy Select Formulation Strategy Characterize this compound (Solubility, Permeability)->Select Formulation Strategy Prepare Formulation Prepare Formulation Select Formulation Strategy->Prepare Formulation In Vitro Characterization (Particle Size, Release) In Vitro Characterization (Particle Size, Release) Prepare Formulation->In Vitro Characterization (Particle Size, Release) Proceed to In Vivo? Proceed to In Vivo? In Vitro Characterization (Particle Size, Release)->Proceed to In Vivo? Optimize Formulation Optimize Formulation Proceed to In Vivo?->Optimize Formulation No In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study Proceed to In Vivo?->In Vivo Pharmacokinetic Study Yes Optimize Formulation->Prepare Formulation Analyze Results Analyze Results In Vivo Pharmacokinetic Study->Analyze Results End End Analyze Results->End G Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX PGE2 PGE2 PGH2->PGE2 PGE2 Synthase This compound This compound This compound->PGH2 This compound->PGE2

References

Thielavin B interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thielavin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in common biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a fungal metabolite isolated from Thielavia terricola.[1] It is structurally classified as a depside, composed of three hydroxybenzoic acid groups.[1] Its primary known biological activities include the inhibition of prostaglandin biosynthesis by targeting cyclooxygenase, with a notable effect on the conversion of prostaglandin H2 to prostaglandin E2.[1][2][3] this compound has also been reported to inhibit the reverse transcriptase of avian myeloblastosis virus, bacterial transglycosylases, and telomerase activity.

Q2: Could this compound be a Pan-Assay Interference Compound (PAINS)?

While this compound is not currently listed in common PAINS databases, its chemical structure warrants caution. This compound is rich in hydroxylated aromatic rings (phenolic moieties), which are substructures frequently found in compounds that exhibit pan-assay interference. These groups can potentially engage in various non-specific interactions, leading to false-positive results in high-throughput screening campaigns. Therefore, it is prudent to perform counter-screens to rule out assay interference.

Q3: What are the potential mechanisms of assay interference for this compound?

Based on its chemical structure, this compound may interfere with assays through several mechanisms:

  • Compound Aggregation: The planar aromatic rings and potential for hydrogen bonding in this compound's structure may promote self-aggregation at higher concentrations, leading to non-specific inhibition of enzymes or sequestration of assay reagents.

  • Redox Activity: The presence of multiple hydroxyl groups on the aromatic rings suggests that this compound could be redox-active, potentially interfering with assays that involve redox-sensitive reagents or readouts (e.g., assays using resazurin or luciferases).

  • Protein Reactivity: The phenolic hydroxyl groups could potentially form hydrogen bonds with various protein targets, leading to non-specific interactions.

Q4: I'm observing unexpected results in my fluorescence-based assay when using this compound. What could be the cause?

This compound's aromatic structure suggests it may possess intrinsic fluorescence or quenching properties. If its excitation or emission spectra overlap with those of your assay's fluorophores, it can lead to artificially high or low readings. It is crucial to measure the fluorescence spectrum of this compound under your specific assay conditions.

Troubleshooting Guides

Guide 1: Investigating Compound Aggregation

Problem: You observe a steep dose-response curve with a high level of inhibition that plateaus, or your results are not reproducible. This may indicate that this compound is forming aggregates.

Troubleshooting Steps:

  • Detergent Counter-Screen: Rerun your assay with and without the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.

    • Expected Outcome: If this compound is acting as an aggregator, its inhibitory activity should be significantly reduced or eliminated in the presence of the detergent.

  • Varying Enzyme Concentration: Perform the assay with different concentrations of your target enzyme while keeping the concentration of this compound constant.

    • Expected Outcome: For an aggregation-based inhibitor, the IC50 value will typically increase as the enzyme concentration increases.

  • Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of aggregates by this compound at concentrations used in your assay.

Experimental Condition Expected Result if Aggregation Occurs Interpretation
Addition of 0.01% Triton X-100Reduced or abolished inhibitionDetergent disperses compound aggregates
Increased enzyme concentrationIncreased IC50 valueMore enzyme requires more aggregate to inhibit
Dynamic Light Scattering (DLS)Detection of particles in the 100-1000 nm rangeDirect evidence of aggregation
  • Prepare your standard assay reaction mixture.

  • Create a parallel set of reactions where the assay buffer is supplemented with 0.01% (v/v) Triton X-100.

  • Add this compound at a range of concentrations to both sets of reactions.

  • Include appropriate vehicle controls (e.g., DMSO) for both conditions.

  • Incubate and measure the assay readout as you normally would.

  • Compare the dose-response curves obtained in the presence and absence of detergent.

cluster_workflow Aggregation Troubleshooting Workflow Start Steep Dose-Response Curve or Irreproducible Results Detergent Perform Detergent Counter-Screen (e.g., 0.01% Triton X-100) Start->Detergent CheckActivity Is Activity Reduced? Detergent->CheckActivity Aggregation Aggregation is Likely CheckActivity->Aggregation  Yes NoAggregation Aggregation is Unlikely CheckActivity->NoAggregation  No DLS Confirm with DLS (Optional) Aggregation->DLS

Caption: Workflow for investigating potential aggregation of this compound.

Guide 2: Assessing Intrinsic Fluorescence or Quenching

Problem: You are using a fluorescence-based assay (e.g., fluorescence intensity, FRET, fluorescence polarization) and suspect this compound is interfering with the readout.

Troubleshooting Steps:

  • Measure this compound's Spectra: In your assay buffer, measure the excitation and emission spectra of this compound at the concentrations used in your experiment.

    • Action: Check for any overlap with the excitation and emission wavelengths of your fluorescent probe.

  • "Compound-Only" Control: Run a control plate containing only the assay buffer and this compound (at various concentrations) without the fluorescent probe or enzyme.

    • Action: This will determine if this compound itself is fluorescent at the assay wavelengths.

  • "Compound + Probe" Control: Run a control with the fluorescent probe and this compound in the assay buffer (without the enzyme or other reaction components).

    • Action: This will reveal if this compound quenches the fluorescence of your probe.

Control Experiment Observation Interpretation
This compound OnlySignal detected at assay emission wavelengthThis compound has intrinsic fluorescence
This compound + FluorophoreReduced signal compared to fluorophore aloneThis compound is a quencher
This compound + FluorophoreShift in fluorescence spectrumThis compound interacts with the fluorophore
  • Prepare a dilution series of this compound in your assay buffer in a microplate.

  • Use a plate reader to scan a range of excitation and emission wavelengths to determine the full spectral properties of this compound.

  • Specifically, measure the fluorescence at the excitation and emission wavelengths used for your assay's fluorophore.

  • If significant intrinsic fluorescence is detected, subtract this background signal from your experimental wells.

cluster_workflow Fluorescence Interference Troubleshooting Start Unexpected Fluorescence Assay Results MeasureSpectra Measure Excitation/Emission Spectra of this compound Start->MeasureSpectra CheckOverlap Spectral Overlap with Assay Fluorophore? MeasureSpectra->CheckOverlap Interference Potential for Interference CheckOverlap->Interference  Yes NoInterference Direct Interference Unlikely CheckOverlap->NoInterference  No Controls Run 'Compound Only' and 'Compound + Probe' Controls Interference->Controls CorrectData Correct Data for Background Fluorescence/Quenching Controls->CorrectData

Caption: Logical steps to identify and mitigate fluorescence interference.

Signaling Pathway

Prostaglandin Biosynthesis Pathway and Inhibition by this compound

This compound is a known inhibitor of prostaglandin biosynthesis. Specifically, it has been shown to inhibit the conversion of arachidonic acid to prostaglandins by targeting cyclooxygenase (COX) enzymes. The primary reported mechanism is the inhibition of the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).

cluster_pathway Prostaglandin Biosynthesis Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGG2 Prostaglandin G2 (PGG2) PGG2->COX PGH2 Prostaglandin H2 (PGH2) OtherProstaglandins Other Prostaglandins (PGF2α, PGD2, etc.) PGH2->OtherProstaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) COX->PGG2 COX->PGH2 PGES->PGE2 ThielavinB This compound ThielavinB->PGES

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

References

Technical Support Center: Devising a Stable Formulation for Thielavin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for developing a stable formulation of Thielavin B.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation development of this compound.

Problem Potential Cause Recommended Solution
Poor aqueous solubility of this compound. This compound is a lipophilic molecule with low water solubility.- Co-solvents: Prepare stock solutions in organic solvents like DMSO, DMF, or ethanol before further dilution in aqueous media.[1] - pH Adjustment: Evaluate the pH-solubility profile. As a molecule with acidic phenolic groups, increasing the pH above its pKa may enhance solubility. - Complexation: Investigate the use of cyclodextrins to form inclusion complexes and improve aqueous solubility.
This compound solution changes color (e.g., turns yellow/brown) over time. This is likely due to the oxidation of the phenolic hydroxyl groups, a common issue with phenolic compounds.[2]- Use of Antioxidants: Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution to mitigate oxidation.[2] - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[2]
Loss of this compound potency in solution upon storage. This could be due to either hydrolysis of the depside (ester) bonds or oxidative degradation.- pH Control: Determine the pH-stability profile of this compound. Hydrolysis of esters can be pH-dependent (acid or base-catalyzed). Maintaining the solution at the pH of maximum stability is crucial. - Aqueous Content: For organic stock solutions, minimize water content. For aqueous formulations, consider lyophilization to remove water for long-term storage. - Low Temperature Storage: Store solutions at or below -20°C to slow down degradation kinetics.[1]
Precipitation of this compound from a co-solvent/aqueous mixture. The addition of an aqueous phase reduces the solubilizing capacity of the organic co-solvent.- Formulation approach: Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS) or a microemulsion to improve its dispersibility in aqueous media. - Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate and apparent solubility.
Inconsistent results in bioassays. This can be a consequence of the degradation of this compound in the assay medium.- Fresh Preparations: Always use freshly prepared solutions of this compound for experiments. - Stability in Media: Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2). If degradation is observed, consider adding antioxidants or adjusting the experimental timeline.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a depside, this compound is composed of three hydroxybenzoic acid units linked by ester bonds. The primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the ester linkages, which can be catalyzed by acidic or basic conditions, would break down this compound into its constituent monomeric aromatic compounds.

  • Oxidation: The phenolic hydroxyl groups on the aromatic rings are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or metal ions. This can lead to the formation of colored degradation products.

Q2: How can I prepare a stock solution of this compound and store it properly?

A2: this compound is soluble in DMF, DMSO, and ethanol. To prepare a stock solution, dissolve the solid compound in one of these solvents. For long-term storage, it is recommended to:

  • Store the stock solution at -20°C or lower.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

  • Protect the solution from light by using amber vials.

  • For maximal stability, consider flushing the vials with an inert gas like nitrogen before sealing.

Q3: What are some promising formulation strategies to enhance the stability of this compound?

A3: Several strategies can be employed to develop a stable formulation:

  • Lyophilization (Freeze-Drying): This involves removing the solvent from a frozen solution under vacuum. The resulting lyophilized powder is often more stable, especially for compounds susceptible to hydrolysis. This can be a suitable approach for preparing a stable solid form for long-term storage that can be reconstituted before use.

  • Encapsulation: Microencapsulation or nanoencapsulation can protect this compound from environmental factors like oxygen and light. Techniques like spray drying or coacervation using polymers as wall materials can be explored.

  • Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its solubility and potentially its stability by keeping the drug in an amorphous state.

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be a good option to improve both solubility and bioavailability.

Q4: How do I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial to separate and quantify this compound from its degradation products. The development process involves:

  • Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can resolve the peak of intact this compound from all the degradation product peaks. This involves optimizing the mobile phase composition, pH, gradient, and detector wavelength.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound to aid in the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Small glass vials (amber and clear)

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial with the solid this compound powder in an oven at 80°C for 48 hours. Dissolve a small amount in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound in a clear vial to direct sunlight or a photostability chamber for 48 hours. Keep a control sample wrapped in foil.

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze all samples by HPLC to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Initial HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a linear gradient from 70% A to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector (a starting point could be 254 nm or 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Workflow:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation studies.

  • Evaluate the chromatograms for the resolution between the this compound peak and any new peaks (degradation products).

  • If co-elution occurs, adjust the gradient slope, initial and final mobile phase composition, or try a different organic modifier (e.g., methanol instead of acetonitrile).

  • Once good separation is achieved, the method should be validated according to ICH guidelines.

Visualizations

G cluster_0 This compound Stability Challenges cluster_1 Degradation Products TB This compound (Depside Structure) Hydrolysis Hydrolysis (Acid/Base Catalyzed) TB->Hydrolysis Ester Bond Cleavage Oxidation Oxidation (O2, Light, Metal Ions) TB->Oxidation Phenolic -OH Groups Monomers Hydroxybenzoic Acid Derivatives Hydrolysis->Monomers Quinones Quinone-type Structures (Colored) Oxidation->Quinones

Caption: Potential degradation pathways of this compound.

G cluster_0 Formulation Development Workflow start Poorly Soluble This compound sol_enhance Solubility Enhancement (Co-solvents, pH, Cyclodextrins) start->sol_enhance form_strategy Select Formulation Strategy sol_enhance->form_strategy lyo Lyophilization form_strategy->lyo Aqueous-based encap Encapsulation (Spray Drying) form_strategy->encap Protect from Environment sd Solid Dispersion form_strategy->sd Enhance Dissolution charac Characterize Formulation (Assay, Purity, Dissolution) lyo->charac encap->charac sd->charac stab_test Stability Testing (Accelerated & Long-term) charac->stab_test end Stable Formulation stab_test->end

Caption: Workflow for developing a stable this compound formulation.

References

Validation & Comparative

Thielavin B vs. Thielavin A: A Comparative Analysis of Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product inhibitors of prostaglandin biosynthesis, Thielavin A and Thielavin B, isolated from Thielavia terricola, have demonstrated notable activity. This guide provides a detailed comparison of their inhibitory effects on cyclooxygenase (COX), the key enzyme in the prostaglandin synthesis pathway. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Inhibitory Activity

CompoundTarget Enzyme SystemIC50 (µM)Reference
Thielavin A Prostaglandin biosynthesis (conversion of ¹⁴C-arachidonic acid to PGF₂α and PGE₂) in ram seminal vesicle microsomes.[1]12[1]
This compound Prostaglandin biosynthesis (conversion of ¹⁴C-arachidonic acid to PGF₂α and PGE₂) in ram seminal vesicle microsomes.[1]9[1]

Note: Lower IC50 values indicate greater potency.

Mechanism of Action

While both compounds inhibit the overall prostaglandin synthesis pathway, their specific points of intervention differ. Thielavin A directly inhibits the cyclooxygenase-catalyzed conversion of arachidonic acid into prostaglandin H2 (PGH2)[1]. In contrast, this compound's primary inhibitory target is the downstream conversion of PGH2 to prostaglandin E2 (PGE2). However, its reported IC50 value for the inhibition of overall prostaglandin synthesis from arachidonic acid suggests it also has an effect on the initial COX-mediated step, albeit potentially less direct than Thielavin A.

Experimental Protocols

The following is a detailed description of the experimental methodology used to determine the cyclooxygenase inhibitory activity of Thielavin A and B, based on the available literature.

In Vitro Cyclooxygenase Inhibition Assay (Ram Seminal Vesicle Microsomes)

1. Enzyme Preparation:

  • Microsomes were prepared from ram seminal vesicles, a standard source for prostaglandin endoperoxide synthase (which includes cyclooxygenase).

2. Reaction Mixture:

  • The reaction mixture contained the following components in a final volume of 1 ml:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 2 mM epinephrine

    • 1 mM glutathione

    • 0.5 mM hydroquinone

    • Ram seminal vesicle microsomes (as the enzyme source)

    • Test compound (Thielavin A or this compound) at various concentrations.

3. Initiation and Incubation:

  • The reaction was initiated by the addition of ¹⁴C-labeled arachidonic acid (substrate).

  • The mixture was incubated at 37°C for 20 minutes.

4. Reaction Termination and Extraction:

  • The reaction was terminated by the addition of 0.2 ml of 1 M citric acid.

  • Prostaglandins were extracted from the reaction mixture using ethyl acetate.

5. Analysis:

  • The extracted prostaglandins (PGF₂α and PGE₂) were separated by thin-layer chromatography.

  • The radioactivity of the prostaglandin spots was measured to quantify the amount of product formed.

6. IC50 Determination:

  • The concentration of the test compound that caused a 50% reduction in the formation of prostaglandins compared to a control without the inhibitor was determined as the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro cyclooxygenase inhibition assay described.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Enzyme Source (Ram Seminal Vesicle Microsomes) incubation Incubation (37°C, 20 min) enzyme->incubation buffer Reaction Buffer (Tris-HCl, co-factors) buffer->incubation inhibitor Test Compound (Thielavin A or B) inhibitor->incubation substrate Substrate (¹⁴C-Arachidonic Acid) substrate->incubation termination Reaction Termination (Citric Acid) incubation->termination extraction Prostaglandin Extraction (Ethyl Acetate) termination->extraction tlc Thin-Layer Chromatography (Separation of PGs) extraction->tlc quantification Radioactivity Measurement tlc->quantification ic50 IC50 Calculation quantification->ic50

Workflow for in vitro COX inhibition assay.

Signaling Pathway Context

Thielavin A and B exert their effects by directly inhibiting enzymes within the arachidonic acid cascade. This pathway is central to the inflammatory response. The diagram below outlines the initial steps of this cascade and indicates the points of inhibition for Thielavin A and B.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation PGE2->Inflammation ThielavinA Thielavin A ThielavinA->COX Inhibits ThielavinB This compound ThielavinB->PGE_Synthase Inhibits

Inhibition points of Thielavin A and B.

References

A Comparative Analysis of Thielavin B and Other Cyclooxygenase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Thielavin B with other well-established cyclooxygenase (COX) inhibitors. Designed for researchers, scientists, and drug development professionals, this document presents a detailed analysis of their inhibitory activities, supported by experimental data and methodologies.

This compound, a fungal metabolite isolated from Thielavia terricola, has demonstrated potent inhibitory effects on prostaglandin biosynthesis.[1] This guide aims to place the activity of this compound in the context of widely used non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, offering a valuable resource for the scientific community.

Quantitative Comparison of Cyclooxygenase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of common COX inhibitors against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also provided to indicate the relative selectivity for COX-2. A higher SI value denotes greater selectivity for COX-2.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Not explicitly determinedNot explicitly determinedNot available
Aspirin1.63.60.44
Ibuprofen133700.04
Naproxen8.75.21.67
Diclofenac0.060.032
Indomethacin0.050.820.06
Meloxicam2.50.212.5
Celecoxib150.04375
Rofecoxib260.021300
Ketorolac0.020.120.17
  • 9 µM: 50% inhibition of the conversion of [14C]-arachidonic acid into prostaglandins F2α and E2 in ram seminal vesicle microsomes.[1]

  • 40 µM: IC50 for the conversion of arachidonic acid to Prostaglandin H2 (PGH2).[2]

  • 9 µM: IC50 for the conversion of PGH2 to Prostaglandin E2 (PGE2).[2]

  • 350 µM: 50% inhibition of thromboxane A2 synthesis from PGH2 in bovine platelet microsomes.[1]

These values indicate that this compound is a potent inhibitor of the prostaglandin synthesis pathway, with a notable sensitivity in the conversion of PGH2 to PGE2. However, without direct comparative data on its effects on COX-1 and COX-2, its selectivity profile remains to be fully elucidated.

Cyclooxygenase Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Platelet_Aggregation_Gastric_Protection Platelet Aggregation, Gastric Mucosa Protection Thromboxanes->Platelet_Aggregation_Gastric_Protection

Figure 1. Simplified Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the selectivity and potency of compounds like this compound. A common and physiologically relevant method is the Human Whole Blood Assay .

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a human whole blood matrix.

Principle: This assay measures the products of COX-1 and COX-2 activity in human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2 (TXA2), during blood clotting. COX-2 activity is measured by quantifying prostaglandin E2 (PGE2) production after stimulation of whole blood with lipopolysaccharide (LPS), which induces COX-2 expression.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compound (e.g., this compound) and reference inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Enzyme immunoassay (EIA) kits for TXB2 and PGE2.

  • Incubator, centrifuge, and microplate reader.

Procedure for COX-1 Activity (TXB2 Production):

  • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 15-60 minutes) at 37°C.

  • Blood is allowed to clot by incubating at 37°C for 60 minutes.

  • Serum is separated by centrifugation.

  • The concentration of TXB2 in the serum is determined using an EIA kit.

Procedure for COX-2 Activity (PGE2 Production):

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle.

  • LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.

  • The blood is incubated for 24 hours at 37°C.

  • Plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma is determined using an EIA kit.

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of novel COX inhibitors.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., In vitro enzyme assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent inhibitors) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay COX-1 vs. COX-2 Selectivity Assay (e.g., Whole Blood Assay) Dose_Response->Selectivity_Assay Lead_Selection Lead Compound Selection Selectivity_Assay->Lead_Selection In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Selection->In_Vivo_Studies End End: Candidate Drug In_Vivo_Studies->End

Figure 2. General workflow for the discovery and development of COX inhibitors.

Conclusion

This compound presents as a promising natural product with significant inhibitory activity on the prostaglandin biosynthesis pathway. While direct comparative data on its selectivity for COX-1 versus COX-2 is currently limited, the available information suggests it is a potent inhibitor worthy of further investigation. This guide provides a framework for comparing this compound with other well-characterized COX inhibitors and offers standardized protocols for its further evaluation. The continued exploration of novel inhibitors like this compound is essential for the development of next-generation anti-inflammatory therapeutics.

References

A Comparative Analysis of Thielavin B and Indomethacin in the Inhibition of Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of prostaglandin synthesis inhibition is critical for the development of novel anti-inflammatory therapeutics. This guide provides a detailed comparison of Thielavin B, a fungal metabolite, and Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID), in their capacity to inhibit prostaglandin synthesis. The following sections present a compilation of experimental data, detailed methodologies, and a visualization of the underlying biochemical pathways.

Quantitative Comparison of Inhibitory Potency

CompoundAssay SystemTargetIC50Reference
This compound Microsomes of ram seminal vesiclesConversion of ¹⁴C-arachidonic acid into PGF₂α and PGE₂9 µM[1][2]
Indomethacin Human synovial cells (IL-1α-induced)PGE₂ release5.5 ± 0.1 nM
Ovine COX-1COX-1 enzyme activity0.42 µM
Human COX-2COX-2 enzyme activity2.75 µM
Murine J774 cellsProstaglandin G/H synthase 1 (COX-1)2 nM
Human U-937 cellsProstaglandin G/H synthase 1 (COX-1)2 nM

Note: The IC50 values for Indomethacin are derived from multiple studies using different experimental setups, which may account for the observed variations.

Mechanism of Action

This compound exhibits a distinct mechanism of action. While it inhibits the overall conversion of arachidonic acid, its primary target appears to be downstream of the cyclooxygenase (COX) enzymes. Specifically, research suggests that this compound is most sensitive in inhibiting the synthesis of prostaglandin E2 (PGE2) from the endoperoxide intermediate, prostaglandin H2 (PGH2)[1][2].

Indomethacin , in contrast, is a well-characterized non-selective inhibitor of both COX-1 and COX-2 enzymes[3]. These enzymes catalyze the initial and rate-limiting step in prostaglandin synthesis, the conversion of arachidonic acid to PGH2. By blocking the active sites of both COX isoforms, Indomethacin effectively reduces the production of all downstream prostaglandins.

Signaling Pathway of Prostaglandin Synthesis and Inhibition

The following diagram illustrates the prostaglandin synthesis pathway and the points of inhibition for this compound and Indomethacin.

Prostaglandin_Synthesis_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 & COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES OtherProstaglandins Other Prostaglandins (PGF2α, PGD2, etc.) PGH2->OtherProstaglandins Other Synthases Inflammation Inflammation, Pain, Fever PGE2->Inflammation OtherProstaglandins->Inflammation PLA2 Phospholipase A2 COX1_2 COX-1 & COX-2 PGES PGE Synthase OtherSynthases Other Synthases Indomethacin Indomethacin Indomethacin->COX1_2 ThielavinB This compound ThielavinB->PGES

Prostaglandin synthesis pathway and inhibitor action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibition of prostaglandin synthesis.

Inhibition Assay using Ram Seminal Vesicle Microsomes (Adapted for this compound)

This cell-free assay is a classic method for evaluating inhibitors of prostaglandin synthesis.

  • Preparation of Microsomes: Ram seminal vesicles are homogenized in a cold phosphate buffer (pH 8.0) and centrifuged at 10,000 x g to remove cellular debris. The resulting supernatant is then ultracentrifuged at 100,000 x g to pellet the microsomal fraction, which is rich in prostaglandin-endoperoxide synthase. The microsomes are resuspended in a fresh buffer.

  • Inhibition Assay:

    • A reaction mixture is prepared containing the microsomal suspension, a source of arachidonic acid (e.g., ¹⁴C-labeled arachidonic acid for radiometric detection), and co-factors such as glutathione and hydroquinone.

    • This compound, dissolved in a suitable solvent (e.g., ethanol), is added to the reaction mixture at various concentrations. A control group with the solvent alone is also prepared.

    • The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a specified time (e.g., 20 minutes).

    • The reaction is terminated by the addition of an acidic solution (e.g., citric acid).

  • Quantification of Prostaglandins:

    • The prostaglandins are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).

    • The extracted prostaglandins are separated using thin-layer chromatography (TLC).

    • The radioactive spots corresponding to PGE₂ and PGF₂α are scraped from the TLC plate, and the radioactivity is measured using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the amount of prostaglandins produced in the presence of this compound to the control. The IC50 value is then determined from the dose-response curve.

Cell-Based PGE₂ Release Assay (Adapted for Indomethacin)

This assay measures the inhibition of prostaglandin production in a cellular context, often using inflammatory stimuli to induce COX-2 expression.

  • Cell Culture and Stimulation:

    • A suitable cell line, such as human synovial cells or A549 lung carcinoma cells, is cultured in appropriate media until confluent.

    • To induce COX-2 expression and subsequent PGE₂ production, the cells are stimulated with an inflammatory agent like interleukin-1β (IL-1β) for a predetermined period (e.g., 24 hours).

  • Inhibition Assay:

    • Following stimulation, the culture medium is replaced with fresh medium containing various concentrations of Indomethacin. A vehicle control (e.g., DMSO) is run in parallel.

    • The cells are incubated with the inhibitor for a specific duration (e.g., 30 minutes to 2 hours).

  • Quantification of PGE₂:

    • The cell culture supernatant is collected.

    • The concentration of PGE₂ in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • The percentage of inhibition is calculated by comparing the PGE₂ levels in the Indomethacin-treated wells to the vehicle-treated control wells. The IC50 value is determined from the resulting dose-response curve.

Experimental Workflow for Screening Prostaglandin Synthesis Inhibitors

The following diagram outlines a typical workflow for the screening and characterization of potential prostaglandin synthesis inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization PrimaryAssay High-Throughput Screening (e.g., Cell-free COX assay) HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response & IC50 Determination (Cell-based assays) HitIdentification->DoseResponse Selectivity COX-1 vs. COX-2 Selectivity Assay DoseResponse->Selectivity Mechanism Mechanism of Action Studies (e.g., Enzyme kinetics) Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR InVivo In Vivo Efficacy & Toxicity Studies SAR->InVivo

Workflow for inhibitor screening and development.

Conclusion

This compound and Indomethacin represent two distinct approaches to the inhibition of prostaglandin synthesis. Indomethacin, a non-selective COX inhibitor, provides broad-spectrum suppression of prostaglandin production but is associated with side effects due to the inhibition of the constitutively expressed COX-1 enzyme. This compound, with its apparent downstream target in the prostaglandin E2 synthesis pathway, presents a potentially more selective mechanism of action. Further research, including direct comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

Comparative Analysis of Thielavin B and AZT on Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two reverse transcriptase inhibitors: Thielavin B, a naturally occurring fungal metabolite, and Azidothymidine (AZT), a well-established synthetic nucleoside analog. The following sections present a quantitative comparison of their inhibitory activities, detailed experimental protocols for assessing reverse transcriptase inhibition, and a visual representation of their mechanisms of action.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and the active form of AZT, AZT-triphosphate (AZT-TP), against Avian Myeloblastosis Virus (AMV) reverse transcriptase is summarized below. It is important to note that the available data for this compound indicates an inhibitory concentration, while the data for AZT-TP is presented as an inhibition constant (Ki), a measure of the inhibitor's binding affinity.

CompoundTarget EnzymeInhibition MetricValue (µM)
This compoundViral Reverse Transcriptase*Inhibitory Concentration32[1]
AZT-triphosphate (AZT-TP)Avian Myeloblastosis Virus Reverse TranscriptaseKi0.48[2]

*The specific viral reverse transcriptase for the this compound inhibitory concentration was not explicitly stated in the cited study; however, other research confirms its activity against Avian Myeloblastosis Virus reverse transcriptase.[3]

Mechanism of Action

This compound and AZT inhibit reverse transcriptase through distinct mechanisms. AZT, a nucleoside reverse transcriptase inhibitor (NRTI), acts as a chain terminator during DNA synthesis. This compound, based on its chemical structure, is presumed to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to an allosteric site on the enzyme.

Inhibitor Mechanisms Figure 1. Mechanisms of Reverse Transcriptase Inhibition cluster_AZT AZT (NRTI) Mechanism cluster_ThielavinB This compound (NNRTI) Mechanism (Presumed) AZT AZT AZT_TP AZT-Triphosphate (Active Form) AZT->AZT_TP Cellular Kinases RT_Active_Site RT Active Site AZT_TP->RT_Active_Site Competes with dTTP DNA_Synthesis Viral DNA Synthesis RT_Active_Site->DNA_Synthesis Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination Incorporation of AZT-MP Thielavin_B This compound RT_Allosteric_Site RT Allosteric Pocket Thielavin_B->RT_Allosteric_Site RT_Conformation_Change Conformational Change in RT RT_Allosteric_Site->RT_Conformation_Change Inhibition Inhibition of DNA Synthesis RT_Conformation_Change->Inhibition

A diagram illustrating the distinct mechanisms of action of AZT and this compound.

Experimental Protocols

To provide a standardized method for comparing the inhibitory effects of compounds like this compound and AZT, a detailed protocol for a non-radioactive reverse transcriptase inhibition assay is provided below. This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand, which is then quantified colorimetrically.

Materials:

  • Avian Myeloblastosis Virus (AMV) Reverse Transcriptase

  • Test compounds (this compound, AZT-TP)

  • Reaction Buffer (50 mM Tris-HCl, pH 8.3, 40 mM KCl, 6 mM MgCl₂, 1 mM DTT)

  • Template/Primer: Poly(A)•oligo(dT)₁₅

  • dNTP mix (dATP, dCTP, dGTP at 10 mM each)

  • DIG-dUTP/dTTP labeling mix

  • Lysis Buffer

  • Streptavidin-coated 96-well microplate

  • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution

  • Stop Solution (e.g., 1% SDS)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and AZT-TP in an appropriate solvent. Prepare the reaction mixture containing reaction buffer, Poly(A)•oligo(dT)₁₅ template/primer, dNTP mix, and the DIG-dUTP/dTTP labeling mix.

  • Reaction Setup: In a 96-well plate, add the reaction mixture.

  • Addition of Inhibitors: Add the serially diluted test compounds (this compound, AZT-TP) and appropriate controls (no inhibitor, solvent control) to their respective wells.

  • Enzyme Addition: Initiate the reaction by adding AMV Reverse Transcriptase to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Capture of Synthesized DNA: Transfer the reaction mixtures to a streptavidin-coated 96-well plate. The biotinylated oligo(dT) primer will bind to the streptavidin. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate multiple times with a suitable washing buffer to remove unincorporated nucleotides and other reaction components.

  • Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step to remove unbound antibody.

  • Signal Development: Add the ABTS substrate solution to each well and incubate at room temperature until a sufficient color change is observed.

  • Measurement: Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor that reduces the reverse transcriptase activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow Figure 2. Workflow for Reverse Transcriptase Inhibition Assay reagent_prep 1. Reagent Preparation (Buffer, Template/Primer, dNTPs, Inhibitors) reaction_setup 2. Reaction Setup in 96-well Plate reagent_prep->reaction_setup enzyme_addition 3. Add AMV Reverse Transcriptase reaction_setup->enzyme_addition incubation 4. Incubate at 37°C enzyme_addition->incubation capture 5. Transfer to Streptavidin Plate & Incubate incubation->capture wash1 6. Wash Plate capture->wash1 antibody_incubation 7. Add Anti-DIG-POD & Incubate wash1->antibody_incubation wash2 8. Wash Plate antibody_incubation->wash2 signal_dev 9. Add ABTS Substrate wash2->signal_dev measurement 10. Measure Absorbance signal_dev->measurement data_analysis 11. Calculate IC50 measurement->data_analysis

A flowchart outlining the key steps in the non-radioactive reverse transcriptase inhibition assay.

References

A Comparative Guide to Telomerase Inhibitors: Thielavin B vs. BIBR1532

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate molecular tools is paramount. This guide provides a detailed, objective comparison of two distinct telomerase inhibitors: Thielavin B, a natural fungal metabolite, and BIBR1532, a synthetic small molecule. While both compounds target telomerase, the breadth of available experimental data differs significantly, with BIBR1532 being extensively characterized.

Overview

Telomerase, a reverse transcriptase that maintains telomere length, is a key target in cancer therapy due to its reactivation in the majority of human tumors, which contributes to cellular immortalization. Inhibition of telomerase can lead to telomere shortening, replicative senescence, and apoptosis in cancer cells. This guide will delve into the known mechanisms of action, present available quantitative data, and outline the cellular and in vivo effects of this compound and BIBR1532.

Mechanism of Action

This compound: The precise mechanism of telomerase inhibition by this compound has not been extensively studied. A 2001 study identified it as a telomerase inhibitor and also noted its inhibitory effect on viral reverse transcriptase at similar concentrations[1][2][3]. This suggests that this compound may act as a more general inhibitor of RNA-dependent DNA polymerases rather than a highly specific telomerase inhibitor[1]. Further research is required to elucidate its exact binding site and mode of interaction with the telomerase complex.

BIBR1532: BIBR1532 is a potent and selective, non-nucleosidic inhibitor of human telomerase[4]. It functions as a mixed-type non-competitive inhibitor, indicating that it binds to a site distinct from the deoxyribonucleotide substrate and DNA primer binding sites on the telomerase catalytic subunit, hTERT. This allosteric binding interferes with the processivity of the enzyme, hindering its ability to add multiple telomeric repeats to the chromosome ends.

Quantitative Data Comparison

The available quantitative data for this compound is limited, in stark contrast to the extensive characterization of BIBR1532.

ParameterThis compoundBIBR1532References
IC50 (Telomerase Activity) 32 µM93 nM (in vitro reconstituted),
Cellular Proliferation IC50 Not AvailableVaries by cell line (e.g., ~25 µM in some)
Selectivity Also inhibits viral reverse transcriptaseHighly selective for telomerase over other polymerases,

Experimental Protocols

A fundamental method for assessing the activity of telomerase inhibitors is the Telomeric Repeat Amplification Protocol (TRAP) assay.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Principle: The assay involves two main steps:

  • Telomerase Extension: Telomerase in a cell lysate adds telomeric repeats (TTAGGG) onto the 3' end of a synthetic substrate oligonucleotide (TS primer).

  • PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer. The amplification products, which form a characteristic ladder of 6-base pair increments, are visualized by gel electrophoresis.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing 0.5% CHAPS or NP-40).

    • Incubate on ice for 30 minutes to lyse the cells.

    • Centrifuge at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C.

    • Carefully collect the supernatant containing the telomerase extract.

  • TRAP Reaction:

    • Prepare a reaction mixture containing TRAP buffer, dNTPs, TS primer, reverse primer, and Taq polymerase.

    • Add a small amount of the cell lysate (containing the telomerase) to the reaction mixture. For inhibitor studies, the lysate is pre-incubated with the inhibitor (this compound or BIBR1532) for a specified time.

    • Incubate at a temperature suitable for telomerase activity (e.g., 25-30°C) for 20-30 minutes to allow for telomere extension.

  • PCR Amplification:

    • Following the extension step, subject the reaction mixture to PCR amplification. A typical cycling protocol is:

      • Initial denaturation at 95°C for 2-3 minutes.

      • 25-35 cycles of:

        • Denaturation at 94°C for 30 seconds.

        • Annealing at 50-60°C for 30 seconds.

        • Extension at 72°C for 45-60 seconds.

      • Final extension at 72°C for 5-10 minutes.

  • Detection of TRAP Products:

    • Mix the PCR products with a loading dye and resolve them on a 10-12% non-denaturing polyacrylamide gel.

    • Stain the gel with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize the DNA bands under UV light.

    • The presence of a ladder of bands with 6 bp increments indicates telomerase activity. The intensity of the ladder reflects the level of activity.

Cellular and In Vivo Effects

This compound: There is a lack of published studies on the specific cellular effects of this compound as a telomerase inhibitor. The initial screening study did not report on cellular outcomes such as apoptosis or senescence. No in vivo studies on the efficacy of this compound as a telomerase inhibitor have been found in the available literature.

BIBR1532: In contrast, BIBR1532 has been extensively studied for its effects on cancer cells and in animal models.

  • Cellular Effects:

    • Telomere Shortening: Long-term treatment of cancer cell lines with BIBR1532 leads to progressive telomere shortening.

    • Induction of Senescence and Apoptosis: Continuous exposure to BIBR1532 induces a delayed growth arrest and a senescence-like phenotype in various cancer cell lines. In some cell types, it can also trigger apoptosis.

    • Anti-proliferative Effects: BIBR1532 inhibits the proliferation of a wide range of cancer cells.

  • In Vivo Effects:

    • Tumor Growth Inhibition: In mouse xenograft models, oral administration of BIBR1532 has been shown to reduce the tumorigenic potential of cancer cells that have undergone telomere shortening due to prior treatment.

    • Zebrafish Model: Studies in zebrafish have demonstrated that short-term telomerase inhibition with BIBR1532 impairs proliferation and viability in vivo.

Signaling Pathways and Experimental Workflows

Due to the limited data on this compound, the diagrams below focus on the well-characterized BIBR1532 and the general experimental workflow for evaluating telomerase inhibitors.

BIBR1532_Mechanism cluster_telomerase Telomerase Complex BIBR1532 BIBR1532 hTERT hTERT (Catalytic Subunit) BIBR1532->hTERT Allosteric Binding (Non-competitive) Telomerase Telomerase Telomere Telomere Telomerase->Telomere Elongation (Processivity) hTERT->Telomerase hTR hTR (RNA Component) hTR->Telomerase Shortened_Telomere Shortened Telomere Telomere->Shortened_Telomere Inhibition of Elongation Senescence_Apoptosis Senescence / Apoptosis Shortened_Telomere->Senescence_Apoptosis Leads to

Caption: Mechanism of BIBR1532 action on telomerase.

TRAP_Assay_Workflow start Start: Cancer Cells cell_lysis Cell Lysis start->cell_lysis telomerase_extract Telomerase Extract cell_lysis->telomerase_extract inhibitor_incubation Incubation with This compound or BIBR1532 telomerase_extract->inhibitor_incubation trap_reaction TRAP Reaction (Telomere Extension) inhibitor_incubation->trap_reaction pcr_amplification PCR Amplification trap_reaction->pcr_amplification gel_electrophoresis Polyacrylamide Gel Electrophoresis pcr_amplification->gel_electrophoresis visualization Visualization of DNA Ladder gel_electrophoresis->visualization end End: Quantify Inhibition visualization->end

References

Validating the In Vivo Anti-inflammatory Effects of Thielavin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Thielavin B, a naturally derived inhibitor of prostaglandin biosynthesis. While quantitative in vivo data for this compound is limited in publicly available literature, this document summarizes its known mechanism of action and compares its therapeutic potential with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This guide is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.

Executive Summary

This compound, a depside isolated from Thielavia terricola, has demonstrated significant anti-inflammatory properties in preclinical studies.[1] Its primary mechanism of action involves the inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator in the inflammatory cascade.[1] This guide explores the experimental validation of this compound's anti-inflammatory effects, with a focus on the widely used carrageenan-induced paw edema model in rats. A detailed comparison with Indomethacin is provided to benchmark its potential efficacy.

Comparative Analysis of Anti-inflammatory Activity

While direct, quantitative in vivo comparisons are challenging due to the limited availability of public data for this compound, the following table summarizes the available information and provides a benchmark against the standard NSAID, Indomethacin.

FeatureThis compoundIndomethacin (Reference)
Mechanism of Action Inhibition of prostaglandin biosynthesis, with high sensitivity towards prostaglandin E2 (PGE2) synthase.[1]Non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, thereby blocking the synthesis of prostaglandins.
In Vivo Model Carrageenan-induced paw edema in rats.[1]Carrageenan-induced paw edema in rats.[2]
Route of Administration Intravenous (effective); Oral (not effective).Intraperitoneal or Oral.
In Vivo Efficacy Demonstrated significant reduction in paw edema. Quantitative data on dosage and percentage of inhibition is not available in the cited literature.Dose-dependent reduction in paw edema. For example, a 10 mg/kg dose can result in a significant inhibition of inflammation.

Signaling Pathway of Inflammation and this compound's Intervention

The following diagram illustrates the prostaglandin synthesis pathway and highlights the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Vasodilation, Edema, Pain) PGE2->Inflammation COX1_2 COX-1 / COX-2 COX1_2->PGH2 PGES Prostaglandin E Synthase (PGES) PGES->PGE2 Thielavin_B This compound Thielavin_B->PGES Inhibits Indomethacin Indomethacin Indomethacin->COX1_2 Inhibits

Prostaglandin Synthesis Pathway and Inhibition Sites.

Experimental Protocols

A standardized protocol for evaluating in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats is detailed below.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound or other)

  • Vehicle control (e.g., saline, DMSO)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III, IV, etc.: Test compound at various doses

  • Administration of Test Compounds:

    • For intravenous administration (as with this compound), administer the compound via the tail vein.

    • For intraperitoneal or oral administration (as with Indomethacin), administer the compound accordingly.

    • Administer all compounds 30-60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo anti-inflammatory study.

G Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping Administration Compound Administration (i.v., i.p., or p.o.) Grouping->Administration Inflammation_Induction Carrageenan Injection (Sub-plantar) Administration->Inflammation_Induction Measurement Paw Edema Measurement (Multiple Time Points) Inflammation_Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Analysis->Conclusion

In Vivo Anti-inflammatory Experimental Workflow.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent with a specific mechanism of action targeting prostaglandin E2 synthesis. While the available in vivo data is qualitative, it strongly suggests significant anti-inflammatory effects when administered intravenously. Further research is warranted to quantify the in vivo dose-response relationship of this compound and to explore its therapeutic potential in comparison to established anti-inflammatory drugs. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Head-to-Head Comparison: Thielavin B and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Thielavin B, a naturally derived compound, with established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. This analysis is intended to inform researchers and drug development professionals about the potential of this compound as a novel therapeutic agent.

Executive Summary

This compound, a fungal metabolite, has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. Its primary known mechanism of action is the inhibition of prostaglandin biosynthesis, a pathway increasingly implicated in cancer progression. This guide presents a comparative analysis of this compound's cytotoxic effects against breast carcinoma (MCF-7), non-small cell lung carcinoma (H460), and astrocytoma (SF268) cell lines, benchmarked against the performance of Doxorubicin, Cisplatin, and Paclitaxel. While this compound's potency is more moderate than these frontline chemotherapeutics, its distinct mechanism of action suggests a potential for novel therapeutic strategies, particularly in inflammation-driven cancers.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of this compound methyl ester was evaluated against three human cancer cell lines and compared with the activities of Doxorubicin, Cisplatin, and Paclitaxel. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

DrugMCF-7 (Breast Carcinoma) IC50 (µM)NCI-H460 (Non-Small Cell Lung Carcinoma) IC50 (µM)SF268 (Astrocytoma) IC50 (µM)
This compound methyl ester 7.3[1]6.6[1]8.1[1]
Doxorubicin ~0.69 - 9.9[2][3]>20Data Not Available
Cisplatin ~9 - 23.4~0.33 - 8.6Data Not Available
Paclitaxel ~0.0075 - 3.5~1.138 - 8.194Data Not Available

Mechanisms of Action and Signaling Pathways

This compound: Inhibition of Prostaglandin Biosynthesis

This compound is a known inhibitor of prostaglandin biosynthesis, a key pathway in inflammation. Chronic inflammation is a well-established driver of cancer development and progression. The enzyme cyclooxygenase-2 (COX-2) is often overexpressed in tumors and leads to increased production of prostaglandin E2 (PGE2). PGE2 can promote cancer by stimulating cell proliferation, angiogenesis (the formation of new blood vessels that supply the tumor), and invasion, while also inhibiting apoptosis (programmed cell death). By inhibiting this pathway, this compound may exert its anticancer effects.

Thielavin_B_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Signaling_Pathways Downstream Signaling (e.g., PI3K/Akt, MAPK) EP_Receptors->Signaling_Pathways Cancer_Hallmarks Cancer Hallmarks: - Proliferation - Angiogenesis - Invasion - Apoptosis Inhibition Signaling_Pathways->Cancer_Hallmarks Thielavin_B This compound Thielavin_B->COX1_COX2 Inhibition

Caption: Hypothesized anticancer mechanism of this compound via inhibition of the COX pathway.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects primarily through two mechanisms: it intercalates into the DNA, thereby obstructing DNA and RNA synthesis, and it inhibits topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication. This leads to DNA strand breaks and ultimately triggers apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_Strand_Breaks DNA Strand Breaks Doxorubicin->DNA_Strand_Breaks DNA_Replication_Transcription DNA Replication & Transcription DNA->DNA_Replication_Transcription Topoisomerase_II->DNA_Replication_Transcription Enables Apoptosis Apoptosis DNA_Replication_Transcription->Apoptosis Blocked leads to DNA_Strand_Breaks->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Cisplatin: DNA Cross-linking

Cisplatin is a platinum-based drug that forms covalent bonds with the N7 position of purine bases in DNA. This results in the formation of DNA adducts, primarily intrastrand cross-links, which bend the DNA and inhibit DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and apoptosis.

Cisplatin_Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA Covalent Bonding DNA_Adducts DNA Adducts (Intrastrand Cross-links) DNA->DNA_Adducts DNA_Replication_Transcription DNA Replication & Transcription DNA_Adducts->DNA_Replication_Transcription Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Transcription->Cell_Cycle_Arrest Blocked leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Cisplatin.

Paclitaxel: Microtubule Stabilization

Paclitaxel belongs to the taxane class of drugs. Its mechanism involves binding to the β-tubulin subunit of microtubules, the protein polymers that form the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their normal dynamic disassembly. This disruption of microtubule function leads to the arrest of the cell cycle in the M phase (mitosis) and ultimately induces apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Cell_Cycle_Progression Cell Cycle Progression (M-Phase) Paclitaxel->Cell_Cycle_Progression Arrest Tubulin_Dimers Tubulin Dimers Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Mitotic_Spindle->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Arrest leads to SRB_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Drug Add Drug Dilutions Incubate_24h_1->Add_Drug Incubate_48_72h Incubate 48-72h Add_Drug->Incubate_48_72h Fix_Cells Fix with TCA Incubate_48_72h->Fix_Cells Wash_Dry_1 Wash and Air Dry Fix_Cells->Wash_Dry_1 Stain_SRB Stain with SRB Wash_Dry_1->Stain_SRB Wash_Dry_2 Wash and Air Dry Stain_SRB->Wash_Dry_2 Solubilize Solubilize Dye with Tris Buffer Wash_Dry_2->Solubilize Read_Absorbance Read Absorbance at 510 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Survival and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Comparative In Vivo Efficacy of Thielavin B in an Animal Model of Acute Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Thielavin B against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is based on the widely used carrageenan-induced paw edema model in rats, a standard for screening potential anti-inflammatory agents.

Data Presentation: Comparative Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the in vivo anti-inflammatory effects of intravenously administered this compound compared to other commonly used anti-inflammatory drugs in the rat carrageenan-induced paw edema model. It is important to note that a direct head-to-head comparative study for this compound against other NSAIDs was not identified in the available literature; therefore, the data is compiled from separate studies utilizing the same animal model.

CompoundDoseRoute of AdministrationAnimal ModelPercent Inhibition of Edema (%)Source
This compound Not SpecifiedIntravenousRatSignificant[1]
Diclofenac Sodium 5 mg/kgIntraperitonealRat40.51[2]
Diclofenac Sodium 10 mg/kgOralRat~50 (at 2h)[3]
Diclofenac Sodium 20 mg/kgOralRat~65 (at 3h)[3]
Indomethacin 10 mg/kgOralRat65.71 (at 3h)[4]
Theophylline 15 mg/kgNot SpecifiedRatLess than Diclofenac

Note: The study on this compound stated its effect as "significantly effective" without providing a specific percentage of inhibition or the dose used. Oral administration of this compound was found to be ineffective.

Experimental Protocols

The data presented above is primarily derived from the carrageenan-induced paw edema model , a well-established and reproducible model of acute inflammation.

Objective: To assess the potential of a test compound to inhibit the edematous response to a phlogistic (inflammation-inducing) agent.

Animal Model: Male Wistar or Sprague-Dawley rats (150-250g) are typically used.

Procedure:

  • Animal Preparation: Animals are acclimatized to laboratory conditions and are often fasted overnight before the experiment to ensure consistent absorption of compounds.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., this compound) or a standard anti-inflammatory drug (e.g., diclofenac, indomethacin) is administered, typically via oral, intraperitoneal, or intravenous routes, at a predetermined time before the induction of inflammation. A control group receives only the vehicle.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the plantar surface of the rat's hind paw.

  • Measurement of Edema: Paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Average increase in paw volume in the control group

    • Vt = Average increase in paw volume in the treated group

Mandatory Visualizations

Signaling Pathway

The anti-inflammatory effect of this compound is attributed to its inhibition of prostaglandin biosynthesis. Prostaglandins are key mediators of inflammation, and their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes. The following diagram illustrates this pathway.

G cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes cluster_inflammation Inflammatory Response cluster_drug Drug Action phospholipids Membrane Phospholipids PLA2 Phospholipase A2 phospholipids->PLA2 AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) inflammation Pain, Edema, Redness PGE2->inflammation PLA2->AA + COX->PGH2 + PGES->PGE2 + ThielavinB This compound ThielavinB->COX - ThielavinB->PGES -

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound using the carrageenan-induced paw edema model.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis start Start acclimatize Acclimatize Rats start->acclimatize fasting Overnight Fasting acclimatize->fasting baseline Measure Baseline Paw Volume fasting->baseline administer Administer Test Compound (e.g., this compound) or Vehicle baseline->administer induce Induce Inflammation (Carrageenan Injection) administer->induce measure Measure Paw Volume at Time Intervals induce->measure calculate Calculate % Inhibition of Edema measure->calculate end End calculate->end

Caption: Workflow for carrageenan-induced paw edema assay.

References

Unveiling the Molecular Target of Thielavin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thielavin B, a natural product isolated from the fungus Thielavia terricola, has demonstrated potent anti-inflammatory properties by selectively inhibiting the biosynthesis of prostaglandin E2 (PGE2). This guide provides a comparative analysis of this compound's mechanism of action, juxtaposing it with other inhibitors of the prostaglandin pathway and outlining experimental approaches to definitively confirm its molecular target.

Comparative Analysis of Prostaglandin Synthesis Inhibitors

The anti-inflammatory activity of this compound stems from its ability to modulate the prostaglandin synthesis pathway. A key distinction lies in its specific point of intervention compared to well-established non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundMolecular TargetMechanism of ActionIC50 (PGE2 Synthesis)Reference
This compound Prostaglandin E Synthase (PGES) (putative)Inhibits the conversion of PGH2 to PGE2.[1]9 µM (in ram seminal vesicle microsomes for PGF2α + PGE2)[1][1]
Indomethacin Cyclooxygenase (COX-1 and COX-2)Inhibits the conversion of arachidonic acid to PGH2.Not directly comparable; acts upstream.[2]
Celecoxib Cyclooxygenase-2 (COX-2)Selectively inhibits the conversion of arachidonic acid to PGH2 by the COX-2 isoform.Not directly comparable; acts upstream.[3]
PF-4693627 Microsomal Prostaglandin E Synthase-1 (mPGES-1)A selective inhibitor of mPGES-1.3 nM (cell-free assay)

Key Insights:

  • This compound acts downstream of cyclooxygenase (COX) enzymes, which are the targets of traditional NSAIDs like indomethacin and selective COX-2 inhibitors like celecoxib. This specificity suggests that this compound may offer a more targeted anti-inflammatory effect with a potentially different side-effect profile.

  • The IC50 value for this compound indicates its potency in inhibiting prostaglandin synthesis. While direct comparisons require identical assay conditions, its activity is significant.

  • PF-4693627 serves as an example of a highly potent and selective mPGES-1 inhibitor, providing a benchmark for the evaluation of this compound's specific activity against this enzyme.

Elucidating the Molecular Target: Experimental Roadmap

While evidence strongly points to a prostaglandin E synthase, definitive confirmation of this compound's direct molecular target requires further experimental validation.

Experimental Workflow for Target Identification

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Direct Binding Assays a1 Isolate mPGES-1, mPGES-2, cPGES a2 Enzymatic Assay with PGH2 a1->a2 a3 Measure PGE2 Production a2->a3 a4 Determine IC50 for this compound a3->a4 b1 IL-1β stimulated A549 cells b2 Treat with this compound b1->b2 b3 Measure PGE2 in supernatant b2->b3 b4 Western Blot for mPGES-1 expression b2->b4 c1 Immobilize this compound on resin c2 Affinity Chromatography with cell lysate c1->c2 c3 Elute and identify bound proteins (MS) c2->c3

Caption: A logical workflow for the experimental validation of this compound's molecular target.

Detailed Experimental Protocols

1. In Vitro Prostaglandin E Synthase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on the activity of isolated prostaglandin E synthase isoforms (mPGES-1, mPGES-2, and cPGES).

  • Methodology:

    • Enzyme Source: Recombinant human mPGES-1, mPGES-2, and cPGES expressed and purified from a suitable system (e.g., E. coli or insect cells).

    • Assay Buffer: Prepare a suitable buffer containing co-factors such as glutathione.

    • Substrate: Use prostaglandin H2 (PGH2) as the substrate.

    • Inhibition Assay: Incubate the purified enzyme with varying concentrations of this compound. Initiate the reaction by adding PGH2.

    • Detection: Terminate the reaction and quantify the amount of PGE2 produced using a specific ELISA kit or LC-MS/MS.

    • Data Analysis: Calculate the IC50 value of this compound for each PGES isoform.

2. Cellular Assay for PGE2 Production

  • Objective: To assess the inhibitory effect of this compound on PGE2 production in a cellular context where mPGES-1 is inducibly expressed.

  • Methodology:

    • Cell Culture: Culture human A549 lung carcinoma cells or synovial fibroblasts.

    • Stimulation: Induce the expression of COX-2 and mPGES-1 by stimulating the cells with interleukin-1β (IL-1β) for 24 hours.

    • Treatment: Treat the stimulated cells with a range of concentrations of this compound.

    • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a competitive ELISA.

    • Protein Expression Analysis: Lyse the cells and perform Western blotting to confirm that this compound does not inhibit the expression of mPGES-1 protein.

3. Affinity-Based Proteomics for Target Identification

  • Objective: To identify proteins that directly bind to this compound from a complex cellular lysate.

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization.

    • Immobilization: Covalently attach the this compound derivative to a solid support (e.g., agarose beads).

    • Affinity Chromatography: Incubate the this compound-coupled beads with a lysate from cells known to express PGES.

    • Elution and Identification: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).

Signaling Pathways Potentially Modulated by this compound

By inhibiting PGE2 synthesis, this compound is likely to influence signaling pathways downstream of the EP receptors, which are the cellular receptors for PGE2.

Prostaglandin E2 Signaling Pathway

AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 PGES PGES (mPGES-1) PGH2->PGES ThielavinB This compound ThielavinB->PGES PGE2 PGE2 PGES->PGE2 EP_receptors EP Receptors (EP1-4) PGE2->EP_receptors Signaling Downstream Signaling (cAMP, Ca2+) EP_receptors->Signaling Inflammation Inflammation Pain Fever Signaling->Inflammation

Caption: this compound's putative site of action in the prostaglandin E2 synthesis and signaling pathway.

Potential Impact on NF-κB and MAPK Signaling

Prostaglandin E2 is known to modulate the activity of key inflammatory signaling pathways, including NF-κB and MAPK.

  • NF-κB Pathway: PGE2 can have both pro- and anti-inflammatory effects on the NF-κB pathway depending on the cellular context and the specific EP receptor activated. By reducing PGE2 levels, this compound could potentially attenuate the pro-inflammatory arm of NF-κB signaling, which is often constitutively active in inflammatory diseases.

  • MAPK Pathway: The MAPK signaling cascades (ERK, p38, and JNK) are crucial regulators of inflammatory gene expression. PGE2 can activate these pathways. Therefore, this compound's inhibition of PGE2 production may lead to a downstream reduction in MAPK activation, contributing to its anti-inflammatory effects.

Experimental Assays to Investigate Signaling Effects

1. NF-κB Activation Assay

  • Objective: To determine if this compound modulates NF-κB activation.

  • Methodology:

    • Use a cell line with an NF-κB responsive reporter gene (e.g., luciferase or SEAP).

    • Stimulate the cells with an inflammatory agent like TNF-α or IL-1β in the presence or absence of this compound.

    • Measure the reporter gene activity to quantify NF-κB transcriptional activity.

    • Alternatively, use Western blotting to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

2. MAPK Phosphorylation Assay

  • Objective: To investigate the effect of this compound on the activation of MAPK signaling pathways.

  • Methodology:

    • Treat relevant cells (e.g., macrophages or synoviocytes) with an inflammatory stimulus.

    • Co-treat with this compound at various concentrations.

    • Lyse the cells at different time points and perform Western blot analysis using phospho-specific antibodies against the key MAPK proteins (p-ERK, p-p38, p-JNK).

Conclusion

The available evidence strongly suggests that this compound exerts its anti-inflammatory effects by inhibiting prostaglandin E2 synthesis, likely through the direct inhibition of a prostaglandin E synthase, with microsomal prostaglandin E synthase-1 (mPGES-1) being the most probable target. Its mechanism of action, distinct from traditional NSAIDs, makes it an intriguing candidate for further investigation and development. The experimental protocols outlined in this guide provide a clear path to definitively confirm its molecular target and to explore its broader impact on inflammatory signaling pathways. This comprehensive understanding is crucial for advancing this compound as a potential therapeutic agent.

References

Comparative Cytotoxicity of Thielavin B and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of the natural product Thielavin B and its derivatives. Due to a lack of publicly available, direct comparative studies with quantitative data, this guide focuses on the known mechanisms of action, relevant experimental protocols, and associated signaling pathways to inform future research and drug discovery efforts.

Introduction to this compound

This compound is a fungal metabolite known for its inhibitory effects on prostaglandin biosynthesis.[1] Prostaglandins are lipid compounds that play significant roles in inflammation and cell growth. The inhibition of their synthesis is a key mechanism in the action of many anti-inflammatory drugs and is an area of interest in cancer research due to the role of prostaglandins in tumor progression.[2][3] While the cytotoxic potential of this compound and its derivatives is an active area of research, comprehensive comparative data on their efficacy remains limited in published literature.

Comparative Cytotoxicity Data

A thorough review of scientific literature did not yield direct comparative studies presenting quantitative cytotoxicity data (e.g., IC50 values) for this compound alongside a range of its derivatives against various cancer cell lines. One known derivative, this compound methyl ester, has been reported to exhibit moderate cytotoxic activity against a panel of three cancer cell lines; however, specific IC50 values were not provided, precluding a direct quantitative comparison with the parent compound.

The absence of such data highlights a significant gap in the current understanding of the structure-activity relationships of this compound derivatives concerning their cytotoxic effects. Further research is warranted to synthesize a broader range of analogs and to perform systematic comparative cytotoxicity testing to identify lead compounds for anticancer drug development.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for common cytotoxicity assays are provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT Assay Protocol

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • This compound or its derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline [PBS])

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and its derivatives.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Cell Culture D Seed Cells in 96-well Plates A->D B Synthesize/Obtain This compound & Derivatives C Prepare Stock Solutions B->C E Treat Cells with Compounds C->E D->E F Incubate for 48-72h E->F G Add MTT Reagent F->G H Incubate for 3-4h G->H I Solubilize Formazan Crystals H->I J Measure Absorbance at 570nm I->J K Calculate % Cell Viability J->K L Determine IC50 Values K->L

Caption: General workflow for determining the in vitro cytotoxicity of chemical compounds.

Signaling Pathway

The cytotoxic effects of this compound are likely linked to its ability to inhibit prostaglandin synthesis. Prostaglandins, particularly PGE2, have been shown to promote cancer cell survival by inhibiting apoptosis.[4] Therefore, by inhibiting prostaglandin synthesis, this compound may promote apoptosis in cancer cells. The following diagram illustrates a generalized signaling pathway of apoptosis and the potential point of intervention for this compound.

G Potential Apoptotic Signaling Pathway Modulated by this compound cluster_0 Upstream Regulation cluster_1 Cellular Response Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1/COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Prostaglandins->Anti_Apoptotic promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion activates Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Thielavin_B This compound Thielavin_B->COX_Enzymes inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Thielavin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Thielavin B, a fungal metabolite with notable inhibitory effects on cyclooxygenase and other enzymes, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides essential information on the handling and disposal of this compound, grounded in its known chemical properties and general best practices for laboratory waste management.

Understanding this compound: Key Properties

A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available data for this compound.

PropertyValue
CAS Number 71950-67-9
Molecular Formula C₃₁H₃₄O₁₀
Molecular Weight 566.6 g/mol
Appearance Solid
Solubility Soluble in DMF, DMSO, and Ethanol.[1][2]
Storage Recommended to be stored at -20°C for long-term stability (≥ 4 years). Shipped at room temperature in the continental US.
Stability Stable for at least 4 years when stored at -20°C.

Procedural Guidance for the Disposal of this compound

Experimental Protocol: Waste Segregation and Disposal

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Categorization:

    • Solid Waste: Unused or expired pure this compound, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated filter paper), should be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and its CAS number (71950-67-9).

    • Liquid Waste: Solutions containing this compound (e.g., in DMF, DMSO, or ethanol) must be collected in a separate, compatible hazardous waste container. Do not mix with aqueous waste streams unless specifically instructed to do so by your EHS office. The container should be labeled with the full chemical name of all constituents and their approximate concentrations.

    • Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Container Management:

    • Ensure all waste containers are in good condition and have securely fitting lids.

    • Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. They will ensure the waste is transported to an approved waste disposal facility.

    • Given that some safety data sheets for similar chemical compounds indicate toxicity to aquatic life, it is crucial to prevent this compound from entering drains or waterways.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_final Final Steps ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) solid_waste Solid this compound Waste (e.g., unused compound, contaminated labware) liquid_waste Liquid this compound Waste (e.g., solutions in DMSO, ethanol) sharps_waste Contaminated Sharps (e.g., needles, syringes) hwc_solid Labeled Hazardous Solid Waste Container solid_waste->hwc_solid Place in hwc_liquid Labeled Hazardous Liquid Waste Container liquid_waste->hwc_liquid Place in hwc_sharps Labeled Hazardous Sharps Container sharps_waste->hwc_sharps Place in storage Store in Secondary Containment in a Ventilated Area hwc_solid->storage hwc_liquid->storage hwc_sharps->storage ehs_consult Consult Institutional EHS for Pickup and Disposal storage->ehs_consult

References

Navigating the Safe Handling of Thielavin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Thielavin B, a fungal metabolite with potential therapeutic applications, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. Adherence to these procedural guidelines is critical for minimizing risks and ensuring the integrity of your work.

Personal Protective Equipment (PPE) and Engineering Controls

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. Standard laboratory best practices for handling chemical compounds of unknown toxicity should be strictly followed. The following table summarizes the recommended PPE and engineering controls.

Control Type Recommendation Purpose
Engineering Controls Work in a well-ventilated area. A chemical fume hood is strongly recommended.To minimize inhalation exposure to airborne particles or aerosols.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A disposable lab coat is mandatory.To prevent skin contact with the compound.
Respiratory Protection Generally not required if working in a fume hood. If weighing or handling powder outside of a hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate potential hazards. The following workflow outlines the key steps from preparation to disposal.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Conduct all weighing and initial dilutions of solid this compound within a chemical fume hood to prevent inhalation of dust.

  • Use appropriate tools (e.g., spatulas, weigh paper) and clean them thoroughly after use.

2. Dissolution and Use in Experiments:

  • This compound is soluble in DMF, DMSO, and Ethanol.[1][2] Prepare solutions in a fume hood.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • When using in experiments, maintain the use of appropriate PPE.

3. Storage:

  • Store solid this compound at -20°C for long-term stability.[1][3]

  • Keep containers tightly sealed to prevent contamination and degradation.

  • Store solutions as recommended based on the solvent used and experimental requirements. For instance, DMSO solutions are stable for up to 6 months at -80°C or 2 weeks at 4°C.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • All materials that come into direct contact with this compound, including gloves, weigh paper, pipette tips, and contaminated labware, should be considered chemical waste.

  • Segregate this compound waste from other laboratory waste streams.

2. Waste Collection and Labeling:

  • Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Collect liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.

  • Labels should include "Hazardous Waste," the chemical name (this compound), and the primary hazard (e.g., "Chemical of Unknown Toxicity").

3. Final Disposal:

  • Dispose of all this compound waste through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

ThielavinB_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_storage Storage A Don PPE B Work in Fume Hood A->B C Weigh Solid this compound B->C D Dissolve in Solvent C->D I Store at -20°C C->I Store Unused Solid E Perform Experiment D->E D->I Store Solutions Appropriately F Segregate Waste E->F G Label Hazardous Waste F->G H Institutional Disposal G->H

Caption: Workflow for the safe handling of this compound from preparation to disposal.

By implementing these safety and logistical measures, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. This proactive approach to safety builds a foundation of trust and excellence in the pursuit of scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.